molecular formula C10H12O3 B168020 2-(2-Ethylphenoxy)acetic acid CAS No. 1798-03-4

2-(2-Ethylphenoxy)acetic acid

Cat. No.: B168020
CAS No.: 1798-03-4
M. Wt: 180.2 g/mol
InChI Key: DIJUOSYHQYABQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylphenoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407962. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-8-5-3-4-6-9(8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJUOSYHQYABQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324906
Record name (2-Ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-03-4
Record name 1798-03-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Ethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethylphenoxy)acetic acid, a member of the phenoxyacetic acid class of organic compounds, is a molecule of interest in various scientific domains, including agrochemistry and medicinal chemistry. Its structural similarity to plant hormones and other biologically active compounds makes it a valuable subject for research and development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and safety considerations, designed to support professionals in their research endeavors.

Chemical Identity and Properties

CAS Number: 1798-03-4[1][2]

Molecular Formula: C₁₀H₁₂O₃[1]

Molecular Weight: 180.20 g/mol [1]

Physical and Chemical Properties

While some specific physical properties for this compound are not extensively documented in publicly available literature, data from chemical suppliers and analogous compounds provide a reliable profile.

PropertyValueSource/Reference
Boiling Point 296.4 °C at 760 mmHg[3]
Density 1.144 g/cm³[3]
Purity (Typical) ≥95%[1]
Storage Ambient temperatures, in a dry, well-sealed container.[1][4]
Solubility Expected to be soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Solubility in water is likely to be low but can be increased by forming a salt through deprotonation of the carboxylic acid.General knowledge of phenoxyacetic acids.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by the corresponding phenoxide ion.

Reaction Scheme

The synthesis is typically a two-step process:

  • Deprotonation of 2-Ethylphenol: 2-Ethylphenol is treated with a strong base, such as sodium hydroxide (NaOH), to form the sodium 2-ethylphenoxide salt.

  • Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative, such as chloroacetic acid, to form the ether linkage.

Diagram of the Williamson Ether Synthesis for this compound

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Ether Formation 2-Ethylphenol Sodium_2-ethylphenoxide 2-Ethylphenol->Sodium_2-ethylphenoxide + NaOH NaOH (Sodium Hydroxide) NaOH->Sodium_2-ethylphenoxide + H2O H₂O Sodium_2-ethylphenoxide->H2O + Chloroacetic_acid ClCH₂COOH (Chloroacetic Acid) Final_Product This compound Sodium_2-ethylphenoxide->Final_Product + Chloroacetic_acid->Final_Product + NaCl NaCl Final_Product->NaCl +

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (Adapted from a General Williamson Ether Synthesis)[6][9]

Materials:

  • 2-Ethylphenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Tetrahydrofuran (THF) (for ester hydrolysis if starting with an ester)

  • Lithium hydroxide (LiOH) (for ester hydrolysis if starting with an ester)

Procedure:

  • Phenoxide Formation: In a suitable reaction vessel, dissolve 2-ethylphenol in an aqueous solution of sodium hydroxide. Gentle warming may be applied to facilitate dissolution.

  • Addition of Chloroacetic Acid: To the solution of sodium 2-ethylphenoxide, add chloroacetic acid.

  • Reaction: Heat the reaction mixture in a water bath at 90-100°C for approximately 30-40 minutes.

  • Workup:

    • Cool the reaction mixture and dilute it with water.

    • Acidify the solution with 6M HCl until it is acidic to litmus paper.

    • Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

    • Wash the ether layer with water.

    • Extract the ether layer with a saturated sodium bicarbonate solution to separate the carboxylic acid product from any unreacted phenol. The product will move to the aqueous bicarbonate layer as its sodium salt.

  • Isolation:

    • Carefully acidify the sodium bicarbonate layer with 6M HCl. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

  • Purification: The crude product can be recrystallized from hot water to yield the purified this compound.

Note on Ester Hydrolysis: If the synthesis is performed with an ester of chloroacetic acid, an additional hydrolysis step is required. A general procedure involves stirring the resulting ester in a 1:1 mixture of tetrahydrofuran and water with lithium hydroxide for 2-3 hours, followed by an acidic workup to isolate the carboxylic acid.[8]

Potential Applications and Biological Activity

Phenoxyacetic acid derivatives are a well-established class of compounds with diverse biological activities. While specific studies on this compound are limited, its potential applications can be inferred from the activities of structurally related molecules.

Agrochemical Applications

Many phenoxyacetic acids are known to possess herbicidal and plant growth-regulating properties.[9] They often act as synthetic auxins, which at high concentrations can induce uncontrolled growth and ultimately lead to the death of broadleaf weeds. The specific activity of this compound in this context would require further investigation.

Pharmaceutical and Drug Development Research

The phenoxyacetic acid scaffold is present in a variety of pharmacologically active compounds, exhibiting antibacterial, antifungal, and anti-inflammatory properties.[9]

  • Anti-inflammatory Activity: Some phenoxyacetic acid derivatives have been investigated as potential anti-inflammatory agents, with a mechanism of action that may involve the inhibition of cyclooxygenase (COX) enzymes.

  • Drug Discovery Intermediate: The carboxylic acid and ether functionalities of this compound make it a useful building block in the synthesis of more complex molecules for drug discovery programs.[10][11] It can be used as a linker or scaffold to which other pharmacophores can be attached.

Analytical Characterization

Expected Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the ethyl group carbons, the aromatic carbons (with distinct shifts due to the ortho-substitution), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and bands corresponding to the C-O ether linkage and aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or acetic acid) would be a suitable method for purity analysis. UV detection at a wavelength around 270 nm should be effective due to the presence of the aromatic ring.[10]

  • Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) is typically required.

Safety and Toxicology

Based on supplier safety data sheets, this compound is associated with the following hazards:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

General toxicology of phenoxyacetic acids indicates that they can be corrosive and irritating to the skin, eyes, and respiratory tract.[15][16]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable chemical intermediate with potential applications in both the agrochemical and pharmaceutical industries. Its synthesis via the Williamson ether synthesis is a well-established and straightforward process. While specific biological and toxicological data for this particular compound are not extensively published, its properties can be reasonably inferred from the broader class of phenoxyacetic acids. This guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their studies. As with any chemical, all handling should be performed with appropriate safety precautions in place.

References

"2-(2-Ethylphenoxy)acetic acid" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Ethylphenoxy)acetic Acid

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1798-03-4), a key organic intermediate. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol based on the Williamson ether synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating methodology for researchers, scientists, and professionals in drug development. Furthermore, this guide explores the compound's applications as a versatile building block in medicinal chemistry and other areas of organic synthesis, grounded in authoritative references.

Chemical Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid derivative. Its core structure consists of a 2-ethylphenol moiety linked to an acetic acid group via an ether bond. This structure makes it a valuable intermediate for introducing a substituted phenoxyacetic acid pharmacophore into more complex molecules.

IUPAC Name: this compound CAS Number: 1798-03-4[1][2][3] Molecular Formula: C₁₀H₁₂O₃[1]

Below is the two-dimensional chemical structure of the molecule.

Caption: 2D Structure of this compound

The physicochemical properties of this compound are summarized in the table below, providing critical data for experimental design and safety considerations.

PropertyValueSource
Molecular Weight 180.20 g/mol [1]
Appearance Solid (Typical)-
Boiling Point 296.4 °C at 760 mmHg[2]
Density 1.144 g/cm³[2]
Flash Point 115.2 °C[2]
Purity (Typical) ≥95%[1]
InChI Key DIJUOSYHQYABQM-UHFFFAOYSA-N[1]

Synthesis and Manufacturing Insights

The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis . This classic and reliable nucleophilic substitution reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Mechanistic Rationale and Experimental Choices

The chosen protocol involves the reaction of 2-ethylphenol with chloroacetic acid in the presence of a strong base, such as sodium hydroxide.

  • Choice of Phenol: 2-Ethylphenol serves as the aromatic backbone of the target molecule. Its phenolic hydroxyl group is weakly acidic (pKa ≈ 10) and requires a strong base for complete deprotonation to the highly nucleophilic phenoxide ion.

  • Choice of Base: Sodium hydroxide (NaOH) is a cost-effective and potent base sufficient to deprotonate the phenol. The use of at least two equivalents is critical: the first equivalent neutralizes the acidic phenol, and the second neutralizes the chloroacetic acid starting material, preventing it from protonating the newly formed phenoxide.

  • Choice of Alkylating Agent: Chloroacetic acid is the reagent that provides the carboxymethyl group (-CH₂COOH). While its ester, ethyl chloroacetate, could also be used followed by a subsequent hydrolysis step, using chloroacetic acid directly in an aqueous basic medium is a more atom-economical approach, streamlining the process into a single synthetic step.

  • Solvent System: Water is an effective solvent for this reaction. It readily dissolves the sodium hydroxide and the sodium salts of both 2-ethylphenol and chloroacetic acid, creating a homogeneous reaction environment that facilitates ionic interactions and high reaction rates.

  • Temperature: Heating the reaction mixture, typically to reflux, is necessary to overcome the activation energy of the Sₙ2 reaction, ensuring a reasonable reaction time and high conversion.

The overall synthetic workflow is depicted below.

G start Starting Materials: 2-Ethylphenol Chloroacetic Acid Sodium Hydroxide dissolve Dissolution & Deprotonation (Formation of Sodium Phenoxide) start->dissolve Add to Water react Nucleophilic Attack (Sₙ2) (Reaction with Sodium Chloroacetate) dissolve->react Add Chloroacetic Acid reflux Heating under Reflux (Reaction Completion) react->reflux Heat to 100°C cool Cooling & Quenching reflux->cool Cool to RT acidify Acidification (HCl) (Precipitation of Product) cool->acidify Add conc. HCl filter Filtration & Washing (Isolation of Crude Product) acidify->filter Collect Solid dry Drying (Removal of Water) filter->dry Vacuum Oven end Final Product: This compound dry->end

Caption: Synthetic Workflow for this compound

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.1 eq.) in deionized water.

  • Phenoxide Formation: To the stirred NaOH solution, add 2-ethylphenol (1.0 eq.) portion-wise. A mild exotherm may be observed. Stir the mixture until the phenol has completely dissolved to form a clear solution of sodium 2-ethylphenoxide.

  • Addition of Alkylating Agent: In a separate beaker, carefully neutralize chloroacetic acid (1.05 eq.) with a portion of the prepared sodium hydroxide solution in water, ensuring the temperature is controlled. Add this neutralized solution of sodium chloroacetate dropwise to the phenoxide solution in the flask.[4]

  • Reaction: Heat the resulting mixture to reflux (approximately 100-105 °C) and maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Acidification: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1-2 (test with pH paper). A white or off-white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl) and any unreacted starting materials.

  • Purification and Drying: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

Applications in Research and Drug Development

Phenoxyacetic acid derivatives are a well-established class of compounds with diverse biological activities. While specific applications for this compound are not extensively documented as a final drug product, its primary value lies in its role as a versatile chemical intermediate and building block.

  • Scaffold for Pharmaceutical Synthesis: The molecule provides a functionalized aromatic ring that can be readily incorporated into larger, more complex molecules. The carboxylic acid handle is a key functional group, enabling amide bond formation, esterification, or reduction to an alcohol, thus serving as a crucial connection point in multi-step syntheses. Acetic acid and its derivatives are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).[5]

  • Linker Technology: In modern drug discovery, molecules like this can be used as linkers or spacers.[6] For instance, in the development of PROteolysis TArgeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), linkers are essential for connecting the targeting moiety to the payload.[7] The defined length and relative rigidity of the phenoxyacetic acid structure can be advantageous for controlling the spatial orientation of different parts of a conjugate molecule.

  • Plant Growth Regulators: Historically, phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are known for their potent auxin-like activity, making them effective herbicides and plant growth regulators.[4] Derivatives like this compound can be synthesized and screened for similar or modulated agrochemical properties.

Conclusion

This compound is a valuable and accessible organic intermediate. Its chemical structure, featuring a reactive carboxylic acid and a modifiable aromatic ring, makes it a strategic component for synthetic chemists. The Williamson ether synthesis provides a robust and scalable method for its production. For professionals in drug discovery and development, this compound represents a key building block for constructing novel molecular entities and for use in advanced therapeutic modalities like ADCs and PROTACs. Its straightforward synthesis and versatile reactivity ensure its continued relevance in the field of applied organic chemistry.

References

An In-depth Technical Guide to 2-(2-Ethylphenoxy)acetic Acid: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-(2-Ethylphenoxy)acetic acid, a significant molecule within the broader class of phenoxyacetic acid derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, analytical characterization, and potential biological applications. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Core Molecular Attributes

This compound is a carboxylic acid characterized by an ethylphenoxy group linked to an acetic acid moiety via an ether bond. Understanding its fundamental properties is the first step in harnessing its potential in research and development.

Molecular Identity and Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃--INVALID-LINK--
Molecular Weight 180.2 g/mol --INVALID-LINK--
IUPAC Name This compoundN/A
CAS Number 1798-03-4--INVALID-LINK--
Canonical SMILES CCC1=CC=CC=C1OCC(=O)ON/A
Appearance White to pale cream crystals or powder--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Storage Temperature Ambient--INVALID-LINK--

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3] In this case, the phenoxide ion of 2-ethylphenol acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.

Rationale for Method Selection

The Williamson ether synthesis is a robust and versatile method for preparing ethers, offering good yields and straightforward purification.[3][4] The acidity of the phenolic proton in 2-ethylphenol allows for easy deprotonation with a moderately strong base like sodium hydroxide to form the highly nucleophilic phenoxide. Chloroacetic acid provides the necessary electrophilic partner for the substitution reaction.

Detailed Experimental Workflow

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Acidification & Isolation 2-Ethylphenol 2-Ethylphenol 2-Ethylphenoxide 2-Ethylphenoxide 2-Ethylphenol->2-Ethylphenoxide NaOH, H₂O NaOH NaOH Intermediate_Salt Intermediate Salt 2-Ethylphenoxide->Intermediate_Salt SN2 Reaction Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Intermediate_Salt Product This compound Intermediate_Salt->Product HCl (aq) Purification Purification Product->Purification Recrystallization

Caption: Williamson Ether Synthesis Workflow for this compound.

Step-by-Step Protocol:

  • Deprotonation of 2-Ethylphenol:

    • In a round-bottom flask, dissolve 2-ethylphenol in an aqueous solution of sodium hydroxide (NaOH). The base deprotonates the phenol to form the sodium 2-ethylphenoxide salt. The resulting solution should be stirred until the 2-ethylphenol is completely dissolved.

  • Nucleophilic Substitution:

    • To the solution of sodium 2-ethylphenoxide, slowly add an aqueous solution of chloroacetic acid.

    • Heat the reaction mixture under reflux for approximately 1-2 hours to ensure the completion of the SN2 reaction. The phenoxide ion will attack the alpha-carbon of chloroacetic acid, displacing the chloride ion.

  • Acidification and Precipitation:

    • After the reflux period, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture by adding hydrochloric acid (HCl) dropwise until the solution is acidic (test with litmus paper). This step protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound crystals.

  • Drying and Characterization:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

    • Characterize the final product using techniques such as melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Expected signals include:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

    • A singlet for the methylene protons of the acetic acid moiety.

    • A series of multiplets in the aromatic region corresponding to the protons on the benzene ring.

    • A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbons of the ethyl group, the benzene ring, the methylene group, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • C-O stretching bands for the ether linkage and the carboxylic acid.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • The molecular ion peak (M⁺) should be observed at m/z 180.2.

  • Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[5] Fragmentation of the ether linkage may also be observed.

Biological Significance and Potential Applications

Phenoxyacetic acid and its derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery and agrochemical research.[6][7]

Biological_Activities cluster_activities Potential Biological Activities Phenoxyacetic_Acid_Derivatives Phenoxyacetic Acid Derivatives Herbicidal Herbicidal Phenoxyacetic_Acid_Derivatives->Herbicidal Synthetic Auxins Anti_inflammatory Anti-inflammatory Phenoxyacetic_Acid_Derivatives->Anti_inflammatory COX Inhibition Antibacterial Antibacterial Phenoxyacetic_Acid_Derivatives->Antibacterial Various Mechanisms Antifungal Antifungal Phenoxyacetic_Acid_Derivatives->Antifungal Various Mechanisms

Caption: Potential Biological Activities of Phenoxyacetic Acid Derivatives.

Herbicidal Activity

Many phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are synthetic auxins that act as plant growth regulators.[8][9] They induce uncontrolled and unsustainable growth in broadleaf weeds, leading to their demise.[8]

Experimental Protocol: In Vitro Herbicidal Assay (Seed Germination and Seedling Growth)

  • Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in distilled water to achieve the desired test concentrations.

  • Seed Sterilization and Plating: Surface sterilize seeds of a target weed species (e.g., Amaranthus retroflexus) and a non-target crop species (e.g., Zea mays) and place them on sterile filter paper in petri dishes.

  • Treatment Application: Add a defined volume of each test solution to the respective petri dishes. A control group with only the solvent and water should be included.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16/8h light/dark cycle).

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length of the seedlings.

  • Analysis: Compare the measurements of the treated groups to the control group to determine the herbicidal efficacy and selectivity.

Anti-inflammatory Activity

Some phenoxyacetic acid derivatives have been investigated as potential anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2) for a specific time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Quantification of Prostaglandin Production: After a set reaction time, stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

  • IC₅₀ Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Antimicrobial Activity

The phenoxyacetic acid scaffold is present in various compounds with demonstrated antibacterial and antifungal properties.[7]

Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution)

  • Bacterial Strain Preparation: Prepare a standardized inoculum of the target bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium.

  • Preparation of Test Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[12]

  • H315: Causes skin irritation.[12]

  • H319: Causes serious eye irritation.[12]

  • H335: May cause respiratory irritation.[12]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a versatile molecule with a straightforward synthesis and a range of potential biological activities that warrant further investigation. This guide provides a solid foundation for researchers and developers interested in exploring the properties and applications of this compound. The provided protocols offer a starting point for in-depth studies, and the comprehensive characterization data serves as a benchmark for quality control. As with all scientific endeavors, rigorous and well-controlled experimentation is key to unlocking the full potential of this and other phenoxyacetic acid derivatives.

References

Synthesis of "2-(2-Ethylphenoxy)acetic acid" from 2-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-(2-Ethylphenoxy)acetic Acid from 2-Ethylphenol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 2-ethylphenol. The core of this process is the Williamson ether synthesis, a robust and widely adopted method for preparing ethers. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, a critical analysis of safety and hazard mitigation, and methods for product purification and characterization. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices to ensure reproducibility, high yield, and purity.

Introduction: Significance and Application

This compound belongs to the class of aryloxyacetic acids, compounds of significant interest in the pharmaceutical and agrochemical industries. Many compounds in this family are known to exhibit biological activity, serving as herbicides that mimic plant growth hormones or as precursors for active pharmaceutical ingredients (APIs).[1][2] The synthesis of this specific molecule serves as an excellent model for the preparation of substituted phenoxyacetic acids, a critical transformation in organic synthesis. This guide focuses on the Williamson ether synthesis, which remains the simplest and most popular method for preparing both symmetrical and asymmetrical ethers due to its broad scope and reliability.[3]

Chemical Principles & Reaction Mechanism

The synthesis proceeds via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[3] The mechanism involves two primary stages:

  • Deprotonation of the Phenol: 2-ethylphenol, being weakly acidic, is treated with a strong base, typically sodium hydroxide (NaOH), to form the corresponding sodium 2-ethylphenoxide. This deprotonation is crucial as it generates a potent nucleophile (the phenoxide ion).

  • Nucleophilic Attack: The newly formed 2-ethylphenoxide ion attacks the electrophilic α-carbon of a haloacetic acid salt (in this case, sodium chloroacetate), displacing the chloride leaving group. This concerted, single-step SN2 reaction forms the carbon-oxygen ether linkage.[3]

The overall reaction is as follows:

The mechanistic workflow is visualized in the diagram below.

Williamson_Ether_Synthesis Mechanism: Williamson Ether Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Acidification 2-Ethylphenol 2-Ethylphenol Phenoxide Sodium 2-Ethylphenoxide 2-Ethylphenol->Phenoxide + NaOH NaOH NaOH H2O H₂O Product_Salt Sodium 2-(2-ethylphenoxy)acetate Phenoxide:e->Product_Salt:w SN2 Reaction Chloroacetate Sodium Chloroacetate NaCl NaCl Final_Product This compound Product_Salt:e->Final_Product:w Protonation Phenoxide_ref Sodium 2-Ethylphenoxide Phenoxide_ref->Product_Salt + Chloroacetate HCl HCl Product_Salt_ref Sodium Salt Product_Salt_ref->Final_Product + HCl (aq)

Caption: Reaction workflow for the synthesis of this compound.

Materials, Reagents, and Safety Analysis

Successful and safe execution of this synthesis requires careful handling of all chemicals. The table below summarizes the key reagents and their associated hazards. Always consult the full Safety Data Sheet (SDS) for each chemical before beginning work.[4][5][6]

ReagentFormulaM.W. ( g/mol )Key HazardsRecommended PPE
2-EthylphenolC₈H₁₀O122.16Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[4][7][8]Nitrile gloves, chemical splash goggles, face shield, lab coat, use in a chemical fume hood.
Sodium HydroxideNaOH40.00Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water, generating heat.[5][9][10]Nitrile gloves (or thicker), chemical splash goggles, face shield, lab coat. Handle solid in a fume hood.
Chloroacetic AcidC₂H₃ClO₂94.50Toxic if swallowed. Causes severe skin burns and eye damage.Nitrile gloves, chemical splash goggles, face shield, lab coat, use in a chemical fume hood.
Hydrochloric Acid (conc.)HCl36.46Causes severe skin burns and eye damage. May cause respiratory irritation.Acid-resistant gloves, chemical splash goggles, face shield, lab coat, use in a chemical fume hood.

Detailed Experimental Protocol

This protocol is adapted from standard Williamson ether synthesis procedures for phenolic compounds.[2][11][12]

4.1 Reagent Preparation

  • Sodium Hydroxide Solution (e.g., 8 M): In a beaker placed in an ice bath, cautiously and slowly add sodium hydroxide pellets (16.0 g, 0.40 mol) to deionized water (~40 mL). Stir until fully dissolved, then allow to cool to room temperature. Adjust the final volume to 50 mL. Causality: The dissolution of NaOH is highly exothermic and can cause boiling and splashing; an ice bath is essential to control the temperature.[9]

  • Sodium Chloroacetate Solution (e.g., 4 M): In a separate beaker, dissolve chloroacetic acid (18.9 g, 0.20 mol) in deionized water (30 mL). Slowly neutralize this solution by adding a concentrated sodium hydroxide solution dropwise until the pH is neutral (pH ~7). Cool the solution in an ice bath during neutralization. Adjust the final volume to 50 mL. Causality: Preparing the sodium salt of chloroacetic acid beforehand prevents unwanted side reactions and ensures the reacting species is the chloroacetate ion.

4.2 Reaction Assembly and Execution

  • Phenoxide Formation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. In a chemical fume hood, add 2-ethylphenol (12.22 g, 0.10 mol) to the flask.

  • Add the prepared concentrated sodium hydroxide solution (e.g., 25 mL of 8 M solution, 0.20 mol) to the flask. Causality: A molar excess of NaOH is used to ensure complete deprotonation of the phenol, driving the equilibrium towards the formation of the nucleophilic phenoxide.

  • Stir the mixture and gently heat to approximately 60-70 °C until the 2-ethylphenol is completely dissolved, forming a clear, homogeneous solution of sodium 2-ethylphenoxide.

  • Etherification: Once the phenoxide solution is prepared, begin dropwise addition of the sodium chloroacetate solution (e.g., 25 mL of 4 M solution, 0.10 mol) through the top of the reflux condenser over 15-20 minutes.

  • After the addition is complete, increase the heat to bring the reaction mixture to a gentle reflux (approximately 100-105 °C). Maintain reflux with stirring for 1-2 hours to ensure the reaction goes to completion.

4.3 Work-up and Product Isolation

  • After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Transfer the cooled solution to a 500 mL beaker.

  • Acidification: While stirring vigorously, slowly and carefully add concentrated hydrochloric acid dropwise to the solution. The product, this compound, is insoluble in acidic water and will begin to precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH < 2), which can be confirmed with pH paper. Causality: Acidification protonates the carboxylate salt, converting it into the free carboxylic acid, which has low solubility in water and precipitates out.

  • Cool the mixture in an ice bath for at least 30 minutes to maximize the precipitation of the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2x 30 mL) to remove inorganic salts like NaCl.

4.4 Purification

  • Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot water and heat the mixture until the solid just dissolves. Causality: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in hot solvent but sparingly soluble at cold temperatures, while impurities remain in solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them in a vacuum oven or desiccator to a constant weight.

Characterization

The identity and purity of the final product, this compound (CAS 1798-03-4), should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental melting point to the literature value.

  • Spectroscopy: Use ¹H NMR, ¹³C NMR, and FT-IR to confirm the chemical structure.

Conclusion

This guide details a reliable and scalable procedure for the synthesis of this compound from 2-ethylphenol via the Williamson ether synthesis. By understanding the underlying chemical principles and adhering to the safety protocols outlined, researchers can effectively produce this valuable compound with high yield and purity. The methodology is robust and can be adapted for the synthesis of other aryloxyacetic acid derivatives.

References

"2-(2-Ethylphenoxy)acetic acid" spectral data (NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected spectral characteristics of 2-(2-Ethylphenoxy)acetic acid. Given the limited availability of published experimental spectra for this specific compound, this document leverages foundational principles of NMR and mass spectrometry, alongside comparative data from its close structural analog, 2-(2-methylphenoxy)acetic acid, to provide a robust predictive analysis. This approach is designed to empower researchers in drug discovery and chemical synthesis with the necessary framework to identify, characterize, and validate this molecule.

Molecular Structure and Analytical Overview

This compound (CAS: 1798-03-4, Molecular Formula: C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) is a carboxylic acid derivative with a phenoxy ether linkage. Its structural elucidation relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns, aiding in structural confirmation.

The following sections will provide a predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectra of this compound. These predictions are based on established chemical shift theory, spin-spin coupling principles, and known fragmentation mechanisms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the ortho-substitution pattern, leading to second-order coupling effects. The aliphatic region will show characteristic signals for the ethyl and methylene groups. The spectrum is predicted in a standard deuterated solvent such as CDCl₃, and chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Notes
H-a (CH₃)~ 1.25Triplet (t)3HCoupled to the -CH₂- protons (H-b).
H-b (-CH₂-)~ 2.70Quartet (q)2HCoupled to the methyl protons (H-a).
H-c (-OCH₂-)~ 4.65Singlet (s)2HMethylene protons of the acetic acid moiety.
H-d, H-e, H-f, H-g (Aromatic)~ 6.85 - 7.25Multiplet (m)4HComplex multiplet due to ortho-substitution.
H-h (-COOH)~ 11.0 - 12.0Broad Singlet (br s)1HAcidic proton, exchangeable with D₂O.
Rationale Behind Predictions:
  • Aromatic Protons (H-d, H-e, H-f, H-g): The four aromatic protons on the substituted benzene ring are expected to appear as a complex multiplet in the range of 6.85-7.25 ppm. The electron-donating nature of the ethyl group and the electron-withdrawing nature of the ether linkage will influence their precise chemical shifts.

  • Methylene Ether Protons (H-c): The methylene protons of the acetic acid moiety are adjacent to an oxygen atom and are expected to be deshielded, appearing as a singlet around 4.65 ppm.

  • Ethyl Group Protons (H-a, H-b): The ethyl group will present as a characteristic triplet-quartet pattern. The methyl protons (H-a) will appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-b) will be a quartet around 2.70 ppm, shifted downfield due to their proximity to the aromatic ring.

  • Carboxylic Acid Proton (H-h): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Based on the structure of this compound, ten distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-1 (CH₃)~ 14.5Methyl carbon of the ethyl group.
C-2 (-CH₂-)~ 23.0Methylene carbon of the ethyl group.
C-3 (-OCH₂-)~ 65.0Methylene carbon of the acetic acid moiety.
C-4, C-5, C-6, C-7 (Aromatic CH)~ 112.0 - 128.0Aromatic methine carbons.
C-8 (Aromatic C-Et)~ 130.0Quaternary aromatic carbon attached to the ethyl group.
C-9 (Aromatic C-O)~ 155.0Quaternary aromatic carbon attached to the ether oxygen.
C-10 (C=O)~ 175.0Carbonyl carbon of the carboxylic acid.
Rationale Behind Predictions:
  • Carbonyl Carbon (C-10): The carboxylic acid carbonyl carbon is the most deshielded, appearing around 175 ppm.

  • Aromatic Carbons (C-4 to C-9): The aromatic carbons will resonate in the 112-155 ppm range. The carbon bearing the ether oxygen (C-9) will be the most downfield of the aromatic carbons due to the deshielding effect of oxygen. The carbon bearing the ethyl group (C-8) will also be a downfield quaternary carbon.

  • Aliphatic Carbons (C-1, C-2, C-3): The aliphatic carbons will appear in the upfield region of the spectrum. The methylene carbon of the acetic acid moiety (C-3) will be the most deshielded of the aliphatic carbons due to the adjacent oxygen atom.

Predicted Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak (M⁺) and several characteristic fragment ions.

Molecular Ion:

  • m/z 180.0786: This corresponds to the exact mass of the molecular ion [C₁₀H₁₂O₃]⁺.

Major Predicted Fragment Ions:

  • m/z 121: This significant peak likely arises from a McLafferty-type rearrangement followed by cleavage, or from the loss of the carboxymethyl group (-CH₂COOH).

  • m/z 107: This fragment could result from benzylic cleavage, with the loss of the ethyl group.

  • m/z 77: A common fragment corresponding to the phenyl cation, arising from further fragmentation of the aromatic ring.

  • m/z 45: This peak corresponds to the [COOH]⁺ fragment.

Fragmentation Pathway Diagram

G M [C10H12O3]+. m/z = 180 F1 [C7H7O]+. m/z = 121 M->F1 - •CH2COOH F2 [C7H7O2]+. m/z = 107 M->F2 - C2H5 F4 [COOH]+. m/z = 45 M->F4 Rearrangement F3 [C6H5]+. m/z = 77 F1->F3 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

To acquire high-quality spectral data for this compound, the following standard operating procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and expected fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed fragmentation with predicted pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The detailed predictions for ¹H NMR, ¹³C NMR, and mass spectrometry, along with standardized experimental protocols, offer a valuable resource for researchers. When experimental data becomes available, it can be compared against these predictions to facilitate a rapid and accurate structural confirmation.

A Technical Guide to the Solubility of 2-(2-Ethylphenoxy)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the solubility of a compound is a cornerstone physicochemical property that dictates its fate from early-stage screening to formulation and ultimate bioavailability. A compound that cannot be adequately dissolved in relevant physiological or experimental media presents significant hurdles, often leading to the premature termination of an otherwise promising candidate. This guide provides an in-depth technical overview of the solubility of 2-(2-Ethylphenoxy)acetic acid, a molecule of interest within the broader class of phenoxyacetic acid derivatives. While specific experimental solubility data for this particular substituted variant is not widely published, this guide will leverage established principles of medicinal chemistry and data from closely related analogues, such as phenoxyacetic acid, to provide a robust predictive framework and practical experimental methodologies.

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its exceptional ability to dissolve a wide array of small organic molecules.[1] This makes it an invaluable medium for creating high-concentration stock solutions for high-throughput screening (HTS) and other in-vitro assays. However, reliance on DMSO is not without its complexities, including potential compound precipitation upon dilution in aqueous buffers and direct cellular effects. Therefore, a comprehensive understanding of a compound's solubility profile in DMSO, as well as in a broader range of pharmaceutically relevant solvents, is paramount.

This guide will delve into the theoretical underpinnings of this compound's solubility, outline robust experimental protocols for its determination, and provide insights into the interpretation of solubility data to empower researchers in their drug development endeavors.

Molecular Profile of this compound and Predicted Solubility

To understand the solubility of this compound, we must first examine its molecular structure and compare it to its parent compound, phenoxyacetic acid.

Chemical Structure:

  • Phenoxyacetic Acid: Consists of a phenyl ring linked to an acetic acid moiety via an ether bond.

  • This compound: An analogue of phenoxyacetic acid with an ethyl group substituted at the ortho-position of the phenyl ring.

This seemingly minor structural modification can have a significant impact on the compound's physicochemical properties, including its solubility.

Key Physicochemical Properties Influencing Solubility:

PropertyPhenoxyacetic AcidPredicted Impact of 2-Ethyl SubstitutionRationale
Polarity Polar due to the carboxylic acid and ether groups.Slightly decreased polarity.The ethyl group is a nonpolar alkyl substituent, which will increase the molecule's overall hydrophobicity.
Hydrogen Bonding The carboxylic acid group is a strong hydrogen bond donor and acceptor. The ether oxygen is a hydrogen bond acceptor.Hydrogen bonding potential of the carboxylic acid and ether groups remains.The core functional groups responsible for hydrogen bonding are unchanged.
Molecular Weight 152.15 g/mol Increased to 180.20 g/mol The addition of a C2H5 group increases the molecular weight.
Crystal Lattice Energy Crystalline solid.Likely a crystalline solid. The ethyl group may disrupt crystal packing, potentially lowering the melting point and affecting solubility.The introduction of the ethyl group can alter the intermolecular forces and symmetry within the crystal lattice.
pKa Approximately 3.17Expected to be in a similar range.The electronic effect of an ortho-ethyl group on the acidity of the carboxylic acid is likely to be minimal.

Predicted Solubility Profile:

  • DMSO: Given that DMSO is a highly polar aprotic solvent, it is anticipated that this compound will exhibit good solubility in DMSO.[1][2][3] The polar carboxylic acid group will strongly interact with the sulfoxide group of DMSO.

  • Aqueous Media (Water, Buffers): The solubility in aqueous media is expected to be limited and pH-dependent. The presence of the hydrophobic ethyl group will likely decrease its aqueous solubility compared to phenoxyacetic acid. As a carboxylic acid, its solubility will increase significantly at pH values above its pKa due to the formation of the more polar carboxylate salt.

  • Alcohols (Ethanol, Methanol): These protic solvents are capable of hydrogen bonding with the carboxylic acid and ether groups, suggesting moderate to good solubility. Phenoxyacetic acid is soluble in ethanol.[4][5]

  • Aprotic Solvents (Acetone, Ethyl Acetate): Moderate solubility is expected, driven by dipole-dipole interactions. Phenoxyacetic acid is soluble in ether and acetone.[4]

  • Nonpolar Solvents (Toluene, Hexane): Poor solubility is predicted due to the overall polarity of the molecule dominated by the carboxylic acid group.

Experimental Determination of Solubility: Protocols and Workflows

Accurate experimental determination of solubility is crucial and can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility.[6][7]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the most reliable technique for this determination.[6][8]

Step-by-Step Protocol for the Shake-Flask Method:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., DMSO, phosphate-buffered saline pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A calibration curve with known concentrations of the compound must be prepared in the same solvent.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Workflow for Thermodynamic Solubility Determination

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis prep1 Add excess solid compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge or Filter equil1->sep1 sep2 Collect supernatant sep1->sep2 quant2 Analyze supernatant by HPLC-UV sep2->quant2 quant1 Prepare calibration curve quant1->quant2 analysis1 Determine concentration quant2->analysis1

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, added from a concentrated DMSO stock, can be dissolved in an aqueous buffer before it precipitates.[7] This method is faster than the shake-flask method and is well-suited for early-stage drug discovery.[9]

Step-by-Step Protocol for Nephelometric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer.[9] An increase in signal indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Logical Flow for Kinetic vs. Thermodynamic Solubility

start Solubility Assessment decision Stage of Drug Discovery? start->decision early_stage Early Stage (HTS) decision->early_stage Early late_stage Late Stage (Lead Op) decision->late_stage Late kinetic Kinetic Solubility High-throughput DMSO stock addition Nephelometry/Turbidimetry early_stage->kinetic thermo Thermodynamic Solubility Low-throughput Shake-flask method HPLC quantification late_stage->thermo

Caption: Decision flow for choosing solubility assay type.

Interpreting Solubility Data: Insights for Drug Development

The solubility data for this compound will guide several key decisions in the drug development process:

  • High DMSO Solubility, Low Aqueous Solubility: This is a common scenario. It indicates that while the compound can be effectively screened in HTS assays, formulation for in-vivo studies will be challenging. Strategies such as salt formation, co-solvents, or advanced formulation techniques may be necessary.

  • pH-Dependent Aqueous Solubility: For an acidic compound like this, demonstrating a significant increase in solubility at higher pH values opens up the possibility of developing oral formulations that dissolve in the more basic environment of the small intestine.

  • Good Solubility in Ethanol: This suggests that liquid formulations for oral or parenteral administration may be feasible.

Conclusion

References

An Investigator's Technical Guide to the Potential Biological Activities of 2-(2-Ethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Charting a Course for a Novel Phenoxyacetic Acid Derivative

The phenoxyacetic acid scaffold is a cornerstone in the development of biologically active molecules, leading to a diverse array of commercial products ranging from pharmaceuticals to pesticides.[1][2] Compounds bearing this central structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[1][2] This structural motif is also prevalent in selective herbicides that mimic natural plant growth hormones.[3][4]

This guide focuses on a specific, lesser-explored derivative: 2-(2-Ethylphenoxy)acetic acid . While the broader class of phenoxyacetic acids is well-documented, this particular compound remains largely uncharacterized in the scientific literature. The purpose of this document is not to report established findings, but rather to provide a comprehensive, technically-grounded roadmap for researchers and drug development professionals to systematically investigate and unlock its potential biological activities. We will proceed from foundational in silico predictions to detailed experimental protocols and mechanism of action studies, embodying a rigorous, field-proven approach to compound evaluation.

Part 1: Foundational Analysis - Physicochemical Profile and In Silico Prediction

Before embarking on wet-lab experiments, a thorough in silico analysis is crucial for predicting the compound's behavior and prioritizing experimental pathways. This initial step leverages the known structure-activity relationships of the phenoxyacetic acid class to generate testable hypotheses for this compound.

Predicted Physicochemical Properties

The structure of this compound suggests it is a monocarboxylic acid with moderate lipophilicity, conferred by the ethyl-substituted phenyl ring.[1] These characteristics are pivotal as they influence solubility, membrane permeability, and potential interactions with biological targets.

PropertyPredicted Value/CharacteristicImplication for Biological Screening
Molecular Weight ~196.2 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
logP (Lipophilicity) Moderately lipophilicMay facilitate cell membrane penetration.
pKa (Acidity) Acidic (due to carboxylic acid)Ionization state will be pH-dependent, affecting solubility and receptor binding.
Hydrogen Bond Donors/Acceptors 1 Donor (OH), 3 Acceptors (O=C, O-C, O-Ph)Influences binding interactions with protein targets.
Predictive Modeling: A Hypothesis-Driven Approach

Given the diverse activities of its structural analogs, we can employ computational models to predict the most probable biological targets for this compound.

  • Target Prediction via Molecular Docking: A logical starting point is to dock the compound into the crystal structures of known targets for phenoxyacetic acid derivatives. Key targets would include:

    • Cyclooxygenase (COX-1 and COX-2) enzymes: Many phenoxyacetic acids exhibit anti-inflammatory activity by inhibiting these enzymes.[5][6][7]

    • Free Fatty Acid Receptor 1 (FFA1): Certain derivatives are agonists of this receptor, a target for type 2 diabetes treatment.[8]

    • Plant Auxin Receptors: To evaluate potential herbicidal or plant growth regulatory effects.[4]

  • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) Prediction: In silico ADMET models can forecast potential liabilities, such as off-target effects or poor metabolic stability, helping to design more efficient in vivo studies later.

The following diagram outlines the initial in silico workflow.

in_silico_workflow cluster_input Input Molecule cluster_analysis Computational Analysis cluster_output Generated Hypotheses Molecule This compound Structure PhysChem Physicochemical Property Prediction (MW, logP, pKa) Molecule->PhysChem Calculate Docking Molecular Docking (COX-1/2, FFA1, Auxin Receptors) Molecule->Docking Screen ADMET ADMET Prediction (Toxicity, Metabolism) Molecule->ADMET Predict Hypotheses Prioritized Biological Activities - Anti-inflammatory - Metabolic - Herbicidal - Potential Toxicities PhysChem->Hypotheses Synthesize Data Docking->Hypotheses Synthesize Data ADMET->Hypotheses Synthesize Data

Caption: In silico workflow for generating initial hypotheses.

Part 2: A Broad-Spectrum Biological Screening Campaign

The insights from our in silico analysis provide a logical framework for a primary biological screening campaign. The goal is to efficiently test for a wide range of potential activities. Bioassays are essential experimental tools used to evaluate the potency and efficacy of substances by observing their effects on living organisms or biological systems.[9]

Protocol 1: Anti-Inflammatory Activity - COX Enzyme Inhibition Assay

Rationale: The phenoxyacetic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Therefore, assessing the inhibitory potential of this compound against COX-1 and COX-2 is a high-priority starting point.[5][6]

Methodology: Fluorometric COX Inhibitor Screening Assay

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes to the manufacturer's recommended concentration.

    • Prepare a solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP).

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series (e.g., from 100 µM to 1 nM). Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of assay buffer.

    • Add 10 µL of the diluted test compound or control.

    • Add 10 µL of the COX-1 or COX-2 enzyme solution.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate/probe mixture.

  • Data Acquisition and Analysis:

    • Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes using a plate reader.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[10]

Protocol 2: Anticancer Activity - Cellular Proliferation Assay

Rationale: Derivatives of phenoxyacetic acid have demonstrated cytotoxic activity against various cancer cell lines.[1] A primary screen against a panel of representative cancer cell lines is warranted.

Methodology: MTT Cell Viability Assay

  • Cell Culture:

    • Culture selected human cancer cell lines (e.g., HeLa - cervical cancer, DU-145 - prostate cancer, MCF-7 - breast cancer) in their appropriate growth media until they reach ~80% confluency.

  • Cell Plating:

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium (e.g., from 100 µM to 1 nM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

  • Incubation and Assay:

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of compound concentration to determine the IC₅₀ value.

Protocol 3: Herbicidal/Plant Growth Regulatory Activity

Rationale: The most well-known application of phenoxyacetic acids is as herbicides that function as synthetic auxins.[3][4] It is essential to evaluate this compound for this activity. Plant growth regulators can influence processes like cell division, elongation, and differentiation.[11]

Methodology: Seed Germination and Seedling Growth Assay (e.g., using Arabidopsis thaliana)

  • Preparation:

    • Prepare a 0.5X Murashige and Skoog (MS) agar medium in petri dishes.

    • Prepare stock solutions of this compound and a known herbicide (e.g., 2,4-D) in a suitable solvent. Incorporate a range of concentrations into the molten MS agar before pouring the plates.

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by bleach).

    • Aseptically place an equal number of seeds (e.g., 20-30) onto the surface of the prepared agar plates.

  • Incubation and Observation:

    • Seal the plates and place them in a growth chamber under controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).

    • Monitor the plates daily for 7-14 days.

  • Data Collection and Analysis:

    • Germination Rate: Count the number of germinated seeds at a specific time point (e.g., day 3).

    • Root Elongation: At the end of the experiment (e.g., day 7), measure the primary root length of the seedlings.

    • Phenotypic Changes: Document any morphological changes, such as root curling, leaf epinasty, or growth inhibition, which are characteristic of auxin-like herbicides.[12]

    • Compare the results from the test compound to the negative (vehicle) and positive (2,4-D) controls.

Part 3: Elucidating the Mechanism of Action (MoA)

If a significant "hit" is identified in the primary screening campaign (e.g., potent COX-2 inhibition or selective cytotoxicity), the next phase is to understand its mechanism of action. This involves a logical progression from broad activity to a specific molecular target and pathway.

moa_workflow cluster_phase1 Phase 1: Discovery cluster_phase2 Phase 2: Validation & Specificity cluster_phase3 Phase 3: Pathway Analysis PrimaryScreen Primary Screen Hit (e.g., IC50 < 1 µM) SecondaryAssay Secondary Assays (Orthogonal formats, Selectivity panels) PrimaryScreen->SecondaryAssay Confirm Activity CellularAssay Cellular Thermal Shift Assay (CETSA) or Affinity Chromatography SecondaryAssay->CellularAssay Probe Target Engagement TargetID Direct Target Identification CellularAssay->TargetID Identify Binding Partner PathwayAnalysis Western Blot / qPCR (Upstream/Downstream signaling) TargetID->PathwayAnalysis Validate in Cellular Context MoA Mechanism of Action Elucidated PathwayAnalysis->MoA Define Pathway

Caption: Workflow for Mechanism of Action (MoA) elucidation.

Example MoA Study: Following up on an Anti-inflammatory Hit

If this compound shows selective COX-2 inhibition in the primary screen:

  • Confirm Selectivity: Perform detailed IC₅₀ determinations for both COX-1 and COX-2 to calculate a selectivity index (SI = IC₅₀(COX-1)/IC₅₀(COX-2)). A high SI is desirable for reducing gastrointestinal side effects.[7]

  • Cell-Based Assay: Validate the findings in a cellular context. For example, use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) and measure the production of prostaglandin E2 (PGE₂), a key product of COX-2 activity, using an ELISA assay.[6]

  • Assess Downstream Signaling: Investigate the effect of the compound on inflammatory signaling pathways. Use Western blotting to measure the expression levels of key inflammatory proteins like TNF-α and IL-6 in treated cells.[6][13]

  • In Vivo Model: If in vitro data is promising, proceed to an in vivo model of inflammation, such as the carrageenan-induced paw edema model in rats, to assess the compound's efficacy and safety profile.[6]

Part 4: Data Interpretation and Future Directions

The data generated from this structured investigation will provide a clear profile of this compound.

  • Potent and Selective Activity: A highly potent and selective "hit" in any of the primary assays would warrant further lead optimization through medicinal chemistry to improve efficacy and drug-like properties.

  • Moderate or Broad-Spectrum Activity: If the compound shows moderate activity across multiple assays, it could be a valuable tool compound for studying biological pathways or a starting point for developing more specific derivatives.

  • No Significant Activity: A lack of activity is also a valuable result, as it helps to define the structure-activity relationships within the phenoxyacetic acid class and allows resources to be redirected to more promising candidates.

The systematic approach outlined in this guide—from in silico prediction to detailed in vitro protocols and a clear workflow for MoA studies—provides a robust framework for characterizing the biological potential of this compound. This methodology ensures that research is conducted efficiently, logically, and with the scientific rigor required for modern drug discovery and development.

References

An In-depth Technical Guide to Investigating 2-(2-Ethylphenoxy)acetic acid as a Prostacyclin Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostacyclin (PGI2) is a critical endogenous mediator of vascular homeostasis, primarily known for its potent vasodilatory and anti-platelet aggregation effects.[1][2][3] These actions are mediated through the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[2][4][5] Full agonists of the IP receptor, while effective in treating conditions like pulmonary arterial hypertension (PAH), can be limited by side effects stemming from their potent activity.[1][2] Partial agonists offer a more nuanced therapeutic approach, providing a submaximal but sufficient receptor response that can lead to an improved safety profile.[1] This guide provides a comprehensive technical framework for the investigation of 2-(2-Ethylphenoxy)acetic acid as a novel prostacyclin partial agonist. We will delve into the requisite experimental workflows, from initial receptor binding characterization to functional cellular assays, to fully elucidate its pharmacological profile.

Introduction: The Rationale for a Prostacyclin Partial Agonist

The prostacyclin signaling pathway is a cornerstone of cardiovascular health.[1][3] Dysregulation of this pathway is implicated in the pathophysiology of several cardiovascular diseases, including PAH.[1][2] While prostacyclin analogues are mainstays in the treatment of severe PAH, their clinical utility can be hampered by side effects such as flushing, headache, and hypotension, which are direct consequences of maximal IP receptor stimulation.[2]

A partial agonist, by definition, possesses lower intrinsic activity at the receptor compared to a full agonist. This means that even at saturating concentrations, it elicits a response that is lower than the maximum possible response for that receptor system.[1] In the context of the IP receptor, a partial agonist could theoretically achieve a therapeutic window that balances desired effects (e.g., vasodilation in the pulmonary vasculature) with a reduction in systemic side effects.[1] this compound, a small molecule with a phenoxyacetic acid scaffold common to other biologically active compounds, presents a candidate for such a profile. This guide outlines the necessary scientific inquiry to validate this hypothesis.

Characterizing Receptor Interaction: Binding Affinity and Specificity

The foundational step in characterizing a novel ligand is to determine its affinity and selectivity for the target receptor. For this compound, this involves assessing its interaction with the IP receptor.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[6][7][8] These assays measure the displacement of a radiolabeled ligand with known high affinity for the IP receptor by the unlabeled test compound, this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost) to each well.

    • Add increasing concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled IP agonist).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound ligand to pass through.

    • Wash the filters rapidly with cold assay buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Expected Binding Affinity of this compound

CompoundRadioligandCell LineIC50 (nM)Ki (nM)
This compound[3H]-iloprostHEK293-IPExperimental ValueCalculated Value
Iloprost (Control)[3H]-iloprostHEK293-IPExperimental ValueCalculated Value

Functional Characterization: Signaling Pathway Activation

Demonstrating that this compound binds to the IP receptor is the first step. The next is to determine the functional consequence of this binding. As the IP receptor is primarily coupled to the Gs-protein pathway, its activation leads to an increase in intracellular cAMP.[2][4][5][9]

cAMP Accumulation Assays

These assays quantify the amount of cAMP produced by cells in response to receptor stimulation. A partial agonist is expected to stimulate cAMP production to a lesser extent than a full agonist.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Preparation:

    • Seed cells expressing the IP receptor into a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment:

    • Add increasing concentrations of this compound to the wells.

    • Include a known full agonist (e.g., iloprost) as a positive control and a vehicle control.

  • Incubation and Lysis:

    • Incubate the plate at 37°C for a defined period to allow for cAMP production.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Quantify the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[10][11][12]

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its own maximal response) and the Emax (the maximal response produced by the agonist).

    • Compare the Emax of this compound to that of the full agonist to determine its partial agonist activity.

Data Presentation: Expected cAMP Response to this compound

CompoundEC50 (nM)Emax (% of Iloprost)
This compoundExperimental ValueExperimental Value
Iloprost (Full Agonist)Experimental Value100%

Visualization: IP Receptor Signaling Pathway

IP_Signaling cluster_membrane Cell Membrane IP IP Receptor Gs Gs Protein IP->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Ligand This compound (Partial Agonist) Ligand->IP Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates Targets

Caption: IP Receptor signaling cascade.

Physiological Relevance: Anti-Platelet Aggregation Activity

A key physiological effect of prostacyclin is the inhibition of platelet aggregation.[1][3][13] Evaluating the effect of this compound on platelet function provides crucial insight into its potential therapeutic utility.

Platelet Aggregation Assays

These assays measure the ability of a compound to inhibit platelet aggregation induced by various agonists like ADP, collagen, or thrombin.[14][15] Light Transmission Aggregometry (LTA) is a widely used method for this purpose.[15]

Experimental Protocol: Light Transmission Aggregometry

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed to separate the PRP (supernatant) from red and white blood cells.

    • Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at a high speed. The PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Place an aliquot of PRP into a cuvette in an aggregometer and establish a baseline light transmission.

    • Add this compound at various concentrations and incubate for a short period.

    • Induce platelet aggregation by adding a known platelet agonist (e.g., ADP).

    • Monitor the change in light transmission over time as the platelets aggregate.

  • Data Analysis:

    • The extent of aggregation is measured as the maximum change in light transmission.

    • Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the log concentration of the compound to determine the IC50.

Data Presentation: Expected Inhibition of Platelet Aggregation

AgonistCompoundIC50 (µM)
ADPThis compoundExperimental Value
ADPIloprost (Control)Experimental Value
CollagenThis compoundExperimental Value
CollagenIloprost (Control)Experimental Value

Visualization: Experimental Workflow for Characterization

workflow start Start: Hypothesized Partial Agonist (this compound) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay camp_assay cAMP Accumulation Assay (Determine EC50 and Emax) start->camp_assay platelet_assay Platelet Aggregation Assay (Determine IC50) start->platelet_assay analysis Data Analysis and Pharmacological Profile binding_assay->analysis camp_assay->analysis platelet_assay->analysis conclusion Conclusion: Confirmed Partial Agonist Profile analysis->conclusion

Caption: Workflow for pharmacological profiling.

Conclusion and Future Directions

This guide has outlined a systematic approach to validate this compound as a prostacyclin partial agonist. By following these protocols, researchers can robustly determine its binding affinity, functional potency and efficacy at the IP receptor, and its physiological effects on platelet function. A successful demonstration of partial agonism would position this compound as a promising candidate for further preclinical development, potentially offering a safer therapeutic alternative for diseases like pulmonary arterial hypertension. Future studies should include in vivo models to assess its hemodynamic effects and pharmacokinetic profile.

References

The Emergence of 2-(2-Ethylphenoxy)acetic Acid as a Selective COX-2 Inhibitor: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering the potential for potent efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This technical guide provides an in-depth exploration of 2-(2-Ethylphenoxy)acetic acid, a promising scaffold for the development of novel selective COX-2 inhibitors. We will delve into the rationale behind its design, synthetic pathways, and a comprehensive suite of in vitro and in vivo methodologies for its evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the discovery and development of next-generation anti-inflammatory agents.

The Imperative for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is a critical mediator of inflammation through its role in the biosynthesis of prostaglandins from arachidonic acid.[3] Two principal isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and plays a vital role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.[4] In contrast, COX-2 is typically absent or expressed at low levels in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[5][6]

Traditional NSAIDs inhibit both COX-1 and COX-2, and while their therapeutic effects are primarily mediated through COX-2 inhibition, the concurrent inhibition of COX-1 is responsible for the common gastrointestinal side effects.[4][7] This understanding spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," with the goal of providing potent anti-inflammatory and analgesic effects with an improved safety profile.[4] The phenoxyacetic acid scaffold has emerged as a promising pharmacophore for achieving high COX-2 selectivity.[2][3]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives generally follows a straightforward and adaptable Williamson ether synthesis.

General Synthetic Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 2-Ethylphenol 2-Ethylphenol Ester Ethyl 2-(2-ethylphenoxy)acetate 2-Ethylphenol->Ester Williamson Ether Synthesis Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Ester Base Base (e.g., K2CO3, NaH) Solvent Solvent (e.g., Acetone, DMF) Acid This compound Ester->Acid Ester Hydrolysis Base_H2O Base (e.g., NaOH, KOH) Water

Caption: General synthetic route for this compound.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of 2-ethylphenol in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Alkylation: Add ethyl bromoacetate dropwise to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).

  • Workup and Isolation of Intermediate: After completion, the reaction mixture is typically filtered to remove the base, and the solvent is evaporated. The resulting crude ethyl 2-(2-ethylphenoxy)acetate can be purified by column chromatography.

  • Hydrolysis: The purified ester is then dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Acidification and Product Isolation: The reaction mixture is stirred until the hydrolysis is complete. The alcohol is removed under reduced pressure, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Mechanism of Action: Selective Inhibition of the COX-2 Isoform

The selectivity of phenoxyacetic acid derivatives for COX-2 over COX-1 is attributed to key structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is slightly larger and possesses a side pocket that is absent in COX-1.[8] The phenoxyacetic acid moiety, particularly with appropriate substitutions on the phenyl ring, can effectively occupy this side pocket, leading to a tighter binding and more potent inhibition of COX-2.

COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) (e.g., PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inhibitor This compound (Selective COX-2 Inhibitor) Inhibitor->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by this compound.

In Vitro Evaluation of COX-1 and COX-2 Inhibition

A crucial step in the characterization of a potential selective COX-2 inhibitor is the determination of its inhibitory potency (IC₅₀) against both COX-1 and COX-2 enzymes.

Experimental Workflow for In Vitro COX Inhibition Assay:

In Vitro COX Inhibition Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate enzyme with test compound or vehicle Compound_Prep->Incubation Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions Enzyme_Prep->Incubation Substrate_Addition Add Arachidonic Acid (Substrate) Incubation->Substrate_Addition Reaction Allow enzymatic reaction to proceed Substrate_Addition->Reaction PG_Measurement Measure Prostaglandin (e.g., PGE2) production Reaction->PG_Measurement IC50_Calculation Calculate IC50 values for COX-1 and COX-2 PG_Measurement->IC50_Calculation Selectivity_Index Determine Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)) IC50_Calculation->Selectivity_Index

Caption: Workflow for determining in vitro COX inhibitory activity.

Detailed Protocol for In Vitro COX Inhibition Assay:

This protocol is based on commercially available colorimetric or enzyme immunoassay (EIA) kits.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • Reconstitute purified ovine COX-1 and human or murine COX-2 enzymes according to the manufacturer's instructions.

    • Prepare the assay buffer, heme cofactor, and arachidonic acid substrate solution.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the test compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Incubate at 37°C for a defined period (e.g., 2-10 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection and Analysis:

    • Measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive ELISA or a colorimetric detection method as per the kit's protocol.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 using non-linear regression analysis.

    • The Selectivity Index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Presentation: Inhibitory Activity of Structurally Related Phenoxyacetic Acid Derivatives

While specific data for this compound is not publicly available, the following table presents the COX inhibitory activity of some reported phenoxyacetic acid derivatives to provide a comparative context.

Compound IDR Group on Phenoxy RingCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib (Reference Drug)150.05300[3]
Compound 5d 4-Cl10.030.09111.44[3]
Compound 5f 4-F10.000.09111.11[3]
Compound 7b 4-Br10.010.08125.13[3]
Compound 6a Pyrazoline derivative10.960.03365.33[2]
Compound 6c Pyrazoline derivative5.900.03196.67[2]

In Vivo Evaluation of Anti-Inflammatory Activity

The in vivo efficacy of a potential selective COX-2 inhibitor is a critical determinant of its therapeutic potential. The carrageenan-induced paw edema model in rodents is a widely accepted and robust method for assessing acute anti-inflammatory activity.

Experimental Workflow for Carrageenan-Induced Paw Edema Model:

In Vivo Anti-inflammatory Workflow cluster_prep Animal Preparation & Dosing cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis Acclimatization Acclimatize animals (e.g., Wistar rats) Grouping Group animals (Control, Reference, Test Compound groups) Acclimatization->Grouping Dosing Administer test compound, reference drug, or vehicle orally Grouping->Dosing Carrageenan_Injection Inject Carrageenan into the sub-plantar region of the hind paw Dosing->Carrageenan_Injection Paw_Volume Measure paw volume at different time points (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume Edema_Inhibition Calculate the percentage inhibition of edema Paw_Volume->Edema_Inhibition Data_Analysis Statistically analyze the data Edema_Inhibition->Data_Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Detailed Protocol for Carrageenan-Induced Paw Edema in Rats:
  • Animal Acclimatization and Grouping:

    • Male Wistar rats (150-200 g) are acclimatized for at least one week under standard laboratory conditions.

    • Animals are fasted overnight before the experiment with free access to water.

    • Animals are randomly divided into groups (n=6-8 per group):

      • Control group (vehicle, e.g., 0.5% carboxymethyl cellulose).

      • Reference group (e.g., Celecoxib or Indomethacin).

      • Test groups (different doses of this compound).

  • Dosing and Induction of Inflammation:

    • The test compound, reference drug, or vehicle is administered orally (p.o.).

    • After a specific time (e.g., 1 hour) to allow for drug absorption, a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • The paw volume is measured immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • The percentage increase in paw volume is calculated for each animal at each time point.

    • The percentage inhibition of edema is calculated for the treated groups relative to the control group using the following formula:

      • % Inhibition = [ (C - T) / C ] x 100

      • Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the anti-inflammatory effect.

Conclusion and Future Directions

The phenoxyacetic acid scaffold represents a promising avenue for the development of novel and selective COX-2 inhibitors. This technical guide has outlined the fundamental synthetic and evaluative methodologies required to characterize compounds such as this compound. Based on the structure-activity relationships of analogous compounds, it is hypothesized that this compound will exhibit significant COX-2 inhibitory activity and in vivo anti-inflammatory efficacy.

Future research should focus on the detailed biological evaluation of this compound to determine its precise IC₅₀ values and selectivity index. Further optimization of the structure, including substitutions on both the phenoxy and acetic acid moieties, could lead to the discovery of even more potent and selective COX-2 inhibitors with improved pharmacokinetic and safety profiles.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Ethylphenoxy)acetic acid, a member of the broader phenoxyacetic acid class of compounds. This document delves into its synthesis, physicochemical properties, and spectroscopic characterization, while also exploring the well-established biological activities of the phenoxyacetic acid scaffold, providing context for the potential applications of this specific derivative. The information is curated to support research and development endeavors in both agrochemical and pharmaceutical sciences.

Introduction: The Versatility of the Phenoxyacetic Acid Scaffold

Phenoxyacetic acids are a significant class of organic compounds characterized by a phenyl ring linked to an acetic acid moiety through an ether bond.[1] This structural motif is the foundation for a wide array of biologically active molecules.[2] Historically, they are best known for their profound impact on agriculture as selective herbicides.[3] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are synthetic auxins that disrupt the normal growth processes in broadleaf weeds, leading to their demise.

Beyond their herbicidal applications, phenoxyacetic acid derivatives have emerged as privileged scaffolds in medicinal chemistry, exhibiting a diverse range of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2] The versatility of the phenoxyacetic acid core allows for extensive structural modifications, enabling the fine-tuning of its biological effects. This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical nature and placing it within the broader context of its more extensively studied relatives.

Synthesis and Characterization of this compound

The synthesis of phenoxyacetic acids is typically achieved through the Williamson ether synthesis, a robust and widely employed method. This involves the reaction of a phenol with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base.

General Synthesis Pathway

The synthesis of this compound follows this established pathway, starting from 2-ethylphenol.

Diagram: General Synthesis of this compound

G cluster_1 Reaction Steps 2-Ethylphenol 2-Ethylphenol Intermediate Sodium 2-ethylphenoxide 2-Ethylphenol->Intermediate + NaOH Chloroacetic_Acid Chloroacetic_Acid Base_Solvent Base_Solvent Product This compound Intermediate->Product + ClCH2COOH (Williamson Ether Synthesis) Final_Product Final_Product Acidification Acidification

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Ethylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethylphenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 2-ethylphenoxide.

  • Williamson Ether Synthesis: To the solution of sodium 2-ethylphenoxide, add an aqueous solution of chloroacetic acid. The mixture is then heated to reflux for several hours to facilitate the nucleophilic substitution reaction, where the phenoxide displaces the chloride ion from chloroacetic acid.

  • Workup and Acidification: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with dilute hydrochloric acid to a pH of 1-2. This protonates the carboxylate salt, leading to the precipitation of the crude this compound.

  • Extraction and Purification: The crude product is then extracted from the aqueous mixture using an organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain the final product in high purity. A patent for the synthesis of the related 2-methylphenoxyacetic acid suggests that this method can achieve a high yield.[4]

A general procedure for the hydrolysis of the corresponding ester to the acid involves using lithium hydroxide in a tetrahydrofuran/water mixture.[5]

Physicochemical and Spectroscopic Characterization

Specific experimental data for the physicochemical properties of this compound are not widely published. However, some key identifiers and properties can be found from commercial suppliers.[6][7][8]

PropertyValueSource
CAS Number 1798-03-4[6][7][8]
Molecular Formula C₁₀H₁₂O₃[6][7]
Molecular Weight 180.20 g/mol [6][7]
Appearance White to off-white solidInferred from related compounds
Purity ≥95%[6][7]

Spectroscopic Data:

While the specific spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and comparison with closely related analogs like 2-(2-methylphenoxy)acetic acid.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the ortho-disubstituted pattern, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the six aromatic carbons (four of which will be distinct due to the substitution pattern), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, C-H stretching bands for the aromatic and aliphatic protons, a strong C=O stretching band for the carbonyl group, and C-O stretching bands for the ether linkage.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity of Phenoxyacetic Acid Derivatives

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. While specific bioactivity data for this compound is lacking in the current literature, the extensive research on this class of compounds provides a strong basis for predicting its potential applications.

Herbicidal Activity

The primary and most well-known application of phenoxyacetic acids is as herbicides.[3] They function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized cell division and elongation in susceptible broadleaf plants, ultimately causing their death. The selectivity of these herbicides is a key feature, as they are generally less effective against monocotyledonous plants like grasses and cereal crops.

Diagram: Mechanism of Auxin-like Herbicidal Action

G Phenoxyacetic_Acid Phenoxyacetic Acid Derivative Auxin_Receptor Auxin Receptor Phenoxyacetic_Acid->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified pathway of phenoxyacetic acid herbicidal action.

The presence of an ethyl group at the ortho position of the phenoxy ring in this compound may influence its herbicidal efficacy and selectivity. Structure-activity relationship (SAR) studies on phenoxyacetic acid herbicides have shown that the nature and position of substituents on the phenyl ring are critical for activity.

Therapeutic Potential

Phenoxyacetic acid derivatives have been investigated for a wide range of therapeutic applications.

  • Anti-inflammatory Activity: Many phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10]

  • Antimicrobial Activity: Various derivatives have shown activity against a spectrum of bacteria and fungi.[2]

  • Anticancer Activity: Some phenoxyacetic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[2]

  • Anticonvulsant Activity: The phenoxyacetic acid scaffold has also been explored for the development of novel anticonvulsant agents.[2]

The specific biological activities of this compound would need to be determined through dedicated screening programs.

Structure-Activity Relationships (SAR)

The biological activity of phenoxyacetic acids is intricately linked to their chemical structure. Key SAR observations for this class of compounds include:

  • Substitution on the Aromatic Ring: The type, number, and position of substituents on the phenyl ring significantly impact biological activity. Halogen and methyl groups are common substituents in herbicidal derivatives.

  • The Acetic Acid Side Chain: The carboxylic acid group is generally essential for auxin-like activity. Esterification of this group can produce pro-herbicides that are converted to the active acid form within the plant.

  • Stereochemistry: For derivatives with a chiral center in the side chain, the biological activity is often stereospecific.

Further research is required to elucidate the specific SAR of this compound and its derivatives.

Safety and Handling

Based on the hazard information provided by commercial suppliers, this compound should be handled with appropriate safety precautions.[6][7]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

A full Material Safety Data Sheet (MSDS) should be consulted before handling this compound.[11][12]

Conclusion and Future Perspectives

This compound is a member of the versatile phenoxyacetic acid family of compounds. While specific data on its biological activity and detailed physicochemical properties are currently limited in the public domain, its structural similarity to well-known herbicides and pharmacologically active molecules suggests potential for further investigation. The synthetic route to this compound is well-established through the Williamson ether synthesis. Future research should focus on the detailed biological evaluation of this compound to explore its potential as a novel agrochemical or therapeutic agent. Elucidation of its full spectroscopic and physicochemical profile will be crucial for its development and application. The rich history and diverse activities of the phenoxyacetic acid scaffold provide a strong rationale for the continued exploration of derivatives such as this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 2-(2-Ethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 2-(2-Ethylphenoxy)acetic acid (CAS No. 1798-03-4). As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data and best practices in chemical handling to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

This compound is a substituted phenoxyacetic acid derivative. While comprehensive toxicological data for this specific compound is not widely available, the known hazards associated with its chemical class and available safety data sheets (SDS) necessitate a cautious and well-informed approach to its handling.

1.1. GHS Hazard Classification

Based on available data, this compound is classified with the following hazards:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

This classification underscores the importance of preventing all routes of direct exposure.

1.2. Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 1798-03-4
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.2 g/mol
Appearance White solid or light tan powder[1]
Storage Temperature Ambient
Log Pow (Octanol/Water Partition Coefficient) 1.34 (for the parent compound, phenoxyacetic acid, suggesting low bioaccumulation potential)[2]

Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

2.1. Engineering Controls

  • Ventilation: All handling of this compound in solid form should be conducted in a well-ventilated area. A certified chemical fume hood is required when there is a potential for aerosolization or dust formation[3][4].

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in any area where this compound is handled[4].

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards are mandatory[3]. A face shield should be worn in situations with a high risk of splashes or dust generation.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact[3][4]. Dispose of contaminated gloves in accordance with laboratory waste procedures[3].

    • Lab Coat: A full-length laboratory coat should be worn at all times.

  • Respiratory Protection: In situations where engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel[4].

The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye/Face Protection Don2->Don3 Don4 Don Gloves Don3->Don4 End Work Complete Don4->End Perform Experiment Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Exit Lab Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5 Start Enter Lab Start->Don1 End->Doff1

Figure 1. PPE Donning and Doffing Workflow

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and maintaining the chemical's stability.

3.1. Handling

  • Avoid contact with skin, eyes, and clothing[3].

  • Avoid the formation of dust and aerosols[3].

  • Practice good industrial hygiene, including washing hands before breaks and at the end of the workday[2].

  • Do not eat, drink, or smoke in areas where the chemical is handled.

3.2. Storage

  • Store in a cool, dry, and well-ventilated place[2].

  • Keep containers tightly closed to prevent moisture ingress[2].

  • Store away from incompatible materials, particularly strong oxidizing agents and strong bases[5].

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

4.1. First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the consequences of accidental exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[3][4].

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][4].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention[3][4].

4.2. Spill Response

The procedure for responding to a spill depends on its size and location.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully scoop the material into a suitable, labeled container for disposal.

    • Wipe down the spill area with a damp cloth, and then decontaminate with a suitable cleaning agent.

    • Place all contaminated materials into a sealed container for hazardous waste disposal.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety officer.

    • Prevent entry into the contaminated area.

    • If the substance is flammable, remove all ignition sources.

    • Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill[6].

The following flowchart outlines the general decision-making process for chemical spills.

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill - Size? - Location? - Hazard? Spill->Assess SmallSpill Small Spill (<1L, Contained) Assess->SmallSpill Minor LargeSpill Large Spill (>1L, Uncontained) Assess->LargeSpill Major Cleanup Trained personnel clean up spill with appropriate PPE and spill kit. SmallSpill->Cleanup Evacuate Evacuate Area LargeSpill->Evacuate Dispose Dispose of waste as hazardous material. Cleanup->Dispose Alert Alert Supervisor & Safety Officer Evacuate->Alert Secure Secure Area Alert->Secure EmergencyResponse Await Emergency Response Team Secure->EmergencyResponse

Figure 2. Chemical Spill Response Flowchart

4.3. Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3].

  • Specific Hazards: Combustion may produce carbon oxides (CO, CO₂)[3].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3].

Waste Disposal and Environmental Considerations

5.1. Waste Disposal

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in sealed, properly labeled containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to use a licensed professional waste disposal service[3].

5.2. Environmental Fate

While specific data for this compound is limited, the parent compound, phenoxyacetic acid, is known to be rapidly degradable and has a low potential for bioaccumulation[2]. However, it is crucial to prevent the release of this compound into the environment. Do not allow the product or contaminated water to enter drains or waterways[3].

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet and your institution's specific safety policies before commencing work with this or any other chemical.

References

A Technical Guide to 2-(2-Ethylphenoxy)acetic Acid: Sourcing, Purity Analysis, and Application Considerations for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 2-(2-Ethylphenoxy)acetic acid (CAS No. 1798-03-4), a crucial chemical intermediate for professionals in research, development, and drug discovery. We will explore its commercial availability, recommended protocols for purity verification, and the scientific rationale behind these critical assessments.

Introduction to this compound

This compound belongs to the class of aryloxyacetic acids, a versatile scaffold in medicinal chemistry and materials science. Its structural motif, featuring a phenoxyacetic acid core with an ethyl substitution at the ortho position of the phenyl ring, imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules. While specific applications of this particular derivative are not extensively documented in publicly available literature, the broader class of phenoxyacetic acids has been explored for a range of bioactivities, acting as precursors to compounds with potential herbicidal, anti-inflammatory, and other pharmacological properties. Given its reactive carboxylic acid and ether functionalities, this compound serves as a key starting material for esterification, amidation, and other derivatization reactions.

The successful outcome of any research or development project hinges on the quality of the starting materials. For a compound like this compound, understanding and verifying its purity is paramount. The presence of impurities can lead to unforeseen side reactions, difficulty in product purification, and misleading biological assay results. This guide will equip the discerning scientist with the necessary knowledge to confidently source and qualify this reagent for their specific application.

Commercial Availability and Supplier Landscape

Our investigation into the commercial landscape for this compound reveals a select number of suppliers. It is important to note that while catalog listings provide a preliminary overview, a direct inquiry with the supplier is often necessary to obtain a comprehensive Certificate of Analysis (CoA) for a specific batch.

SupplierCAS NumberStated PurityMolecular FormulaMolecular Weight
Sigma-Aldrich1798-03-495%[1]C10H12O3[1]180.2 g/mol [1]
Capot Chemical1798-03-4Not specifiedC10H12O3180.20 g/mol

Expert Insight: The stated purity of 95% from a reputable supplier like Sigma-Aldrich is a good starting point for many research applications.[1] However, for sensitive applications such as late-stage drug development or quantitative biological assays, a higher purity grade or further purification may be required. The nature of the remaining 5% is also a critical consideration, as some impurities may be more detrimental than others.

In-Depth Purity Analysis: A Self-Validating Protocol

A Certificate of Analysis provided by a supplier is a valuable document, but for mission-critical applications, independent verification is a cornerstone of good scientific practice. Here, we present a robust, multi-technique approach to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Causality and Rationale:

  • A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds.

  • The gradient elution, starting from a more polar mobile phase and gradually increasing the organic component (Acetonitrile), allows for the separation of a wide range of potential impurities with varying polarities.

  • Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time consistency.

  • UV detection at 254 nm is a common choice for aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of a molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of the protons, while the ¹³C NMR spectrum confirms the carbon framework.

Expected ¹H NMR Signals (in CDCl₃, 400 MHz):

  • ~1.2 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

  • ~2.7 ppm (q, 2H): Quartet for the methylene protons of the ethyl group.

  • ~4.7 ppm (s, 2H): Singlet for the methylene protons of the acetic acid moiety.

  • ~6.8-7.2 ppm (m, 4H): Multiplet for the aromatic protons.

  • ~10-12 ppm (s, 1H, broad): Broad singlet for the carboxylic acid proton.

Expert Insight: The absence of unexpected signals in the NMR spectra is a strong indicator of high purity. The integration of the signals should also correspond to the number of protons in each environment.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering an additional layer of identity confirmation.

Experimental Protocol: Electrospray Ionization (ESI) in Negative Mode

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode: ESI- (negative ion mode) is preferred for acidic compounds as it readily forms the [M-H]⁻ ion.

  • Expected m/z: 179.07 (for C₁₀H₁₁O₃⁻).

Potential Impurities and Their Origins

Understanding the potential impurities is crucial for troubleshooting and risk assessment. The most common synthetic route to phenoxyacetic acids is the Williamson ether synthesis.

Reactant1 2-Ethylphenol Intermediate Sodium 2-ethylphenoxide Reactant1->Intermediate + Base Impurity1 Unreacted 2-Ethylphenol Reactant1->Impurity1 Incomplete Reaction Reactant2 Chloroacetic Acid Product This compound Impurity2 Unreacted Chloroacetic Acid Reactant2->Impurity2 Incomplete Reaction Base Base (e.g., NaOH) Intermediate->Product + Chloroacetic Acid Impurity3 Dialkylated Product Product->Impurity3 Side Reaction A Identify Potential Suppliers B Request Technical Data & CoA A->B C Evaluate Purity & Impurity Profile B->C D Order Sample for In-House Testing C->D E Perform Independent Analysis (HPLC, NMR, MS) D->E F Compare Results with Supplier CoA E->F G Qualify Supplier & Approve for Use F->G Consistent H Reject Supplier F->H Inconsistent

References

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 2-(2-Ethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Strategic Approach to Characterizing 2-(2-Ethylphenoxy)acetic acid

This document provides a comprehensive guide for the in vitro characterization of the novel compound, this compound. In the absence of established biological data for this specific molecule, we will proceed with a logical, tiered screening cascade designed to elucidate its potential anti-inflammatory and analgesic properties. This approach is grounded in established principles of drug discovery, beginning with foundational safety assessments and progressing to more complex, mechanism-of-action studies.

Our strategy is to first establish a safe therapeutic window by assessing cytotoxicity, then to investigate its effects on key enzymatic and cellular mediators of inflammation and pain. This systematic process ensures that resources are used efficiently and that the resulting data is robust and interpretable. The protocols detailed herein are designed to be self-validating, with clear positive and negative controls, and are based on widely accepted methodologies in the field.

Tier 1: Foundational Assays - Cytotoxicity and Primary Anti-Inflammatory Screening

The initial tier of assays is designed to answer two fundamental questions:

  • Is the compound toxic to cells at the concentrations required for a biological effect?

  • Does the compound inhibit a primary driver of inflammation, such as cyclooxygenase (

"2-(2-Ethylphenoxy)acetic acid" platelet aggregation inhibition assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: High-Throughput Screening and Mechanistic Elucidation of 2-(2-Ethylphenoxy)acetic acid as a Platelet Aggregation Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The study of platelet aggregation inhibitors is a cornerstone of cardiovascular drug discovery. This document provides a comprehensive guide for evaluating the inhibitory effects of the novel compound, this compound, on platelet function. We move beyond a simple procedural outline to deliver an integrated approach that combines a robust screening protocol with a framework for mechanistic investigation. The primary methodology detailed is Light Transmission Aggregometry (LTA), the gold-standard for in vitro platelet function analysis[1][2]. This guide explains the causal biochemistry of platelet activation, provides detailed, self-validating experimental protocols, and offers a clear path for data interpretation, enabling researchers to precisely characterize the antiplatelet potential of this compound.

The Scientific Rationale: Targeting Platelet Activation Pathways

Platelet activation is a tightly regulated process essential for hemostasis, but its dysregulation leads to pathological thrombosis[3][4]. Activation is initiated by various agonists binding to specific surface receptors, triggering complex intracellular signaling cascades[3][5]. These pathways ultimately converge on the activation of the integrin αIIbβ3 (GPIIb/IIIa), the receptor responsible for binding fibrinogen and mediating platelet-to-platelet aggregation[6].

A successful inhibitor like this compound could theoretically act on one or more of these pathways:

  • The Arachidonic Acid (AA) Pathway: Upon activation, phospholipases release AA from the membrane, which is then converted by cyclooxygenase-1 (COX-1) into prostaglandin H2 and subsequently into Thromboxane A2 (TXA2)[6][7][8]. TXA2 is a potent platelet agonist that amplifies the activation signal[8][9]. Inhibition of this pathway is the mechanism of Aspirin.

  • The ADP Pathway: Adenosine diphosphate (ADP), released from dense platelet granules, acts as a critical secondary agonist by binding to two G-protein coupled receptors: P2Y1 and P2Y12[10][11]. The P2Y12 receptor, in particular, is a major target for antiplatelet drugs like Clopidogrel[12].

  • The Collagen Pathway: Direct contact with exposed subendothelial collagen via the GPVI receptor initiates a potent activation cascade distinct from soluble agonists[3][5].

  • Inhibitory Pathways: Conversely, signaling through prostacyclin (PGI2) receptors stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels[13][14]. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various substrates to suppress platelet activation, representing a key endogenous inhibitory mechanism[13][15]. A structurally related compound, 2-[3-[2-(4,5-diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid, has been shown to act as a prostacyclin partial agonist, inhibiting aggregation by increasing cAMP[16]. This presents a plausible, though unconfirmed, mechanism for this compound.

The following diagram illustrates these key signaling hubs, providing a conceptual map for interpreting experimental results.

Platelet_Signaling cluster_agonists Primary & Secondary Agonists cluster_receptors Platelet Surface Receptors cluster_enzymes Key Intracellular Enzymes & Mediators cluster_downstream Downstream Effects ADP ADP P2Y12 P2Y12 / P2Y1 ADP->P2Y12 AA Arachidonic Acid (AA) COX1 COX-1 AA->COX1 Metabolism Collagen Collagen GPVI GPVI Collagen->GPVI PLC Phospholipase C (PLC) P2Y12->PLC GPVI->PLC TP TXA2 Receptor (TP) TP->PLC IP_Receptor Prostacyclin (IP) Receptor AC Adenylyl Cyclase (AC) IP_Receptor->AC Stimulates TXA2_Synthase TXA2 Synthase COX1->TXA2_Synthase via PGH2 TXA2_Synthase->TP via TXA2 Ca_Mobilization ↑ Intracellular Ca²⁺ PLC->Ca_Mobilization cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Inhibition INHIBITION OF ACTIVATION PKA->Inhibition Integrin_Activation Integrin αIIbβ3 Activation Ca_Mobilization->Integrin_Activation Aggregation PLATELET AGGREGATION Integrin_Activation->Aggregation Inhibition->Integrin_Activation cAMP->PKA Test_Compound 2-(2-Ethylphenoxy) acetic acid (Hypothesized Action) Test_Compound->IP_Receptor ? (Agonist) Test_Compound->COX1 ? (Inhibitor)

Caption: Major platelet activation and inhibition signaling pathways.

Core Protocol: Platelet Aggregation by Light Transmission Aggregometry (LTA)

This protocol details the evaluation of this compound using LTA, a method that measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate[17][18].

Required Materials and Reagents
  • Equipment:

    • Calibrated Light Transmission Aggregometer (e.g., Chrono-log Model 700 or similar)[19].

    • Refrigerated centrifuge with a swinging bucket rotor.

    • Calibrated pipettes (P20, P200, P1000).

    • 37°C water bath or heating block.

    • Laboratory vortex mixer.

  • Consumables:

    • Vacutainer tubes containing 3.2% sodium citrate.

    • Polypropylene centrifuge tubes (15 mL and 50 mL).

    • Glass aggregometer cuvettes and siliconized stir bars.

  • Reagents:

    • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO, ethanol, or saline). The final vehicle concentration in the assay must be consistent across all samples and should not exceed 0.5% to avoid solvent effects.

    • Agonists:

      • Adenosine Diphosphate (ADP), stock solution 200 µM.

      • Arachidonic Acid (AA), stock solution 5 mM.

      • Collagen (Horm collagen), stock solution 200 µg/mL.

    • Positive Controls:

      • Acetylsalicylic acid (Aspirin) for AA-induced aggregation.

      • A P2Y12 inhibitor (e.g., Cangrelor) for ADP-induced aggregation.

    • Buffers: 0.9% Saline (sterile, isotonic).

Experimental Workflow: From Blood Collection to Data Analysis

The entire process must be handled with care to prevent premature platelet activation[18]. All steps should be performed at room temperature unless otherwise specified.

Workflow_Diagram cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Venous Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (Low Speed) 150-200g for 15 min A->B C 3. Isolate Platelet-Rich Plasma (PRP) B->C D 4. Centrifugation (High Speed) 1500g for 10 min B->D Remaining Blood F 6. Instrument Calibration Set PRP as 0% and PPP as 100% Light Transmission C->F E 5. Isolate Platelet-Poor Plasma (PPP) D->E E->F G 7. Assay Setup PRP + Stir Bar into Cuvette at 37°C F->G H 8. Pre-incubation Add Vehicle or Test Compound. Incubate for 5 min. G->H I 9. Induce Aggregation Add chosen agonist (ADP, AA, etc.) H->I J 10. Data Acquisition Record Light Transmission for 5-10 min I->J K 11. Calculate % Inhibition J->K L 12. Plot Dose-Response Curve K->L M 13. Determine IC50 Value L->M

Caption: Step-by-step experimental workflow for the LTA assay.

Detailed Step-by-Step Protocol

Part A: Preparation of Platelet-Rich and Platelet-Poor Plasma

  • Blood Collection: Draw whole blood from consenting, healthy human donors who have been free of platelet-interfering medications for at least 14 days[20]. Use a 21-gauge needle and collect into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio)[18].

  • Handling: Gently invert tubes 3-4 times. Do not vortex. Process samples within 4 hours of collection, keeping them at room temperature to prevent platelet activation[18].

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at 20-24°C with the brake off[19].

  • PRP Collection: Carefully transfer the upper, straw-colored layer (PRP) into a clean polypropylene tube using a wide-bore pipette. Avoid disturbing the buffy coat.

  • PPP Preparation: Re-centrifuge the remaining blood at 1500 x g for 10 minutes at 20-24°C to pellet all cellular components[19].

  • PPP Collection: Collect the supernatant (Platelet-Poor Plasma, PPP). This will serve as the 100% transmission reference.

  • Platelet Count (Optional but Recommended): For standardization, adjust the platelet count of the PRP to a consistent value (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP if necessary.

Part B: Performing the Aggregation Assay

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration:

    • Pipette 250 µL of PPP into a cuvette and place it in the reference well.

    • Pipette 250 µL of PRP into a cuvette with a stir bar and place it in the sample well.

    • Set the instrument baseline, defining the PRP as 0% aggregation and the PPP as 100% aggregation[18].

  • Baseline Reading: For each sample, add 250 µL of PRP with a stir bar to a cuvette. Place it in the sample well and record a stable baseline for 1-2 minutes.

  • Compound Incubation:

    • Add a small volume (e.g., 2.5 µL) of the this compound dilution (or vehicle for control) to the PRP.

    • Incubate for 5 minutes at 37°C with stirring. This allows the compound to interact with the platelets.

  • Inducing Aggregation:

    • Add the selected agonist to initiate aggregation. The final concentrations should be determined empirically to cause submaximal aggregation in control samples, typically[2][19]:

      • ADP: 5-10 µM

      • Arachidonic Acid: 0.5-1 mM

      • Collagen: 1-2 µg/mL

    • Record the change in light transmission for 5-10 minutes.

  • Testing Matrix: Run each condition in duplicate or triplicate. A typical experiment includes:

    • Vehicle Control + Agonist (defines 0% inhibition).

    • Positive Control Inhibitor + Agonist.

    • Multiple concentrations of this compound + Agonist.

Data Analysis and Interpretation

The output of the LTA is a curve showing the percentage of aggregation over time. The key parameter is the maximal aggregation (%) achieved within a set time (e.g., 5 minutes).

Calculation of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated as follows:

% Inhibition = [ (Max Aggregation_Control - Max Aggregation_Test) / Max Aggregation_Control ] * 100

Dose-Response and IC50 Determination: Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value—the concentration of this compound required to inhibit platelet aggregation by 50%.

Sample Data Presentation
Agonist (Concentration)Test Compound Conc. (µM)Max Aggregation (%) (Mean ± SD)% Inhibition
ADP (5 µM) Vehicle (0)85.2 ± 4.10
0.176.1 ± 3.810.7
1.048.5 ± 5.243.1
10.015.3 ± 2.982.0
100.05.1 ± 1.594.0
AA (0.5 mM) Vehicle (0)88.9 ± 3.50
0.186.2 ± 4.03.0
1.082.1 ± 3.97.6
10.079.5 ± 5.110.6
100.075.4 ± 4.415.2

Interpreting the Results:

  • Potent inhibition of AA-induced aggregation would suggest a mechanism involving the COX-1/TXA2 pathway.

  • Selective inhibition of ADP-induced aggregation would point towards antagonism of the P2Y1 or P2Y12 receptors.

  • Broad-spectrum inhibition against multiple agonists (ADP, Collagen, AA) might indicate a downstream mechanism, such as blocking Ca²⁺ mobilization, interfering with integrin αIIbβ3 activation, or a non-specific membrane effect. Alternatively, it could imply a powerful inhibitory mechanism like the stimulation of the cAMP pathway, which globally dampens platelet reactivity[16].

By systematically applying this protocol, researchers can reliably quantify the inhibitory potency of this compound and gain critical insights into its mechanism of action, paving the way for further drug development.

References

"2-(2-Ethylphenoxy)acetic acid" COX-1/COX-2 inhibition assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

My initial search has provided a good foundation. I have found several detailed protocols for COX-1/COX-2 inhibition assays, both colorimetric and fluorometric, from commercial suppliers like Cayman Chemical and Sigma-Aldrich. These provide specific steps, reagent concentrations, and principles behind the assays. I also found information on the mechanism of COX inhibition by selective and non-selective NSAIDs, the importance of IC50 values, and how selectivity is determined. A recent 2024 article even discusses the design and evaluation of new phenoxy acetic acid derivatives as selective COX-2 inhibitors, which is highly relevant to the topic.

However, I do not have specific information on the expected COX inhibitory activity of "2-(2-Ethylphenoxy)acetic acid" itself. While the 2024 paper on "phenoxy acetic acid derivatives" is a strong lead, it doesn't mention this exact compound. To create a truly tailored and expert guide, it would be beneficial to know if this specific compound has been previously studied for COX inhibition. This would allow me to frame the application note with more specific context, for example, by referencing prior findings or highlighting the novelty of this investigation.

Therefore, I will add a targeted search for "this compound" and its potential biological activities, specifically focusing on any anti-inflammatory or COX-related studies. This will help to create a more authoritative and well-grounded introduction and discussion for the application note. After this, I should have sufficient information to proceed with generating the detailed protocol and the rest of the content as planned.

Updated plan: Perform a targeted Google search for any existing research on the COX inhibitory activity or anti-inflammatory properties of "this compound". Synthesize all gathered information to design a comprehensive application note structure, including an introduction that contextualizes the study of "this compound" based on any prior knowledge. Write the detailed, step-by-step experimental protocol for a colorimetric COX-1/COX-2 inhibition assay, explaining the rationale for each step and including all necessary details for materials, reagent preparation, and the workflow. Create a DOT script for a Graphviz diagram to visually represent the experimental workflow. Develop a section on data analysis, detailing the calculation of percent inhibition and IC50 values, and create a template table for data presentation. Draft the scientific background section, explaining the roles of COX-1 and COX-2 in physiology and pathology, and the mechanism of their inhibition by NSAIDs, citing authoritative sources. Generate a DOT script for a diagram illustrating the arachidonic acid cascade and the action of COX enzymes. Compile a complete "References" section with numbered, clickable links to all cited sources. Review and refine the entire document to ensure scientific accuracy, clarity, logical flow, and adherence to all formatting and citation requirements.

"2-(2-Ethylphenoxy)acetic acid" cytotoxicity assay on HepG2 cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Assessing the Cytotoxicity of 2-(2-Ethylphenoxy)acetic acid on Human Hepatocarcinoma (HepG2) Cells

Authored by: A Senior Application Scientist

Abstract

Phenoxyacetic acid derivatives represent a diverse class of chemical compounds with applications ranging from herbicides to potential therapeutic agents.[1][2] A critical step in the preclinical evaluation of any novel compound is the characterization of its cytotoxic potential. The human liver is the primary site for xenobiotic metabolism, making liver-derived cell lines, such as the human hepatocarcinoma cell line HepG2, an indispensable tool for in vitro toxicology studies.[1][3] This application note provides a comprehensive, multi-parametric strategy for evaluating the cytotoxicity of this compound on HepG2 cells. We present a scientifically robust workflow employing three distinct, complementary assays to build a detailed cytotoxicity profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3 activity assay for the specific detection of apoptosis. This integrated approach allows researchers to not only quantify cell death but also to begin elucidating the underlying cytotoxic mechanisms.

Introduction to the Multi-Parametric Cytotoxicity Assessment

To establish a reliable cytotoxicity profile for a test compound, relying on a single assay is often insufficient. Different assays measure distinct cellular events that occur during cell death. By combining methodologies, we can differentiate between cytostatic effects (inhibition of proliferation), necrosis (loss of membrane integrity), and apoptosis (programmed cell death).

  • Rationale for Assay Selection:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability.[4] It measures the activity of mitochondrial dehydrogenases, which convert the yellow MTT tetrazolium salt into purple formazan crystals. A reduction in this activity is proportional to a decrease in metabolically active, viable cells.

    • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytoplasmic enzyme present in all cells.[5] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[5][6] Measuring LDH activity in the supernatant provides a direct quantification of cell lysis.

    • Caspase-3 Activity Assay: Caspases are a family of proteases that are critical executioners of apoptosis.[7] Caspase-3 is a key "executioner" caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[8] Measuring its activity is a specific and sensitive indicator of programmed cell death.

This three-pronged approach provides a robust system for characterizing the cytotoxic effects of this compound, moving beyond a simple "live vs. dead" count to provide mechanistic insights.

Materials and Reagents

  • Cell Line: Human Hepatocarcinoma cell line, HepG2 (ATCC® HB-8065™).

  • Test Compound: this compound.

  • Cell Culture Reagents:

    • Eagle’s Minimum Essential Medium (EMEM).

    • Fetal Bovine Serum (FBS), heat-inactivated.

    • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin).

    • 0.25% Trypsin-EDTA solution.

    • Dulbecco's Phosphate-Buffered Saline (DPBS), Ca²⁺/Mg²⁺-free.

  • Assay-Specific Reagents:

    • MTT Reagent (e.g., 5 mg/mL in sterile PBS).

    • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

    • LDH Cytotoxicity Assay Kit.

    • Caspase-3 Assay Kit (Colorimetric or Fluorometric).

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂).

    • Biological safety cabinet.

    • Inverted microscope.

    • Microplate reader (absorbance and/or fluorescence capabilities).

    • Sterile 96-well, flat-bottom, tissue culture-treated plates.

    • Serological pipettes and micropipettes.

    • Sterile microcentrifuge tubes and reagent reservoirs.

Experimental Workflow and Protocols

The overall experimental workflow is designed to ensure consistency and reproducibility across the three distinct assays.

G cluster_prep Preparation cluster_treat Treatment cluster_assays Multiparametric Analysis cluster_analysis Data Analysis Culture Maintain HepG2 Cell Culture Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells into 96-Well Plates (1 x 10^4 cells/well) Harvest->Seed Incubate24h Incubate for 24h (Cell Attachment) Seed->Incubate24h Treat Treat Cells with Compound (24h, 48h, or 72h) Incubate24h->Treat PrepCompound Prepare Serial Dilutions of This compound PrepCompound->Treat Assay_MTT Protocol 3: MTT Assay (Metabolic Activity) Treat->Assay_MTT Assay_LDH Protocol 4: LDH Assay (Membrane Integrity) Treat->Assay_LDH Assay_Caspase Protocol 5: Caspase-3 Assay (Apoptosis) Treat->Assay_Caspase Readout Measure Absorbance/ Fluorescence Assay_MTT->Readout Assay_LDH->Readout Assay_Caspase->Readout Calculate Calculate % Viability/ % Cytotoxicity Readout->Calculate IC50 Determine IC50 Value Calculate->IC50 Interpret Interpret Mechanism IC50->Interpret

Caption: Overall experimental workflow for the multi-parametric cytotoxicity assessment.

Protocol 1: HepG2 Cell Culture and Maintenance
  • Culture Medium: Prepare complete growth medium consisting of EMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintenance: Culture HepG2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[9]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile DPBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes until cells detach.[10]

  • Neutralization: Add 6-8 mL of complete growth medium to inactivate the trypsin.

  • Subculture: Transfer 1/4 to 1/6 of the cell suspension to a new T-75 flask containing fresh medium. Cells should be passaged every 3-4 days.

Protocol 2: Cell Seeding and Compound Treatment
  • Cell Preparation: Harvest preconfluent HepG2 cells as described above and perform a cell count (e.g., using a hemocytometer and Trypan Blue). Resuspend the cell pellet in complete growth medium to a final density of 1 x 10⁵ cells/mL.

  • Seeding: Dispense 100 µL of the cell suspension into the wells of a 96-well plate, yielding a density of 10,000 cells/well.[11] Avoid seeding cells in the outermost perimeter wells to minimize edge effects; fill these with 100 µL of sterile DPBS instead.

  • Attachment: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[12]

  • Compound Preparation: Prepare a 100X stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in all wells remains below 0.5% to avoid solvent-induced toxicity. [12]

  • Treatment: After 24 hours, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose.

    • Untreated Control: Cells treated with fresh culture medium only.

    • Blank Control: Wells containing medium only (no cells) for background subtraction.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 3: MTT Assay for Cell Viability
  • Add MTT Reagent: Following the treatment incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Incubate: Incubate the plate for 4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]

  • Solubilize Formazan: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

  • Read Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: LDH Assay for Cytotoxicity
  • Collect Supernatant: Following the treatment incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Follow Kit Protocol: Perform the LDH assay according to the manufacturer's specific instructions. This typically involves adding a reaction mixture containing a substrate and a tetrazolium salt.[14]

  • Incubate: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light. The LDH in the supernatant catalyzes a reaction that results in a colored formazan product.[15]

  • Read Absorbance: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[5]

Protocol 5: Caspase-3 Activity Assay for Apoptosis
  • Cell Lysis: After the treatment period, remove the culture medium. Lyse the cells directly in the wells by adding a lysis buffer provided with the assay kit. Incubate on ice for 10-15 minutes.[8][16]

  • Follow Kit Protocol: Transfer the cell lysates to a new plate (often an opaque plate for fluorometric assays). Add the reaction buffer containing the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays).[17]

  • Incubate: Incubate the plate at 37°C for 1-2 hours, as recommended by the manufacturer.[17] Activated Caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA) or fluorophore (AFC).[7]

  • Read Signal: Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AFC) using a microplate reader.[18]

Data Analysis and Interpretation

For each assay, raw data must be corrected by subtracting the average value of the blank controls.

Data Presentation: Summarize the corrected absorbance/fluorescence data in a structured table.

Concentration (µM)Mean Absorbance (MTT)Std. Dev.% ViabilityMean Absorbance (LDH)Std. Dev.% CytotoxicityMean Signal (Caspase-3)Std. Dev.Fold Increase
0 (Vehicle)1.2500.085100%0.1500.0120%51203501.0
11.2150.07997.2%0.1650.0153.5%53404101.04
100.9880.06579.0%0.3200.02839.5%1588011503.10
500.6300.05150.4%0.5800.045100.0%2510019804.90
1000.3150.03325.2%0.5500.05093.0%1850015603.61

Calculations:

  • % Cell Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • % Cytotoxicity (LDH): [(Abs_sample - Abs_untreated) / (Abs_max_lysis - Abs_untreated)] * 100 (Note: A maximum lysis control is required for the LDH assay, typically generated by treating control cells with a lysis buffer provided in the kit).

  • Fold Increase in Caspase-3 Activity: Signal_sample / Signal_vehicle

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the % Cell Viability (from the MTT assay) against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Interpreting Combined Results:

  • High MTT signal, Low LDH, Low Caspase-3: Compound is not cytotoxic at that concentration.

  • Low MTT signal, Low LDH, High Caspase-3: Compound induces apoptosis. The cell membranes are still largely intact.

  • Low MTT signal, High LDH, Low Caspase-3: Compound induces necrosis. Cell death occurs through rapid membrane lysis.

  • Low MTT signal, High LDH, High Caspase-3: Compound may induce apoptosis, which progresses to secondary necrosis at later time points, or a mixed mode of cell death.

Hypothetical Mechanistic Pathway

The following diagram illustrates potential pathways by which a xenobiotic compound like this compound could induce cell death in HepG2 cells. The experimental results from the described assays would help determine which of these (or other) pathways are activated.

G cluster_pathways Potential Cellular Responses in HepG2 Cells cluster_apoptosis Apoptotic Pathway cluster_necrosis Necrotic Pathway compound This compound stress Oxidative Stress / Metabolic Disruption compound->stress membrane_damage Direct Plasma Membrane Damage compound->membrane_damage mito Mitochondrial Perturbation stress->mito mt_assay Measured by MTT Assay stress->mt_assay lysis Cell Lysis membrane_damage->lysis cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis cas_assay Measured by Caspase-3 Assay cas3->cas_assay ldh LDH Release lysis->ldh necrosis Necrosis lysis->necrosis ldh_assay Measured by LDH Assay ldh->ldh_assay

References

Probing Antithrombotic Potential: A Guide to the Application of 2-(2-Ethylphenoxy)acetic Acid and Related Analogs in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Landscape of Phenoxyacetic Acids in Thrombosis Research

The exploration of novel antiplatelet and antithrombotic agents is a cornerstone of cardiovascular drug discovery. Phenoxyacetic acid derivatives have emerged as a promising class of compounds, with several exhibiting significant activity in preclinical studies. This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of these molecules in animal models of thrombosis.

It is important to note that while the topic of interest is "2-(2-Ethylphenoxy)acetic acid," a thorough review of the scientific literature reveals a notable absence of published data regarding its specific application in thrombosis models. However, the broader class of phenoxyacetic acid derivatives has been the subject of antithrombotic research. To provide a comprehensive and technically robust resource, this guide will focus on a well-characterized analog, 2-[3-[2-(4,5-diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393) , as a representative example. The principles, protocols, and mechanistic insights discussed herein are broadly applicable to the evaluation of other phenoxyacetic acid derivatives, including the titular compound, should it become a subject of future investigation.

BMY 42393 is a potent prostacyclin partial agonist that has demonstrated efficacy in various animal models of arterial thrombosis.[1][2] This guide will delve into its mechanism of action, provide detailed protocols for relevant in vivo thrombosis models, and offer insights into the experimental design and data interpretation critical for advancing our understanding of this compound class.

Mechanism of Action: A Focus on Platelet Inhibition

The primary antithrombotic effect of BMY 42393 stems from its activity as a prostacyclin (PGI2) partial agonist.[2] Prostacyclin is a potent endogenous inhibitor of platelet aggregation. By binding to the prostacyclin receptor (IP receptor) on the surface of platelets, BMY 42393 initiates a signaling cascade that ultimately leads to a decrease in platelet activation and aggregation.

The key steps in this pathway are:

  • Receptor Binding: BMY 42393 binds to the G-protein coupled IP receptor on the platelet membrane.

  • Adenylate Cyclase Activation: This binding event activates adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Increased Intracellular cAMP: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Inhibition of Platelet Activation: PKA activation leads to the phosphorylation of several intracellular proteins, which in turn inhibits key platelet activation processes, including the release of pro-thrombotic granules and the conformational change of glycoprotein IIb/IIIa receptors required for fibrinogen binding and platelet aggregation. Furthermore, elevated cAMP levels inhibit the thrombin-induced elevation of intracellular free calcium.[2]

BMY42393_Mechanism cluster_platelet Platelet BMY42393 BMY 42393 (2-[3-[2-(4,5-diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid) IP_Receptor Prostacyclin Receptor (IP Receptor) BMY42393->IP_Receptor Binds to AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts to Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of: - Granule Release - GPIIb/IIIa Activation - Calcium Mobilization PKA->Inhibition Leads to

Caption: Signaling pathway of BMY 42393 in platelets.

Efficacy in Animal Models of Arterial Thrombosis

The oral activity and antithrombotic efficacy of BMY 42393 have been demonstrated in several animal models of arterial thrombosis.[1]

Animal Model Thrombosis Induction Key Findings Reference
RabbitLaser-inducedDose-dependent prevention of thrombus formation with an ED50 of approximately 2 mg/kg.[1]
DogElectrically-induced coronary artery thrombosisInhibition of thrombus formation.[1]
MonkeyStenotic renal arteryPrevention of cyclic flow reductions.[1]
RatEx vivo platelet aggregationInhibition of ADP-induced human platelet aggregation with an IC50 of approximately 10 mg/kg (oral dose).[1]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the antithrombotic and hemostatic effects of phenoxyacetic acid derivatives in rodent models.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This widely used model assesses the ability of a compound to prevent or delay the formation of an occlusive thrombus in a chemically injured artery.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (forceps, scissors, micro-dissecting tools)

  • Doppler flow probe

  • Filter paper (1x2 mm strips)

  • Ferric chloride (FeCl₃) solution (5-10% in distilled water)

  • Saline solution (0.9% NaCl)

  • Heating pad

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse via intraperitoneal injection. Confirm the depth of anesthesia by toe-pinch reflex.

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Make a midline incision in the neck to expose the left common carotid artery.

  • Vessel Isolation:

    • Carefully dissect the surrounding tissue to isolate a 2-3 mm segment of the carotid artery, separating it from the vagus nerve.

  • Flow Probe Placement:

    • Place a Doppler flow probe around the isolated artery segment to measure baseline blood flow.

  • Thrombus Induction:

    • Soak a small piece of filter paper in the FeCl₃ solution.

    • Carefully apply the saturated filter paper to the surface of the carotid artery for 3 minutes.

    • After 3 minutes, remove the filter paper and rinse the area with saline.

  • Monitoring and Data Collection:

    • Continuously monitor blood flow using the Doppler probe until the artery is fully occluded (cessation of blood flow) or for a predetermined observation period (e.g., 60 minutes).

    • The primary endpoint is the time to occlusion (TTO). A longer TTO in treated animals compared to controls indicates antithrombotic activity.

  • Drug Administration:

    • The test compound (e.g., a phenoxyacetic acid derivative) or vehicle control should be administered at a predetermined time before the induction of thrombosis (e.g., 30-60 minutes prior via oral gavage or intravenous injection).

FeCl3_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize ExposeArtery Expose Carotid Artery Anesthetize->ExposeArtery PlaceProbe Place Doppler Flow Probe ExposeArtery->PlaceProbe AdministerDrug Administer Test Compound or Vehicle PlaceProbe->AdministerDrug InduceInjury Induce Injury with FeCl₃ AdministerDrug->InduceInjury MonitorFlow Monitor Blood Flow InduceInjury->MonitorFlow RecordTTO Record Time to Occlusion (TTO) MonitorFlow->RecordTTO End End RecordTTO->End

Caption: Workflow for the FeCl₃-induced thrombosis model.

Tail Bleeding Assay

This assay evaluates the effect of a compound on hemostasis by measuring the time it takes for bleeding to stop after a standardized tail injury. Prolonged bleeding time can indicate an increased risk of bleeding, a common side effect of antithrombotic drugs.

Materials:

  • Mice (strain and sex matched)

  • Anesthetic (optional, depending on the protocol and ethical guidelines)

  • Scalpel or sharp blade

  • 50 mL conical tube containing pre-warmed saline (37°C)

  • Stopwatch

  • Filter paper

Procedure:

  • Animal Preparation:

    • Administer the test compound or vehicle control at a specified time before the assay.

    • Anesthetize the mouse if required by the protocol. Place the mouse in a restrainer.

  • Tail Transection:

    • Using a sharp scalpel, transect the tail 3 mm from the tip.

  • Bleeding Time Measurement:

    • Immediately after transection, immerse the tail in the pre-warmed saline.

    • Start the stopwatch.

    • Observe for the cessation of bleeding. Bleeding is considered to have stopped when no blood flow is observed for at least 30 seconds.

    • Record the time to cessation of bleeding.

    • If bleeding does not stop within a predetermined cutoff time (e.g., 20 minutes), the experiment is terminated for that animal, and the cutoff time is recorded.

  • Blood Loss Measurement (Optional):

    • The amount of blood loss can be quantified by measuring the hemoglobin content in the saline using a spectrophotometer or by weighing the animal before and after the procedure.

Causality and Self-Validation in Experimental Design

Expertise in Action: The choice of FeCl₃ concentration and application time is critical. Higher concentrations or longer application times create a more severe injury, which may mask the effects of weaker antithrombotic agents. It is advisable to perform a pilot study to determine the optimal injury conditions that result in a consistent and reproducible time to occlusion in the vehicle-treated group.

Trustworthy Protocols: A self-validating system for these assays includes the use of both positive and negative controls. A known antithrombotic agent (e.g., aspirin or clopidogrel) should be included as a positive control to confirm the sensitivity of the model. The vehicle-treated group serves as the negative control, establishing the baseline thrombotic or hemostatic response. Blinding the experimenter to the treatment groups is also essential to prevent bias in data collection and analysis.

Conclusion

While direct evidence for the antithrombotic activity of "this compound" in animal models is currently lacking, the broader class of phenoxyacetic acid derivatives holds promise. By utilizing well-established models such as the ferric chloride-induced thrombosis and tail bleeding assays, and by drawing upon the mechanistic understanding gained from analogs like BMY 42393, researchers can effectively evaluate the potential of novel phenoxyacetic acid compounds as therapeutic agents for thrombotic diseases. Careful experimental design, including appropriate controls and optimization of injury parameters, is paramount for generating reliable and translatable preclinical data.

References

"2-(2-Ethylphenoxy)acetic acid" anticonvulsant activity screening methods

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm starting a deep dive into "2-(2-Ethylphenoxy)acetic acid". My initial focus is on uncovering any existing research about its proposed mechanisms, and importantly, any anticonvulsant data that might be out there. The goal is to build a solid foundation before I start generating any new ideas about the compound.

Outlining the Research

My next step involves refining my understanding of anticonvulsant screening methods, looking at the in vivo and in vitro models. I am also working on structuring application notes and protocols. This means including an introduction to the compound, and a tiered screening approach. I'm aiming to outline the scientific basis of each method. I'll include step-by-step protocols, anticipated outcomes, and data interpretation guidance.

Expanding Literature Search

I'm now deeply involved in gathering all available information. I'm focusing on the compound's mechanisms, any anticonvulsant data, and related molecules. Concurrently, I'm researching validated anticonvulsant screening methods, looking at in vivo and in vitro models. The underlying principles, procedures, and data types are my main focus.

I've started building the structure of application notes and protocols, with a rationale for screening and a tiered approach in mind. I'm also preparing scientific explanations for each method, detailed protocols, and guidance on outcomes and interpretations. I intend to create diagrams and tables for a clear representation.

Reviewing Anticonvulsant Screens

I'm currently immersed in exploring in vivo and in vitro anticonvulsant screening methods. The Maximal Electroshock (MES) test and Pentylenetetrazol (PTZ) protocols are well-defined, and I've got detailed mechanistic insights. Right now, I'm carefully analyzing the strengths and limitations of each method.

Adapting the Strategy

The initial screening methods are laid out clearly now. I have the standard protocols for MES and PTZ seizure tests, and in vitro models are taking shape. However, direct data for this compound is sparse. My revised plan is to present a tiered screening approach as a guide for a hypothetical phenoxyacetic acid derivative, using this compound as a stand-in.

Revising the Approach

I've just had a major shift in focus. My initial research on the standard in vivo and in vitro models is comprehensive. But, direct anticonvulsant data for the specific target compound is elusive. So, I will need to present a tiered approach, using the compound as a key example. I'm now zeroing in on related phenoxyacetic acid derivatives for insight into their potential neurological effects, in order to ground the proposed screening plan. I will then start to build the structured guide, diagrams, and example data.

Formulating a Comprehensive Plan

Now, I'm adapting the strategy further. My research into this compound's anticonvulsant potential is limited. I've decided on a structured, tiered screening approach that starts with high-throughput in vitro methods. The aim is to move to in vivo models, detailing the scientific principles and creating step-by-step protocols. I'm building Graphviz diagrams for the workflow and a hypothetical mechanism. I will use the established research on MES, PTZ, and in vitro models to inform the work.

Building the Screening Guide

The search results now inform a detailed, phased approach. While "this compound" itself is under-researched for anticonvulsant effects, I've gathered information on phenoxyacetic acid derivatives' neurological impacts. Using this as a foundation, I can now design a structured guide. It will detail a hierarchical screening process, incorporating in vitro and in vivo models.

Pinpointing Key Findings

I've zeroed in on the "phenoxyacetic acid derivatives" search, which proved fruitful! A recent 2024 study, "Discovery and characterization of phenoxyacetic acid derivatives," looks particularly promising.

Expanding the Rationale

I'm thrilled with the recent discovery! This latest paper is a treasure trove of insights. It clearly demonstrates the anticonvulsant potential of phenoxyacetic acid scaffolds, directly validating the choice of compound class. The study's detailed findings on several active compounds and their performance in seizure models give me solid ground for suggesting a more targeted mechanism of action, while the mechanistic understanding, as well as the paper itself, will help me design a much more appropriate screening cascade for this compound.

Analyzing Literature Insights

I've just finished digesting the new findings, and I'm really excited. The 2024 paper provides such concrete evidence for anticonvulsant activity within the phenoxyacetic acid derivative class! This means I can now refine the introduction and make the application note much more focused. Moreover, the detailed in vivo and in vitro data, as well as the work on mechanisms of action, are giving me brilliant ideas about how to design that targeted screening cascade! No need for further searches - I have everything I need to write that introduction and hierarchical screening strategy.

Synthesizing New Knowledge

I've just synthesized the literature findings! The recent paper on phenoxyacetic acid derivatives is incredible. It provides concrete, direct evidence of anticonvulsant activity within the chemical class. I've got all the information I need. This allows me to propose a highly-relevant screening strategy, anchored in solid science. The mechanisms identified in the 2024 paper are going to be key to the design. Now, it's just a matter of structuring the application note.

Consolidating My Strategy

I've just distilled the essence of the recent findings. The phenoxyacetic acid derivatives paper is a goldmine! It's validated that class of compounds. I have all the data I need now to frame the application note around this class of compounds and their anticonvulsant activity! I can propose a targeted screening strategy. The mechanisms identified in the 2024 paper will guide that cascade. Now to organize and write!

Application Note: A Validated HPLC Method for Purity Determination of 2-(2-Ethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of the purity of 2-(2-Ethylphenoxy)acetic acid. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The described protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its specificity, linearity, accuracy, precision, and robustness.

Introduction

This compound (Figure 1) is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an ideal choice for purity analysis.

This document provides a comprehensive guide to a validated HPLC method for the purity assessment of this compound. The method development was guided by the physicochemical properties of the analyte and established principles of reversed-phase chromatography.

Figure 1: Chemical Structure of this compound

Chemical Formula: C₁₀H₁₂O₃

Molecular Weight: 180.2 g/mol

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development relies on a thorough understanding of the analyte's properties. This compound is a moderately polar, acidic compound. The pKa of the parent compound, phenoxyacetic acid, is in the range of 3.17 to 3.7[1][2]. The presence of an electron-donating ethyl group at the ortho position is expected to slightly increase the pKa. For effective retention and symmetrical peak shape in reversed-phase HPLC, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least two units below the analyte's pKa. Therefore, a mobile phase with a pH of approximately 2.5 was chosen for this method.

A C18 stationary phase was selected due to its hydrophobicity, which provides good retention for moderately polar compounds like this compound. A mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an acidified aqueous buffer allows for the fine-tuning of the retention time and resolution.

HPLC Method Parameters

The following HPLC parameters were optimized for the analysis of this compound.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid maintains a low pH to suppress the ionization of the analyte. Acetonitrile is a common organic modifier in RP-HPLC.
Gradient 70% A / 30% B, isocraticAn isocratic elution simplifies the method and ensures robustness. The ratio is optimized for an appropriate retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection UV at 272 nmThe wavelength was selected based on the UV spectrum of this compound, providing good sensitivity.
Run Time 10 minutesSufficient time to elute the main peak and any potential impurities.

Experimental Protocol

Reagents and Materials
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability.

  • Inject the sample solution.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[3][4][5]

Method_Validation_Workflow cluster_0 Method Validation Workflow Start Start Validation Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (5 concentrations, r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Precision->LOD_LOQ Robustness Robustness (Flow Rate, Temperature, Mobile Phase) LOD_LOQ->Robustness End Validation Complete Robustness->End

Caption: Workflow for the validation of the HPLC method.

Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention time of this compound in the blank chromatogram. The peak purity of the analyte was confirmed using a photodiode array (PDA) detector.

Linearity

The linearity of the method was evaluated by analyzing five solutions ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) greater than 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
50485231
75728945
100971560
1251215432
1501459876
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

Spiked Level% Recovery (n=3)
80%99.5%
100%100.2%
120%99.8%
Precision
  • Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the standard solution was less than 1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two sets of data was less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.1 µg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was 0.3 µg/mL.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Validation_Parameter_Relationship cluster_1 Validation Parameter Inter-relationships Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Reliable_Method Reliable & Validated Method Specificity->Reliable_Method Linearity->Reliable_Method Accuracy->Reliable_Method Precision->Reliable_Method Robustness->Reliable_Method

Caption: Relationship between validation parameters.

Purity Calculation

The purity of the this compound sample is calculated based on the area normalization method.

% Purity = (Area of main peak / Total area of all peaks) x 100

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the determination of the purity of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis in a research or industrial setting.

References

Characterization of 2-(2-Ethylphenoxy)acetic Acid: A Detailed Guide to ¹H and ¹³C NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-(2-Ethylphenoxy)acetic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound or similar phenoxyacetic acid derivatives. This guide offers in-depth technical protocols and theoretical insights to ensure accurate spectral acquisition and interpretation.

Introduction

This compound is a member of the phenoxyacetic acid class of compounds, which are notable for their diverse biological activities and applications in pharmaceuticals and agrochemicals. Accurate structural elucidation and purity assessment are critical for its development and use. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution. This guide will detail the expected ¹H and ¹³C NMR spectra of this compound, explain the rationale behind the spectral features, and provide a robust protocol for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structure of this compound contains several distinct proton and carbon environments, which will give rise to a characteristic NMR fingerprint. By analyzing the spectra of related structural fragments, such as ethylbenzene and phenoxyacetic acid, we can predict the chemical shifts and coupling patterns for our target molecule.[1][2][3][4]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms in this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities

The proton NMR spectrum is expected to show signals corresponding to the ethyl group protons, the aromatic ring protons, the methylene protons of the acetic acid moiety, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H8 (-CH₃)~1.2Triplet (t)3HAliphatic methyl protons adjacent to a methylene group, expected to be upfield.[1][5]
H7 (-CH₂)~2.7Quartet (q)2HMethylene protons adjacent to both an aromatic ring and a methyl group.[6][7]
H9 (-OCH₂CO)~4.7Singlet (s)2HMethylene protons adjacent to an electronegative oxygen and a carbonyl group, leading to a downfield shift.[4]
H3, H4, H5, H6 (Ar-H)6.8 - 7.3Multiplet (m)4HAromatic protons in a substituted ring will show complex splitting patterns.
H10 (-COOH)> 10.0Broad Singlet (br s)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.[8][9]

¹³C NMR Spectrum: Predicted Chemical Shifts

The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C8 (-CH₃)~15Aliphatic methyl carbon, expected at a high field.
C7 (-CH₂)~23Aliphatic methylene carbon attached to the aromatic ring.
C9 (-OCH₂CO)~65Methylene carbon attached to an electronegative oxygen atom.[10]
C3, C4, C5, C6 (Ar-C)110 - 130Unsubstituted aromatic carbons.
C2 (Ar-C-Et)~135Aromatic carbon bearing the ethyl substituent.
C1 (Ar-C-O)~155Aromatic carbon attached to the ether oxygen, significantly deshielded.[10]
C10 (-COOH)~175Carbonyl carbon of the carboxylic acid, appearing at a very low field.[11][12]

Experimental Protocols

Sample Preparation

A well-defined protocol is essential for obtaining high-quality, reproducible NMR data.

Materials:

  • This compound (95% purity or higher)[13]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high isotopic purity (≥99.8 atom % D)

  • NMR tubes (5 mm, high precision)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS (typically 1% v/v) to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely and ensure the solution is homogeneous.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve add_tms 3. Add TMS (Internal Standard) dissolve->add_tms transfer 4. Transfer to NMR Tube add_tms->transfer mix 5. Homogenize transfer->mix

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 300 MHz or higher is recommended for better signal dispersion.

¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures quantitative integration.

  • Spectral Width (SW): 0-16 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Example for a 100 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or higher, as ¹³C has a low natural abundance.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0-220 ppm.

Data Processing and Interpretation

  • Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak apex.

A systematic approach to interpretation is crucial.[14] Start by identifying key functional group signals, such as the carboxylic acid proton and the characteristic signals of the ethyl group. Use the integration values from the ¹H NMR to confirm the number of protons in each environment. The splitting patterns (multiplicity) will help to establish connectivity between adjacent non-equivalent protons. For the ¹³C NMR, compare the observed chemical shifts with the predicted values and use databases for confirmation.[15][16]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data provides a strong internal check. For instance, the number of proton signals with their respective integrations should correspond to the number of unique proton environments in the proposed structure. Similarly, the number of carbon signals should match the number of unique carbon atoms. Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to further confirm the assignments by revealing proton-proton and proton-carbon correlations, respectively.

References

Protocol & Application Notes for the Preparation of 2-(2-Ethylphenoxy)acetic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Abstract

This guide provides a detailed framework for the accurate and reproducible preparation of stock solutions of 2-(2-Ethylphenoxy)acetic acid (CAS No: 1798-03-4). Recognizing the critical importance of solution integrity in experimental outcomes, these protocols are designed for researchers, scientists, and drug development professionals. This document outlines the key physicochemical properties, comprehensive safety and handling procedures, and step-by-step instructions for preparing high-concentration stock solutions in both organic and aqueous-based solvent systems. The causality behind solvent selection and procedural steps is explained to empower researchers to adapt these protocols to their specific experimental needs while maintaining scientific rigor.

Compound Characterization and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of stock solutions. These properties dictate solvent selection, handling procedures, and storage conditions.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Synonyms (2-ethylphenoxy)acetic acid[1][2]
CAS Number 1798-03-4[1][2]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.2 g/mol [1][2]
Purity (Typical) ≥95% (Varies by supplier)[1]
Physical Form Solid (Crystals or Powder)[3]
Solubility DMSO: Expected to be soluble.Ethanol: Expected to be soluble.Water: Expected to be poorly soluble.Empirical
Storage Temperature Ambient[1][2]

Expert Insight: While supplier data sheets indicate high solubility in organic solvents like Dimethyl Sulfoxide (DMSO), quantitative solubility values are not extensively published. As a carboxylic acid, its solubility in neutral aqueous solutions is predicted to be low. However, solubility can be significantly increased in aqueous solutions through deprotonation with a base to form a salt. It is best practice to perform a small-scale pilot solubility test before preparing a large-volume stock solution.

Critical Safety & Handling Protocols

This compound is classified with specific hazards that mandate strict adherence to safety protocols to protect laboratory personnel.

Table 2: GHS Hazard and Precautionary Information

CategoryCodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302Harmful if swallowed.[1][2]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]
Key Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Statements P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to mitigate inhalation risks.[4] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or other chemically resistant gloves are required. Change gloves immediately if contaminated.

    • Eye Protection: Chemical safety goggles or a face shield must be worn.

    • Lab Coat: A standard laboratory coat must be worn and kept fully fastened.

  • Waste Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.[5]

Strategic Solvent Selection

The choice of solvent is the most critical factor in preparing a stable and usable stock solution. The decision should be based on the compound's chemistry and the requirements of the downstream application.

  • Primary Recommendation (Organic Solvent): Dimethyl Sulfoxide (DMSO)

    • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules, including many that are poorly soluble in alcohols or water. Its use is ubiquitous in biological screening and cell-based assays. However, it is crucial to use anhydrous, high-purity DMSO as it is hygroscopic.

  • Secondary Recommendation (Aqueous Solvent System): Basic Buffers or Water with Base

    • Rationale: As a carboxylic acid, this compound's acidic proton can be removed by a base (e.g., Sodium Hydroxide, NaOH) to form the corresponding carboxylate salt. This salt form typically exhibits dramatically increased solubility in water.[6] This strategy is essential for applications where organic solvents are not permissible.

The chemical logic for enhancing aqueous solubility is illustrated below.

cluster_0 Chemical Transformation for Aqueous Solubility Compound This compound (Low Aqueous Solubility) Base + NaOH (Base) Compound->Base Salt Sodium 2-(2-ethylphenoxy)acetate (High Aqueous Solubility) Base->Salt Deprotonation

Caption: Deprotonation of the carboxylic acid to form a salt.

Experimental Protocols for Stock Solution Preparation

The following protocols provide step-by-step methodologies. Always begin with a pilot test to confirm solubility before proceeding with larger quantities. The general workflow is outlined in the diagram below.

Start Start: Define Target Concentration & Volume Calc Step 1: Calculate Required Mass (Mass = C x V x MW) Start->Calc Weigh Step 2: Weigh Compound (Use analytical balance) Calc->Weigh Solvent Step 3: Add Solvent (Start with ~70-80% of final volume) Weigh->Solvent Dissolve Step 4: Promote Dissolution (Vortex, sonicate, or warm gently) Solvent->Dissolve Check Step 5: Verify Complete Dissolution (Visually inspect for particulates) Dissolve->Check Check->Dissolve No TopUp Step 6: Adjust to Final Volume (QS with solvent in a volumetric flask) Check->TopUp Yes Filter Step 7 (Optional): Sterile Filter (Use 0.22 µm syringe filter) TopUp->Filter Aliquot Step 8: Aliquot Solution (Prevent freeze-thaw cycles) Filter->Aliquot Store Step 9: Store Appropriately (-20°C or -80°C) Aliquot->Store

Caption: General workflow for preparing a stock solution.

Protocol 4.1: Preparation of a 100 mM Stock Solution in DMSO

This protocol is ideal for creating a high-concentration stock for subsequent dilution into cell culture media or assay buffers.

Materials:

  • This compound (MW = 180.2 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)

  • Glass beaker or conical tube

  • Vortex mixer and/or sonicator water bath

  • Sterile, DMSO-compatible syringe filters (0.22 µm), if sterility is required

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM solution:

    • Mass (g) = 10 mL * (1 L / 1000 mL) * (0.1 mol / L) * 180.2 g/mol = 0.1802 g

    • Therefore, weigh out 180.2 mg of the compound.

  • Weighing: Accurately weigh 180.2 mg of this compound and transfer it into the 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of DMSO to the flask. Cap the flask securely.

  • Solubilization: Vortex the mixture vigorously. If particulates remain, place the flask in a sonicator bath for 5-10 minute intervals until the solid is completely dissolved. Gentle warming (to 30-37°C) can also be applied if needed, but avoid overheating.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution is clear, allow it to return to room temperature. Carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.[7]

  • Homogenization: Invert the capped flask 15-20 times to ensure the solution is homogenous.

  • (Optional) Sterilization: If the stock solution will be used in sterile cell culture, draw the solution into a sterile syringe and pass it through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter into a sterile storage tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in cryovials. Store at -20°C or -80°C for long-term stability.

Protocol 4.2: Preparation of a 20 mM Aqueous Stock Solution (as Sodium Salt)

This protocol is designed for applications requiring an aqueous solution free of organic solvents.

Materials:

  • This compound (MW = 180.2 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 25 mL)

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

Procedure:

  • Calculation: To prepare 25 mL of a 20 mM solution:

    • Mass (g) = 25 mL * (1 L / 1000 mL) * (0.02 mol / L) * 180.2 g/mol = 0.0901 g

    • Therefore, weigh out 90.1 mg of the compound.

  • Weighing: Accurately weigh 90.1 mg of this compound and transfer it into the 25 mL volumetric flask.

  • Initial Suspension: Add approximately 15-20 mL of high-purity water to the flask. Add a magnetic stir bar. The compound will likely not dissolve at this stage and will form a suspension.

  • Basification: While stirring, add the 1 M NaOH solution dropwise. A 1:1 molar ratio is theoretically required.

    • Moles of acid = 0.0901 g / 180.2 g/mol = 0.0005 mol

    • Volume of 1 M NaOH = 0.0005 mol / 1 mol/L = 0.5 mL

    • Start by adding ~450 µL of 1 M NaOH. Continue adding dropwise until the solid fully dissolves. Monitor the pH, aiming for a neutral to slightly basic pH (7.0-8.0) after dissolution is complete. Avoid making the solution excessively basic.

  • Final Volume Adjustment: Once the solid is fully dissolved, remove the stir bar (rinsing it with a small amount of water back into the flask). Carefully add water until the bottom of the meniscus reaches the calibration mark.

  • Homogenization & Storage: Cap and invert the flask 15-20 times. Aliquot and store at -20°C. Aqueous solutions may be more susceptible to degradation and should be used with more caution over long-term storage compared to DMSO stocks.

Quality Control and Verification

Ensuring the quality of a stock solution is a self-validating step that builds trust in experimental results.

  • Visual Inspection: The primary QC check is a visual inspection. A correctly prepared solution should be clear and free of any visible particulates or precipitate. If crystals form upon storage at low temperatures, gently warm and vortex the solution to ensure it is fully redissolved before use.

  • UV-Vis Spectrophotometry (Optional): For rigorous quality control, the concentration can be periodically verified using UV-Vis spectrophotometry if a reference spectrum is established. Phenoxyacetic acid derivatives typically exhibit absorbance in the UV range.[8][9][10] A scan of a freshly prepared stock can be used as a standard against which aged stocks can be compared to check for degradation.

References

Application Notes and Protocols for Determining In Vivo Dosage of 2-(2-Ethylphenoxy)acetic acid in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction: Rationale and Strategy for a Novel Compound

These application notes provide a comprehensive framework for conducting initial in vivo studies in rats with the compound 2-(2-Ethylphenoxy)acetic acid. A thorough review of the scientific literature reveals a lack of published data regarding the specific in vivo dosage, pharmacokinetics (PK), and toxicology of this molecule. Therefore, this guide is structured not around a pre-determined dosage, but as a strategic protocol to systematically and safely establish an appropriate dose range for future efficacy and toxicity studies.

Our approach is grounded in established principles of preclinical drug development, beginning with a dose-range finding (DRF) study. The experimental design is informed by available data on structurally analogous compounds, primarily 2-ethylhexanoic acid (2-EHA), to provide a scientifically justified starting point. The causality behind each step is explained to ensure that researchers can adapt the protocols to their specific experimental goals while maintaining the highest standards of scientific integrity and animal welfare.

II. Preclinical Assessment and Compound Characteristics

Compound: this compound CAS Number: 1798-03-4[1] Molecular Formula: C₁₀H₁₂O₃[1] Molecular Weight: 180.2 g/mol [1]

Structural Analogue for Dose Estimation: 2-Ethylhexanoic acid (2-EHA) will be used as a surrogate to estimate a starting dose range. 2-EHA shares structural motifs with the target compound and has a well-documented toxicological profile in rats. Notably, subchronic oral toxicity studies have established a No-Observed-Adverse-Effect-Level (NOAEL) for male rats at 61 mg/kg/day and a No-Observed-Effect-Level (NOEL) for female rats at 71 mg/kg/day[2]. Developmental toxicity studies have also identified NOAELs in rats, with values around 100 mg/kg/day for developmental effects and 250 mg/kg/day for maternal toxicity[3]. These values provide a critical reference point for our initial dose-finding experiments.

III. Experimental Workflow for Dose Determination

The overall workflow is designed to first establish safety and tolerability, then to inform the dose selection for subsequent, more specific investigations.

G cluster_0 Phase 1: Dose-Range Finding (DRF) Study cluster_1 Phase 2: Data Analysis & Endpoint Determination Dose Selection Dose Selection Formulation Formulation Dose Selection->Formulation Acute/Sub-acute Dosing Acute/Sub-acute Dosing Formulation->Acute/Sub-acute Dosing Clinical Monitoring Clinical Monitoring Acute/Sub-acute Dosing->Clinical Monitoring Terminal Analysis Terminal Analysis Clinical Monitoring->Terminal Analysis Data Analysis Data Analysis Terminal Analysis->Data Analysis Determine MTD & NOAEL Determine MTD & NOAEL Data Analysis->Determine MTD & NOAEL Efficacy Study Design Efficacy Study Design Determine MTD & NOAEL->Efficacy Study Design Chronic Toxicity Study Design Chronic Toxicity Study Design Determine MTD & NOAEL->Chronic Toxicity Study Design

Caption: Workflow for establishing in vivo dosage.

IV. Protocol: Dose-Range Finding (DRF) Study

This protocol details a study to determine the Maximum Tolerated Dose (MTD) and to identify a preliminary NOAEL for this compound in rats.

Animal Model and Husbandry
  • Species: Rat

  • Strain: Sprague-Dawley or Wistar. Wistar rats have been used in developmental toxicity studies of the analogue 2-EHA[4][5].

  • Sex: Use equal numbers of males and females (e.g., 5 per sex per group).

  • Age: Young adults, approximately 6-8 weeks old at the start of dosing.

  • Acclimation: Animals should be acclimated to the facility for a minimum of 5-7 days prior to the start of the experiment.

  • Housing: House animals in standard conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

Dose Level Selection and Justification

Given the absence of data, a geometric dose progression is recommended. The dose levels are selected based on the NOAEL of the structural analogue, 2-EHA (approx. 60-100 mg/kg/day)[2][3].

GroupDose Level (mg/kg/day)Rationale
10 (Vehicle Control)To assess the effect of the vehicle alone.
230Well below the NOAEL of the analogue 2-EHA.
3100Approximates the NOAEL of 2-EHA[2][3].
4300A multiple of the analogue's NOAEL to induce potential observable effects.
51000A high dose intended to establish the MTD and identify target organs of toxicity. A 1000 mg/kg dose of 2-EHA resulted in maternal death in rats[3].
Formulation and Vehicle Selection

This compound is an organic acid. Its solubility in aqueous vehicles may be limited.

  • Primary Vehicle: Start with an aqueous vehicle. The sodium salt can be prepared to improve water solubility. To prepare, dissolve the compound in a minimal amount of 1N NaOH and then dilute to the final volume with sterile water or 0.9% saline, adjusting the final pH to ~7.0-7.4.

  • Alternative Vehicle: If solubility remains an issue, a common alternative is 0.5% (w/v) carboxymethylcellulose (CMC) in water. Corn oil is another option for oral administration.

  • Preparation: Prepare formulations fresh daily unless stability data demonstrates otherwise. Ensure the compound is fully dissolved or forms a homogenous suspension. The concentration should be calculated to ensure a consistent dosing volume across all animals (e.g., 5 mL/kg).

Administration Protocol
  • Route: Oral gavage (p.o.) is a common and precise route for initial studies. This route was used in several key studies of the analogue 2-EHA[3][6].

  • Volume: Standard volume for rats is 5 mL/kg. Do not exceed 10 mL/kg.

  • Frequency: Once daily.

  • Duration: 7 to 14 days. A 14-day study allows for the observation of cumulative effects and is a common duration for initial toxicity assessments.

In-Life Monitoring and Clinical Observations

Systematic observation is critical for identifying signs of toxicity and determining the MTD.

  • Frequency of Observation:

    • Twice daily for general health and mortality checks.

    • A detailed clinical examination should be performed once daily, preferably at the same time each day and around the time of peak plasma concentration (Tmax), if known.

  • Parameters to Record:

    • Body Weight: Record prior to dosing on Day 1, and then at least twice weekly.

    • Food Consumption: Measure weekly.

    • Clinical Signs: Note any changes in skin and fur, eyes, respiration, posture, gait, and behavior (e.g., lethargy, hyperactivity). Record the onset, duration, and severity of any signs.

    • Feces/Urine: Observe for any abnormalities in appearance or volume.

G Day1 Day 1 Acclimated Rat Body Weight Measurement Dose Administration (p.o.) Daily Daily Routine (Days 1-14) Twice Daily Health Check Once Daily Detailed Clinical Exam Dose Administration Day1->Daily Biweekly Bi-Weekly Body Weight Measurement Day1->Biweekly Weekly Weekly Food Consumption Measurement Day1->Weekly Day15 Day 15 (Termination) Final Body Weight Blood Collection (Cardiac Puncture) Necropsy & Organ Collection Histopathology Daily->Day15

Caption: Daily and periodic workflow for the DRF study.

Terminal Procedures and Endpoint Analysis

At the end of the dosing period (e.g., Day 15), animals should be euthanized for sample collection.

  • Anesthesia: Anesthetize animals (e.g., with isoflurane) prior to terminal blood collection.

  • Blood Collection: Collect blood via cardiac puncture into appropriate tubes (e.g., EDTA tubes for hematology, serum separator tubes for clinical chemistry).

  • Hematology: Analyze for complete blood count (CBC), including red blood cells, white blood cells (with differential), platelets, and hemoglobin.

  • Clinical Chemistry: Analyze serum for key markers of organ function.

    • Liver: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.

    • Kidney: Blood urea nitrogen (BUN), creatinine.

  • Necropsy: Perform a full gross necropsy on all animals. Examine all organs and tissues for abnormalities.

  • Organ Weights: Weigh key organs, including the liver, kidneys, spleen, and thymus.

  • Histopathology: Preserve major organs (liver, kidneys, spleen, heart, lungs, brain, and any tissues with gross lesions) in 10% neutral buffered formalin for histopathological analysis.

V. Data Interpretation: Defining MTD and NOAEL

  • Maximum Tolerated Dose (MTD): The MTD is the highest dose that does not cause study-limiting toxicity. This is typically defined by criteria such as no more than a 10% reduction in body weight gain and the absence of severe, debilitating clinical signs or mortality.

  • No-Observed-Adverse-Effect-Level (NOAEL): The NOAEL is the highest dose at which there are no statistically or biologically significant adverse findings in the measured parameters (clinical signs, body weight, organ weights, hematology, clinical chemistry, and histopathology) compared to the control group.

The results from the DRF study will provide the essential data to select 3-4 appropriate dose levels for subsequent, longer-term toxicity or efficacy studies. The high dose in these definitive studies is typically the MTD, with lower doses selected to include the NOAEL and intermediate levels.

VI. Conclusion and Future Directions

The lack of existing in vivo data for this compound necessitates a cautious and systematic approach to dosage determination. The protocols outlined in these application notes, which are based on established toxicological principles and informed by data from the structural analogue 2-EHA, provide a robust framework for safely conducting initial investigations in rats. By first performing a comprehensive dose-range finding study, researchers can establish a reliable MTD and NOAEL. This foundational knowledge is indispensable for the logical and ethical design of all subsequent preclinical studies aimed at elucidating the therapeutic potential or toxicological profile of this novel compound.

VII. References

  • English, J. C., et al. (1996). 2-Ethylhexanoic acid: subchronic oral toxicity studies in the rat and mouse. Fundamental and Applied Toxicology, 34(1), 96-105. --INVALID-LINK--

  • ChemicalBook. (n.d.). (2-ETHYL-PHENOXY)-ACETIC ACID synthesis. Retrieved from --INVALID-LINK--

  • England, K. S., et al. (1994). Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat. Drug Metabolism and Disposition, 22(5), 735-740. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Hendrickx, A. G., et al. (1993). Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits. Fundamental and Applied Toxicology, 20(2), 199-205. --INVALID-LINK--

  • Björklund, S. (1970). Toxicological studies of phenoxyacetic herbicides in animals. Acta Veterinaria Scandinavica, 11(3), 364-390. --INVALID-LINK--

  • Pennanen, S., et al. (1993). Effects of 2-ethylhexanoic acid on reproduction and postnatal development in Wistar rats. Fundamental and Applied Toxicology, 21(2), 204-212. --INVALID-LINK--

  • Pennanen, S., et al. (1992). The developmental toxicity of 2-ethylhexanoic acid in Wistar rats. Fundamental and Applied Toxicology, 19(4), 505-511. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound (Chinese). Retrieved from --INVALID-LINK--

References

Application Notes & Protocols: Elucidating the Structure-Activity Relationship of 2-(2-Ethylphenoxy)acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Phenoxyacetic Acid Derivatives

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A key mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has driven the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[3] 2-(2-Ethylphenoxy)acetic acid serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents with enhanced potency and selectivity. This guide provides a comprehensive framework for the synthesis of this compound and its analogs, along with detailed protocols for evaluating their biological activity, thereby enabling a thorough investigation of their SAR.

I. Synthesis of 2-(Alkylphenoxy)acetic Acid Analogs: A Protocol for SAR Library Generation

The synthesis of a focused library of analogs is the cornerstone of any SAR study. The following protocol details a robust and adaptable method for the synthesis of this compound and its ortho-alkyl analogs (e.g., methyl, propyl). This Williamson ether synthesis-based approach is a common and effective method for preparing phenoxyacetic acids.[4]

Rationale for Analog Selection

To establish a clear SAR, systematic modifications to the lead structure, this compound, are necessary. This protocol focuses on varying the alkyl substituent at the ortho position of the phenoxy ring. This allows for the investigation of how steric bulk and lipophilicity in this region influence biological activity.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) cluster_step3 Step 3: Acidification & Purification A 2-Alkylphenol C Sodium 2-Alkylphenoxide A->C Reaction B Sodium Hydroxide B->C Reagent E Sodium 2-(2-Alkylphenoxy)acetate C->E Reaction D Sodium Chloroacetate D->E Reagent G Crude Product E->G Reaction F Hydrochloric Acid F->G Reagent H Purified 2-(2-Alkylphenoxy)acetic Acid G->H Recrystallization

Caption: Synthetic workflow for 2-(Alkylphenoxy)acetic acid analogs.

Detailed Synthesis Protocol

Materials:

  • 2-Ethylphenol (or 2-methylphenol, 2-propylphenol)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Preparation of Sodium Chloroacetate Solution:

    • In a beaker, dissolve chloroacetic acid (1.0 equivalent) in a minimal amount of deionized water.

    • Slowly add a solution of sodium hydroxide (1.0 equivalent) in water while stirring and cooling in an ice bath to neutralize the acid.

  • Formation of Sodium Phenoxide:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-alkylphenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.0 equivalent).

  • Williamson Ether Synthesis:

    • To the sodium phenoxide solution, add the prepared sodium chloroacetate solution.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (pH 1-2), which will precipitate the crude 2-(2-alkylphenoxy)acetic acid.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.

II. Biological Evaluation: In Vitro Assays for SAR Determination

A robust SAR study requires accurate and reproducible biological data. The following protocols detail the in vitro assays to determine the COX-1/COX-2 inhibitory activity and the general cytotoxicity of the synthesized analogs.

A. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the potency and selectivity of the compounds in inhibiting the two COX isoforms.

Rationale for Assay Selection

A colorimetric or fluorometric inhibitor screening assay is a reliable and high-throughput method to determine the IC50 values of the test compounds against both COX-1 and COX-2, allowing for the calculation of a selectivity index.[5]

Experimental Workflow: COX Inhibition Assay

COX_Assay_Workflow A Prepare Reagents: - COX-1/COX-2 enzymes - Heme cofactor - Assay buffer - Arachidonic acid (substrate) - Test compounds & controls B Plate Setup (96-well): - Add buffer, heme, and enzyme A->B C Inhibitor Incubation: - Add serially diluted test compounds - Incubate for 15 min at RT B->C D Reaction Initiation: - Add arachidonic acid C->D E Reaction Incubation: - Incubate for 10 min at 37°C D->E F Reaction Termination: - Add stop solution (e.g., HCl) E->F G Detection: - Measure prostaglandin (PGE2) production (e.g., EIA or fluorometric probe) F->G H Data Analysis: - Calculate % inhibition - Determine IC50 values G->H

Caption: Workflow for the in vitro COX inhibition assay.

Detailed COX Inhibition Protocol

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Heme cofactor

  • Assay buffer (e.g., Tris-HCl)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

  • Stop solution (e.g., 1 M HCl)

  • Detection kit (e.g., Prostaglandin E2 EIA kit)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Pre-incubation: Add the diluted test compounds, reference inhibitors, or vehicle (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

B. MTT Cytotoxicity Assay

This assay assesses the general cytotoxicity of the compounds on a selected cell line, providing an initial indication of their therapeutic window.

Rationale for Assay Selection

The MTT assay is a widely used, reliable, and straightforward colorimetric method to measure cell viability and metabolic activity.[6][7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A Cell Seeding: - Seed cells in a 96-well plate - Incubate for 24h B Compound Treatment: - Add serially diluted test compounds - Incubate for 24-72h A->B C MTT Addition: - Add MTT solution to each well B->C D Incubation: - Incubate for 3-4h at 37°C C->D E Formazan Solubilization: - Add solubilization solution (e.g., DMSO) D->E F Absorbance Measurement: - Read absorbance at ~570 nm E->F G Data Analysis: - Calculate % cell viability - Determine IC50 values F->G

Caption: Workflow for the MTT cytotoxicity assay.

Detailed MTT Assay Protocol

Materials:

  • Selected cell line (e.g., a relevant cancer cell line or normal cell line)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

III. Structure-Activity Relationship (SAR) Analysis

The data obtained from the synthesis and biological evaluation of the analog library will be used to establish the SAR.

Key SAR Insights from Phenoxyacetic Acid Derivatives

Literature on various phenoxyacetic acid derivatives suggests several general SAR principles for COX-2 inhibition:[3][10]

  • The Carboxylic Acid Moiety: The acidic group is generally crucial for binding to the active site of COX enzymes.[11]

  • Substitution on the Phenyl Ring: The nature, size, and position of substituents on the phenoxy ring significantly impact potency and selectivity. Bulky substituents are often well-tolerated in the more spacious active site of COX-2.[8]

  • Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to reach the active site.[12]

Example Data Presentation: SAR Table

The following table provides an illustrative example of how to present the SAR data for a series of 2-alkylphenoxyacetic acids. Note: The data below is hypothetical and for illustrative purposes only.

CompoundR (ortho-substituent)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Cytotoxicity IC50 (µM)
1 -H15.22.56.1>100
2 -CH₃12.81.111.685.3
3 -CH₂CH₃10.50.521.072.1
4 -CH₂CH₂CH₃11.20.814.065.8
Celecoxib (Reference)15.00.0530050.2
Interpretation of Example SAR Data
  • Effect of Alkyl Chain Length: The introduction of a small alkyl group at the ortho position (compounds 2-4) appears to enhance COX-2 inhibitory activity compared to the unsubstituted analog (compound 1). The ethyl group (compound 3) shows the highest potency and selectivity in this series. A further increase in chain length to propyl (compound 4) results in a slight decrease in activity, suggesting an optimal size for the ortho-substituent.

  • Selectivity: All the ortho-alkyl substituted compounds show improved selectivity for COX-2 over COX-1 compared to the parent compound.

  • Cytotoxicity: The compounds exhibit moderate cytotoxicity, with the IC50 values decreasing with increasing alkyl chain length, suggesting that increased lipophilicity may contribute to higher cytotoxicity.

IV. Conclusion

This guide provides a comprehensive framework for conducting SAR studies on this compound and its analogs. By following the detailed protocols for synthesis and biological evaluation, researchers can systematically investigate the impact of structural modifications on COX inhibition and cytotoxicity. The insights gained from such studies are invaluable for the rational design and development of novel phenoxyacetic acid-based therapeutic agents with improved efficacy and safety profiles.

V. References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: --INVALID-LINK--)

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: --INVALID-LINK--)

  • Protocol for Cell Viability Assays. BroadPharm. (URL: --INVALID-LINK--)

  • MTT assay protocol. Abcam. (URL: --INVALID-LINK--)

  • Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed. (URL: --INVALID-LINK--)

  • Application Note: Evaluating 2-(4-Phenylphenoxy)propanoic Acid and its Analogs in Cyclooxygenase (COX) Inhibition Assays. Benchchem. (URL: --INVALID-LINK--)

  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. (URL: --INVALID-LINK--)

  • Biological activity of phenoxyacetic acid derivatives. Benchchem. (URL: --INVALID-LINK--)

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. (URL: --INVALID-LINK--)

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. (URL: --INVALID-LINK--)

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. (URL: --INVALID-LINK--)

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central. (URL: --INVALID-LINK--)

  • IC50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. ResearchGate. (URL: --INVALID-LINK--)

  • Graphical representation of IC 50 (COX-1 and COX-2) values for the... ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. (URL: --INVALID-LINK--)

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. (URL: --INVALID-LINK--)

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR. (URL: --INVALID-LINK--)

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. (URL: --INVALID-LINK--)

References

"2-(2-Ethylphenoxy)acetic acid" formulation for oral administration in animals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Oral Formulation of 2-(2-Ethylphenoxy)acetic acid for Preclinical Animal Studies

Introduction: A Formulation Framework for Novel Chemical Entities

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic candidate is fraught with challenges, a primary one being the development of a stable, bioavailable formulation suitable for preclinical evaluation. This guide addresses the formulation of This compound (CAS No: 1798-03-4, Molecular Formula: C₁₀H₁₂O₃)[1][2], a representative model of a weakly acidic compound with anticipated poor aqueous solubility.

While specific data on this molecule's biological activity and formulation are not publicly available, its structure—an aromatic ether linked to an acetic acid moiety—provides a strong basis for applying established principles of pharmaceutical science. This document, therefore, serves as a comprehensive application note and protocol guide for researchers, outlining the critical path from initial characterization to the development of a robust oral formulation for animal studies. Our approach is grounded in a logical, phased progression: comprehensive pre-formulation analysis, strategic selection of a formulation approach, and detailed, validated protocols for execution.

Section 1: The Foundation—Critical Pre-formulation Studies

Pre-formulation is the cornerstone of successful drug development.[3][4] These initial studies provide the essential physicochemical data to navigate formulation choices, predict in vivo behavior, and prevent costly delays.[5] The objective is to characterize the active pharmaceutical ingredient (API) to mitigate risks and identify the most promising formulation strategies.[4]

Physicochemical Characterization: Understanding the Molecule

A thorough evaluation of the API's intrinsic properties is the mandatory first step.[6]

  • Solubility Profile: This is the most critical parameter. Solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) and in various biorelevant media.[6] For a weakly acidic compound like this compound, solubility is expected to be low in acidic environments (like the stomach) and increase as the pH rises and the carboxylic acid group ionizes.

  • pKa Determination: The pKa is the pH at which the compound is 50% ionized. It dictates how solubility will change within the gastrointestinal tract and is crucial for deciding if pH modification is a viable formulation strategy.[7]

  • Log P / Log D: The partition coefficient (Log P) and distribution coefficient (Log D at a specific pH) indicate the lipophilicity of the compound. This value helps predict its ability to cross biological membranes and is a key factor in selecting lipid-based or other advanced delivery systems.[3]

  • Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to determine the crystallinity or amorphism of the API.[3] The presence of different crystalline forms (polymorphs) can significantly impact solubility and stability.[8]

  • Excipient Compatibility: The API must be chemically and physically stable in the presence of chosen inactive ingredients (excipients).[3] Studies involving binary mixtures of the API with common excipients, stored under accelerated stability conditions (e.g., elevated temperature and humidity), are essential to identify potential interactions.[4]

The following table presents a plausible data set for our model compound, which will inform our subsequent formulation decisions.

ParameterMethodHypothetical ResultImplication for Formulation
Molecular Weight N/A180.2 g/mol [2]Foundational for all concentration calculations.
Aqueous Solubility (pH 1.2) HPLC-UV< 0.01 mg/mLVery low solubility in acidic conditions; a simple aqueous solution is not feasible for higher doses.
Aqueous Solubility (pH 7.4) HPLC-UV0.5 mg/mLIncreased solubility at neutral pH, suggesting pH modification could be a viable strategy.
pKa Potentiometric Titration~4.5Confirms weakly acidic nature. Ionization and solubility will increase above this pH.
Log P Shake-Flask Method3.2Indicates high lipophilicity, suggesting good membrane permeability but also potential for solubility challenges. Favors lipid-based systems.
Solid Form XRPDCrystalline SolidCrystalline nature may contribute to lower dissolution rates compared to an amorphous form. Particle size reduction could be beneficial.[8]
Pre-formulation Workflow and Decision Logic

The data gathered in the characterization phase directly informs the selection of a formulation strategy. The workflow below illustrates this decision-making process.

G cluster_0 Phase 1: Pre-formulation Characterization cluster_1 Phase 2: Strategy Selection API API: 2-(2-Ethylphenoxy) acetic acid Solubility Solubility Profiling (pH 1.2 - 7.4) API->Solubility pKa pKa Determination API->pKa LogP LogP / LogD Measurement API->LogP SolidState Solid-State Analysis (XRPD, DSC) API->SolidState Decision Is required dose > solubility in simple aqueous vehicle? Solubility->Decision pHMod Strategy B: pH-Modified Solution pKa->pHMod Lipid Strategy D: Lipid-Based System LogP->Lipid SimpleSusp Strategy A: Aqueous Suspension SolidState->SimpleSusp Decision->SimpleSusp Yes Decision:e->SimpleSusp:w No (Low Dose) Decision->pHMod Yes Cosolvent Strategy C: Cosolvent System Decision->Cosolvent Yes Decision->Lipid Yes

Caption: Pre-formulation data guides the selection of an appropriate formulation strategy.

Section 2: Formulation Strategies for Oral Administration in Animals

Based on the anticipated low solubility of this compound, several formulation strategies can be employed to ensure adequate drug exposure in preclinical studies.[7][9]

  • Strategy A: Simple Aqueous Suspension: For water-insoluble compounds, a suspension is often the most straightforward approach, especially for toxicology studies requiring high doses.[6] The key is to control particle size and use a suspending agent to ensure dose uniformity. Particle size reduction (micronization) can enhance the dissolution rate.[8][10]

  • Strategy B: pH-Modified Solution/Suspension: Given the compound's acidic pKa, its solubility can be significantly increased by raising the pH of the vehicle above 5.5-6.0.[7] This can be achieved using alkalizing agents and buffering systems to create a solution. Caution is required to prevent the drug from precipitating upon contact with the acidic environment of the stomach.

  • Strategy C: Cosolvent Systems: Cosolvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[6][7] Common examples include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. While effective, the concentration of organic solvents must be carefully controlled to avoid toxicity in the animal species being studied.

  • Strategy D: Lipid-Based Formulations: For lipophilic (high Log P) compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[8][9] These formulations consist of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous environment (like the GI tract), presenting the drug in a solubilized state for absorption.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for preparing formulations based on the strategies discussed. All procedures should be conducted in a clean laboratory environment using calibrated equipment.

Commonly Used Veterinary Excipients

Selection of excipients must prioritize safety and compatibility for the target animal species.[11] Palatability is also a key concern in veterinary formulations to ensure compliance.[12][13]

Excipient ClassExamplesFunction in Oral Formulations
Vehicles/Diluents Purified Water, Corn Oil, Miglyol 812Liquid base for solutions, suspensions, and emulsions.
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC), Xanthan GumIncrease viscosity to prevent sedimentation of particles in suspensions.
Wetting Agents Polysorbate 80 (Tween® 80), Sorbitan monooleate (Span® 80)Aid in the dispersion of hydrophobic API particles in aqueous vehicles.
pH Modifiers/Buffers Sodium Hydroxide, Tromethamine (TRIS), Phosphate Buffer, Citrate Buffer[7]Adjust and maintain pH to enhance solubility and stability.
Cosolvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), GlycerolIncrease the solubility of poorly water-soluble APIs.[7]
Surfactants/Emulsifiers Cremophor® EL, Solutol® HS 15, Labrasol®Solubilize APIs in lipid-based systems and promote emulsification.[14]
Flavors/Sweeteners Meat flavors (beef, chicken), Sucrose, Xylitol (use with caution in dogs)Improve palatability and voluntary acceptance by the animal.[11][14]
Protocol 1: Preparation of a 10 mg/mL Aqueous Suspension
  • Objective: To prepare a uniform and re-dispersible suspension for oral gavage.

  • Materials:

    • This compound API

    • 0.5% (w/v) Methylcellulose (or CMC) solution in purified water

    • 0.1% (w/v) Polysorbate 80

    • Mortar and Pestle

    • Calibrated balance, magnetic stirrer, volumetric flasks, graduated cylinders

  • Procedure:

    • Prepare Vehicle: Dissolve 0.1 g of Polysorbate 80 in 100 mL of the 0.5% methylcellulose solution with gentle stirring. This is the suspending vehicle.

    • Weigh API: Accurately weigh the required amount of API. For a 10 mL batch, weigh 100 mg.

    • Wetting the API: Place the weighed API into a mortar. Add a small volume (approx. 0.5 mL) of the suspending vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are coated with the wetting agent.

    • Geometric Dilution: Gradually add more vehicle to the paste in small portions, mixing thoroughly after each addition, until the suspension is easily pourable.

    • Final Volume: Transfer the contents to a calibrated volumetric flask. Rinse the mortar and pestle with the vehicle and add the rinsings to the flask. Add vehicle to reach the final desired volume (e.g., 10 mL).

    • Homogenization: Stopper the flask and mix by inversion. Then, transfer to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Storage: Transfer the final suspension to an appropriate, labeled container (e.g., an amber glass bottle).

  • Self-Validation & Quality Control:

    • Appearance: Visually inspect for uniformity and absence of large agglomerates.

    • Re-suspendability: After letting the suspension stand for several hours, confirm that it can be easily and fully re-suspended by gentle shaking.

    • pH Measurement: Record the pH of the final suspension.

    • Dose Uniformity: Withdraw samples from the top, middle, and bottom of the mixed suspension and analyze for API concentration via a validated analytical method (e.g., HPLC-UV). The concentration should be within ±10% of the target.

Protocol 2: Preparation of a 5 mg/mL pH-Modified Solution
  • Objective: To prepare a clear aqueous solution by adjusting the pH to solubilize the API.

  • Materials:

    • This compound API

    • 0.1 N Sodium Hydroxide (NaOH) solution

    • Purified Water

    • pH meter, calibrated balance, magnetic stirrer, volumetric flasks

  • Procedure:

    • Weigh API: For a 10 mL batch, weigh 50 mg of the API and place it in a beaker.

    • Initial Dispersion: Add approximately 8 mL of purified water to the beaker. The API will likely not dissolve and will form a slurry.

    • pH Adjustment: Place the beaker on a magnetic stirrer and begin stirring. Place a calibrated pH probe into the slurry.

    • Titration: Slowly add the 0.1 N NaOH solution dropwise. Monitor the pH and observe the physical appearance of the slurry. As the pH increases past the compound's pKa (~4.5), the API will begin to dissolve.

    • Endpoint: Continue adding NaOH until all the API has dissolved and the solution is clear. The target pH should be in the range of 6.5 - 7.5. Avoid excessively high pH values.

    • Final Volume: Once fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the beaker with purified water, add the rinsings to the flask, and bring to the final volume with water.

    • Storage: Filter the solution through a 0.45 µm filter if necessary and store in a labeled, sealed container.

  • Self-Validation & Quality Control:

    • Appearance: The final formulation should be a clear, particle-free solution.

    • pH Measurement: Record the final pH. It must be within the target range.

    • Concentration Assay: Verify the final concentration using a validated analytical method (e.g., HPLC-UV).

    • Precipitation Check: Take a small aliquot of the solution and dilute it 1:10 in a pH 1.2 buffer (simulated gastric fluid). Observe for any immediate precipitation, which could indicate potential in vivo issues.

Section 4: Palatability and Administration in Veterinary Species

Ensuring compliance is critical for the success of any animal study.[15] An unpalatable formulation can lead to stress, inaccurate dosing (due to spitting), or complete refusal.

  • Taste Masking: For voluntary consumption (e.g., mixed in feed or a treat), the bitter taste of many APIs must be masked.[12] This can be achieved by:

    • Adding sweeteners and species-appropriate flavors (e.g., meat, fish).[14]

    • Using excipients with a neutral or pleasant taste profile, such as Starch 1500® or certain polymers.[12][13]

    • Microencapsulation of the API, though this is a more advanced technique.

  • Ease of Administration: The chosen dosage form should be appropriate for the species.

    • Rodents (Mice, Rats): Oral gavage using a syringe and gavage needle is standard for precise dosing of solutions and suspensions.

    • Dogs and Cats: While gavage can be used, voluntary intake is preferred for long-term studies. Formulations can be mixed with a small amount of palatable food, or formulated into pastes or chewable dosage forms.[15] It is crucial to ensure the entire dose is consumed.

Section 5: Quality Control and Overall Workflow

A robust quality control (QC) program ensures the safety, efficacy, and reproducibility of the formulation.[16][17] Each batch of formulation prepared for a study must be tested against its specifications.

Key QC Tests for Preclinical Formulations:
  • Appearance: Color, clarity (for solutions), and physical description.

  • pH: Must be within the specified range.

  • Assay: Confirms the concentration of the API (typically 90-110% of label claim). High-Performance Liquid Chromatography (HPLC) is the most common technique for this.[18]

  • Dose Uniformity: Essential for suspensions to ensure consistent dosing.

  • Microbial Limits: To ensure the formulation is not contaminated, particularly for multi-dose preparations.

Overall Formulation Development and QC Workflow

The diagram below outlines the comprehensive workflow from API reception to the release of the final formulation for an animal study.

G cluster_0 1. Characterization & Strategy cluster_1 2. Formulation & Analysis cluster_2 3. Release & Dosing API Receive API Preform Pre-formulation Studies (Solubility, pKa, Stability) API->Preform Strategy Select Formulation Strategy (e.g., Suspension) Preform->Strategy ProtoDev Protocol Development & Excipient Selection Strategy->ProtoDev BatchPrep Prepare Formulation Batch ProtoDev->BatchPrep QC Quality Control Testing (Assay, pH, Uniformity) BatchPrep->QC SpecCheck Results Meet Specifications? QC->SpecCheck SpecCheck->BatchPrep No (Rework/Investigate) Release Release Formulation for Dosing SpecCheck->Release Yes Dosing Administer to Animals Release->Dosing Stability Conduct In-Use Stability Study Release->Stability

Caption: End-to-end workflow for preclinical formulation development and quality control.

Conclusion

The successful oral formulation of a novel, poorly soluble compound like this compound for animal studies is not a matter of chance, but of systematic scientific investigation. By commencing with a thorough pre-formulation characterization, a logical formulation strategy can be selected. The detailed protocols provided in this guide offer a practical starting point for developing common dosage forms such as suspensions and solutions. Every protocol must be underpinned by rigorous quality control to ensure that the data generated in preclinical animal studies is reliable and reproducible, ultimately enabling sound decisions in the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Ethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-ethylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, a process that typically involves the Williamson ether synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound via the Williamson ether synthesis is a common issue with several potential root causes. The reaction involves the deprotonation of 2-ethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an haloacetic acid or its ester, such as ethyl chloroacetate, in an SN2 reaction.[1][2]

Here are the primary factors to investigate:

  • Incomplete Deprotonation of 2-Ethylphenol: The acidity of the phenolic proton is critical. While stronger than aliphatic alcohols, phenols still require a sufficiently strong base for complete deprotonation.

    • Troubleshooting:

      • Base Selection: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for deprotonating phenols.[2][3] For a more robust and complete reaction, consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF.[2]

      • Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are crucial for the SN2 reaction to proceed efficiently.

    • Troubleshooting:

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature range, often between 60-100°C, is typically effective.[3] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

      • Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally preferred as they can dissolve both the phenoxide and the alkylating agent and do not participate in the reaction.[2]

  • Side Reactions: The primary competing reaction is the elimination of the haloacetate, especially if using a sterically hindered base or a secondary/tertiary haloacetate.[1][4]

    • Troubleshooting:

      • Alkylating Agent: Use a primary haloacetate like chloroacetic acid or its ethyl ester. Bromoacetates are more reactive than chloroacetates and can sometimes lead to higher yields or allow for milder reaction conditions.

  • Presence of Water: Water can interfere with the reaction by protonating the phenoxide, reducing its nucleophilicity.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use, especially when using highly reactive bases like NaH.

Question 2: I am observing the formation of significant byproducts. How can I identify and minimize them?

Answer:

Byproduct formation is a common challenge. The most likely byproducts in this synthesis are:

  • C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho or para positions). While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions.[2]

    • Minimization Strategies:

      • Solvent Effects: Polar aprotic solvents generally favor O-alkylation.

      • Counter-ion: The choice of the counter-ion (e.g., Na+, K+) can influence the O/C alkylation ratio.

  • Products from Self-Condensation of the Haloacetate: Under basic conditions, haloacetates can undergo self-condensation reactions.

    • Minimization Strategies:

      • Controlled Addition: Add the haloacetate slowly to the reaction mixture containing the phenoxide. This maintains a low concentration of the haloacetate at any given time, disfavoring self-condensation.

To identify these byproducts, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are invaluable.

Question 3: The purification of the final product, this compound, is proving difficult. What is the best purification strategy?

Answer:

Effective purification is crucial to obtain the desired product with high purity. A multi-step approach is often necessary.

  • Work-up Procedure:

    • After the reaction is complete, the mixture is typically cooled and then acidified with a mineral acid like hydrochloric acid (HCl) to a pH of 1-2.[3] This protonates the carboxylate to form the desired carboxylic acid and also protonates any unreacted phenoxide.

    • The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate.[3]

  • Acid-Base Extraction:

    • This is a highly effective method for separating the acidic product from neutral byproducts and unreacted starting materials.

    • The organic extract is washed with a basic aqueous solution, such as saturated sodium bicarbonate.[3] The acidic this compound will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • The aqueous layer is then separated and re-acidified with a strong acid to precipitate the pure product, which can then be collected by filtration.[3]

  • Recrystallization:

    • For obtaining a highly pure solid product, recrystallization is the final step.[3] A suitable solvent system must be determined empirically, but mixtures of water and ethanol or hexane and ethyl acetate are often good starting points. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

II. Frequently Asked Questions (FAQs)

Question 4: What is the role of a phase transfer catalyst in this synthesis, and when should I consider using one?

Answer:

A phase transfer catalyst (PTC) can be highly beneficial in the Williamson ether synthesis, especially when dealing with reactions involving two immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the haloacetate).[1][5]

  • Mechanism of Action: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the haloacetate occurs.[1][6][7] This is achieved by forming an ion pair between the catalyst's cation and the phenoxide anion, which is soluble in the organic phase.[6][7]

  • When to Use a PTC:

    • When using a two-phase solvent system (e.g., water and an organic solvent).

    • To increase the reaction rate and yield by improving the contact between the reactants.[6][8]

    • To enable the use of milder reaction conditions (e.g., lower temperatures).

The use of a PTC can be a powerful tool for green chemistry as it can reduce the need for harsh organic solvents and improve overall reaction efficiency.[5]

Question 5: My synthesis starts with ethyl 2-(2-ethylphenoxy)acetate. What are the optimal conditions for its hydrolysis to the final acid product?

Answer:

The hydrolysis of the ester, ethyl 2-(2-ethylphenoxy)acetate, to the corresponding carboxylic acid is a critical final step.[9] This saponification reaction is typically carried out under basic conditions.[10]

  • Reaction Conditions:

    • Base: Sodium hydroxide or potassium hydroxide are commonly used.

    • Solvent: A mixture of water and a miscible organic solvent like ethanol or methanol is often employed to ensure the solubility of the ester.[11]

    • Temperature: The reaction is often performed at room temperature or with gentle heating to reflux to increase the rate of hydrolysis.[11][12] Monitoring the reaction by TLC is essential to determine when the starting ester has been fully consumed.

  • Work-up:

    • After the hydrolysis is complete, the reaction mixture is cooled.

    • The alcohol byproduct and any remaining organic solvent are often removed under reduced pressure.

    • The remaining aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the this compound.[3] The solid product is then collected by filtration and can be further purified by recrystallization if necessary.

It's important to use a sufficient excess of the base to ensure complete hydrolysis and to neutralize the resulting carboxylic acid.

Question 6: Can you provide a summary of optimized reaction parameters for the primary synthesis?

Answer:

The following table summarizes a set of generally optimized parameters for the synthesis of this compound via the Williamson ether synthesis. These should be considered as a starting point, and further optimization may be required based on your specific laboratory setup and desired scale.

ParameterRecommended ConditionRationale
Starting Phenol 2-EthylphenolThe primary aromatic starting material.
Alkylating Agent Ethyl bromoacetate or Chloroacetic acidBromoacetates are more reactive. Chloroacetic acid is also a viable option.[3]
Base Sodium Hydroxide or Potassium HydroxideSufficiently strong to deprotonate the phenol.[2][3] Sodium Hydride can be used for more rigorous anhydrous conditions.
Solvent DMF, DMSO, or AcetonePolar aprotic solvents that facilitate the SN2 reaction.[2]
Catalyst (Optional) Tetrabutylammonium bromide (TBAB)Recommended for two-phase systems to improve reaction rate and yield.[6]
Temperature 60-100 °CBalances reaction rate with the minimization of side reactions.[3]
Reaction Time 2-12 hours (Monitor by TLC)Reaction completion should be empirically determined.

III. Visualizing the Process

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Deprotonation (2-Ethylphenol + Base) B 2. Nucleophilic Attack (Phenoxide + Haloacetate) A->B Formation of Phenoxide C 3. Reaction Monitoring (TLC) B->C S_N2 Reaction D 4. Acidification (Quench Reaction) C->D Reaction Complete E 5. Liquid-Liquid Extraction D->E F 6. Acid-Base Extraction E->F G 7. Precipitation & Filtration F->G H 8. Recrystallization G->H I Final Product H->I

Caption: General workflow for the synthesis and purification of this compound.

Reaction Mechanism: Williamson Ether Synthesis

This diagram outlines the core mechanism of the Williamson ether synthesis as it applies to this specific reaction.

Williamson_Ether_Synthesis phenol 2-Ethylphenol phenoxide 2-Ethylphenoxide phenol->phenoxide + Base base Base (e.g., NaOH) product_ester Ethyl 2-(2-Ethylphenoxy)acetate phenoxide->product_ester + Haloacetate (SN2) haloacetate Haloacetic Acid Ester (e.g., Ethyl Chloroacetate) haloacetate->product_ester final_product This compound product_ester->final_product + Hydrolysis hydrolysis Hydrolysis (e.g., NaOH, H2O) hydrolysis->final_product

Caption: The Williamson ether synthesis pathway for this compound.

IV. References

  • Wikipedia. Williamson ether synthesis. --INVALID-LINK--

  • ChemicalBook. (2-ETHYL-PHENOXY)-ACETIC ACID synthesis. --INVALID-LINK--

  • ResearchGate. Static Phase Transfer Catalysis for Williamson Reactions: Pickering Interfacial Catalysis | Request PDF. --INVALID-LINK--

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. --INVALID-LINK--

  • The Royal Society of Chemistry. Contents. --INVALID-LINK--

  • JETIR. Contribution of phase transfer catalyst to green chemistry: A review. --INVALID-LINK--

  • RSC Publishing. Static phase transfer catalysis for Williamson reactions. --INVALID-LINK--

  • Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. --INVALID-LINK--

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. --INVALID-LINK--

  • The Williamson Ether Synthesis. --INVALID-LINK--

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. --INVALID-LINK--

  • J&K Scientific LLC. Williamson Ether Synthesis. --INVALID-LINK--

  • KINETICS OF HYDROLYSIS OF ETHYL ACETATE. --INVALID-LINK--

  • Chemistry Steps. Williamson Ether Synthesis. --INVALID-LINK--

  • Organic & Biomolecular Chemistry (RSC Publishing). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. --INVALID-LINK--

  • JOCPR. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. --INVALID-LINK--

  • Prexams. Hydrolysis of Ethyl Acetate. --INVALID-LINK--

References

Technical Support Center: Purification of "2-(2-Ethylphenoxy)acetic acid" by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of "2-(2-Ethylphenoxy)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for this compound?

A1: The critical first step is solvent selection. An ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature.[1] For this compound, a polar protic molecule, solvents like water, ethanol, or acetic acid, or mixtures thereof, are good starting points based on the "like dissolves like" principle.[2][3] Small-scale solubility tests are essential to determine the optimal solvent or solvent system.[1][4]

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5][6][7] This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities that depress the melting point.[5][8][9] To remedy this, you can try reheating the solution and adding more solvent to lower the saturation temperature.[5] Alternatively, allowing the solution to cool more slowly can provide the necessary kinetic window for crystal lattice formation.[8][10] If these methods fail, a different solvent system may be required.[10]

Q3: I'm not getting any crystal formation even after the solution has cooled. What should I do?

A3: A lack of crystal formation from a cooled, supersaturated solution can often be resolved by inducing crystallization.[11] Several techniques can be employed:

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[11][12][13]

  • Seeding: Introducing a tiny crystal of pure this compound can act as a template for crystallization.[12][13][14]

  • Reducing Solvent Volume: If the solution is too dilute, carefully evaporating some of the solvent and allowing it to cool again can increase the concentration to the point of saturation.[11][12]

  • Lowering Temperature: Further cooling the solution in an ice bath may be necessary to induce crystallization.[13][15]

Q4: How do I remove insoluble impurities during recrystallization?

A4: Insoluble impurities should be removed by hot filtration.[16] This involves filtering the hot, saturated solution before allowing it to cool. To prevent premature crystallization in the funnel, it is crucial to use a pre-heated funnel and filter flask, and to perform the filtration as quickly as possible.[17][18][19] Using a fluted filter paper can also speed up the filtration process.[17]

Q5: What are the common sources of low yield in recrystallization?

A5: Low recovery of the purified compound can stem from several factors:

  • Using too much solvent: This will keep more of your compound dissolved in the mother liquor even after cooling.[20]

  • Premature crystallization: If the compound crystallizes during hot filtration, it will be lost with the insoluble impurities.[19]

  • Washing with too much cold solvent: While washing is necessary to remove residual impurities from the crystal surface, excessive washing can redissolve some of the product.[20][21]

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
No Crystals Form Upon Cooling 1. Solution is not supersaturated (too much solvent). 2. Lack of nucleation sites. 3. Cooling too rapidly.1. Boil off some solvent to increase concentration and re-cool.[11][12] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[11][12][13][14] 3. Allow the solution to cool slowly at room temperature, then in an ice bath.1. Crystallization occurs when the concentration of the solute exceeds its solubility at a given temperature. 2. Nucleation sites provide a surface for the initial formation of the crystal lattice. 3. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice, whereas rapid cooling can lead to amorphous solids or no precipitation.
"Oiling Out" of the Compound 1. The melting point of the compound is lower than the solvent's boiling point. 2. High concentration of impurities depressing the melting point.[8][9] 3. Solution is too concentrated, causing precipitation at a temperature above the compound's melting point.1. Select a lower-boiling point solvent. 2. Attempt a pre-purification step or use a larger volume of solvent. Consider adding activated charcoal to remove impurities.[9] 3. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool slowly.[5]1. The compound must be in a solid state to form a crystal lattice. 2. Impurities disrupt the crystal lattice formation and can lower the overall melting point of the mixture. 3. Lowering the saturation point by adding more solvent ensures that the compound precipitates at a temperature below its melting point.
Poor Recovery/Low Yield 1. Compound is too soluble in the cold solvent. 2. Too much solvent was used initially.[20] 3. Premature crystallization during hot filtration.[19] 4. Excessive washing of the collected crystals.[21]1. Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. 2. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 3. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[18][19] 4. Wash the crystals with a minimal amount of ice-cold solvent.[15][21]1. The difference in solubility between the hot and cold solvent dictates the maximum possible yield. 2. The mother liquor will always contain some dissolved product; concentrating it allows for further recovery. 3. Maintaining the temperature above the saturation point during filtration prevents product loss. 4. Minimizing the contact time and using ice-cold solvent reduces the amount of product that redissolves during washing.
Colored Impurities in Final Product 1. Colored impurities are co-crystallizing with the product. 2. Incomplete removal of the mother liquor.1. Add a small amount of activated charcoal to the hot solution before filtration.[19][22] 2. Ensure efficient filtration and wash the crystals thoroughly with a minimal amount of ice-cold solvent.[15][21]1. Activated charcoal has a high surface area and can adsorb colored impurities, which are then removed by hot filtration. 2. The mother liquor contains dissolved impurities, which will contaminate the final product if not completely removed.

Experimental Workflow for Recrystallization

Recrystallization_Workflow start_end start_end process process decision decision output output issue issue A Start: Crude This compound B Select Solvent(s) (Small-Scale Tests) A->B C Dissolve Crude Solid in Minimum Hot Solvent B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Cool Solution Slowly (Room Temp -> Ice Bath) D->F No E->F M Oiling Out Occurs? F->M G Crystals Formed? H Induce Crystallization (Scratch/Seed) G->H No I Collect Crystals (Vacuum Filtration) G->I Yes H->G J Wash with Minimal Ice-Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L M->G No N Troubleshoot: Reheat, Add Solvent, Cool Slowly M->N Yes N->F

Caption: Workflow for the recrystallization of this compound.

Physicochemical Data for this compound
PropertyValueSource
Molecular Formula C10H12O3--INVALID-LINK--[23]
Molecular Weight 180.2 g/mol --INVALID-LINK--[23]
Purity (Typical) ≥95%--INVALID-LINK--[23]
Melting Point Not specified for the ethyl- derivative, but the related 2-(2-methylphenoxy)acetic acid is 155-157 °C.[24]--INVALID-LINK--
General Recrystallization Protocol

This is a general guideline and should be optimized based on small-scale solubility tests.

  • Solvent Selection: In separate test tubes, add a small amount of crude this compound to different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures like ethanol/water). Heat the mixtures to the boiling point of the solvent. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise, with heating, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[16][20]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration.[17][18][19]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[15][21]

  • Drying: Dry the crystals to a constant weight. Air drying or using a vacuum oven at a temperature well below the compound's melting point are common methods.[21]

References

Troubleshooting low yield in phenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenoxyacetic Acid Synthesis

A Guide for Researchers and Development Professionals

Welcome to the technical support resource for phenoxyacetic acid synthesis. This guide is designed to provide in-depth, field-tested insights into overcoming common challenges, with a primary focus on troubleshooting and resolving issues of low product yield. Our approach is rooted in explaining the fundamental chemical principles behind each step, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Foundational Concepts & Reaction Mechanism

Q1: What is the core reaction mechanism for synthesizing phenoxyacetic acid?

A1: The most common and established method for synthesizing phenoxyacetic acid is a variation of the Williamson Ether Synthesis .[1][2] The reaction proceeds in two primary steps:

  • Deprotonation of Phenol: Phenol is treated with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a sodium or potassium phenolate salt. This step is critical as the phenolate ion is a much stronger nucleophile than the neutral phenol molecule.[3]

  • Nucleophilic Substitution (SN2): The resulting phenolate ion then acts as a nucleophile, attacking the electrophilic methylene carbon of chloroacetic acid (or its corresponding salt, sodium chloroacetate). This forms the ether linkage and displaces the chloride ion, yielding the sodium salt of phenoxyacetic acid.[4]

  • Acidification: The reaction mixture is finally acidified (e.g., with HCl) to protonate the carboxylate, precipitating the final phenoxyacetic acid product.[5][6]

Below is a diagram illustrating this reaction pathway.

G cluster_0 Step 1: Phenolate Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Acidification Phenol Phenol (C₆H₅OH) Base + NaOH (Strong Base) Phenol->Base Phenolate Sodium Phenolate (C₆H₅O⁻Na⁺) (Strong Nucleophile) Base->Phenolate Chloroacetate Sodium Chloroacetate (ClCH₂COO⁻Na⁺) Phenolate->Chloroacetate Nucleophilic Attack (SN2) ProductSalt Sodium Phenoxyacetate + NaCl Chloroacetate->ProductSalt Acid + HCl (Acid Work-up) ProductSalt->Acid FinalProduct Phenoxyacetic Acid (C₆H₅OCH₂COOH) (Precipitated Product) Acid->FinalProduct

Caption: Reaction mechanism for Williamson ether synthesis of phenoxyacetic acid.

Section 2: Issues with Starting Materials and Reagents

Q2: My yield is consistently low, even when following the protocol. Could my starting materials be the problem?

A2: Absolutely. The quality and handling of reagents are paramount. Here are the most common culprits:

  • Phenol Quality: Phenol is hygroscopic and can oxidize over time, often appearing pink or brown when impure.[4] Oxidized impurities can lead to side reactions and discoloration of the final product. Using freshly distilled or high-purity, colorless crystalline phenol is recommended.

  • Base Potency: Solid NaOH and KOH are highly hygroscopic and will absorb atmospheric water and carbon dioxide, reducing their effective concentration and potency. Use fresh, dry pellets from a tightly sealed container. An insufficient amount of active base will lead to incomplete deprotonation of phenol, directly limiting the formation of the required phenolate nucleophile.[7]

  • Chloroacetic Acid Quality: This reagent is also corrosive and hygroscopic. Absorbed water can promote the unwanted hydrolysis of sodium chloroacetate to sodium glycolate, a key side reaction that consumes your reagent and complicates purification.[5]

Q3: Is it better to use chloroacetic acid or sodium chloroacetate?

A3: Both can be used, but the choice impacts the initial steps.

  • Using Chloroacetic Acid: You must first neutralize it with a base (like NaOH) in situ to form sodium chloroacetate.[5] This is a common laboratory procedure. However, this reaction is exothermic and requires careful pH and temperature control to prevent unwanted side reactions.

  • Using Sodium Chloroacetate: This simplifies the process by removing the initial neutralization step. However, it is crucial to ensure the salt is anhydrous.

Section 3: Optimizing Reaction Conditions

Q4: What are the optimal temperature and reaction time? I'm worried about decomposition.

A4: This is a critical balance. The reaction requires heat to proceed at a reasonable rate, but excessive heat can promote side reactions.

  • Temperature: A temperature range of 60-105°C is generally reported as effective.[5][8] A study utilizing a lignin-based catalyst found optimal yields of 78-82% at 60-65°C.[8] Other protocols suggest refluxing at around 102°C for several hours.[5]

  • Reaction Time: Typical reaction times range from 1 to 5 hours .[5][9] The progress should ideally be monitored by Thin-Layer Chromatography (TLC) to determine the point of maximum conversion.[8]

Q5: What is the ideal molar ratio of reactants?

A5: The stoichiometry is key to maximizing yield and minimizing unreacted starting materials.

  • Phenol to Chloroacetic Acid: A slight excess of chloroacetic acid is often used to ensure the complete conversion of the more valuable phenol. A molar ratio of 1:1.1 to 1:1.2 (Phenol:Chloroacetic Acid) is a good starting point.[8]

  • Base to Reactants: Sufficient base is needed to deprotonate both the phenol and the carboxylic acid group of chloroacetic acid (if you are not starting with the salt). A common approach is to use at least two equivalents of base relative to phenol.

Table 1: Impact of Reaction Parameters on Yield

ParameterConditionExpected Impact on YieldRationaleReference
Temperature < 60°CLowSlow reaction kinetics.[8]
60-105°COptimalSufficient energy for SN2 reaction.[5][8]
> 110°CDecreasedIncreased side reactions (e.g., hydrolysis).N/A
Molar Ratio Excess PhenolLowIncomplete conversion, limiting reagent is chloroacetate.[8]
(Phenol:Chloroacetate)1:1.2OptimalDrives reaction to completion.[8]
Base InsufficientLowIncomplete phenolate formation.[7]
2+ EquivalentsOptimalEnsures complete deprotonation of all acidic protons.[1]
Section 4: Work-up and Purification Failures

Q6: I see a lot of precipitate upon acidification, but my final, dry yield is very low. Where am I losing my product?

A6: This is a classic purification problem. The loss often occurs during washing and recrystallization.

  • Incomplete Precipitation: After acidification, the pH must be sufficiently low (pH 1-2) to ensure the carboxylic acid is fully protonated and thus minimally soluble in the aqueous phase.[5] Check the pH with litmus or a pH meter.

  • Washing Losses: Phenoxyacetic acid has a slight solubility in water (12 g/L).[4] Washing the crude precipitate with large volumes of room-temperature water can lead to significant product loss. Always wash with ice-cold water or a dilute ice-cold HCl solution to minimize solubility.[6]

  • Extraction Issues: If an organic extraction is performed, ensure the correct phase is collected. The product will be in the organic phase after acidification. However, before acidification, the phenoxyacetate salt is water-soluble and will remain in the aqueous layer.[6]

  • Improper Recrystallization: The goal of recrystallization is to dissolve the product in a minimum amount of hot solvent and have it crystallize upon cooling, leaving impurities behind.[10] Using too much solvent will keep the product dissolved even when cooled, drastically reducing recovery. Hot water is a common and effective solvent for recrystallizing phenoxyacetic acid.[6]

Troubleshooting Workflow

The following diagram provides a logical decision tree for troubleshooting low-yield issues.

G cluster_reagents Reagent Quality cluster_conditions Reaction Parameters cluster_workup Purification Steps start Low Yield in Synthesis check_reagents 1. Assess Reagents start->check_reagents reagent_phenol Is Phenol colorless? reagent_base Is Base fresh/dry? reagent_chloro Is Chloroacetic Acid dry? check_conditions 2. Verify Reaction Conditions cond_temp Temp between 60-105°C? cond_time Time sufficient (TLC check)? cond_ratio Molar ratios correct? check_workup 3. Optimize Work-up workup_ph Acidification to pH 1-2? workup_wash Washing with ice-cold water? workup_recrys Minimum hot solvent for recrystallization? success Yield Improved reagent_phenol->check_conditions All Yes reagent_base->check_conditions reagent_chloro->check_conditions All Yes cond_temp->check_workup All Yes cond_time->check_workup All Yes cond_ratio->check_workup All Yes workup_ph->success All Yes workup_wash->success All Yes workup_recrys->success All Yes

Caption: A decision-tree flowchart for troubleshooting low yield.

Experimental Protocols

Protocol 1: Synthesis of Phenoxyacetic Acid

This protocol is a synthesis of common laboratory procedures.[1][5][6] Researchers should adapt it based on their specific equipment and safety protocols.

  • Prepare Chloroacetate Solution: In a flask placed in an ice-water bath, dissolve 5.2 g (55 mmol) of chloroacetic acid in 15 mL of deionized water. Slowly add a 30% NaOH solution dropwise while stirring until the pH is stable at 8-9.

  • Prepare Phenolate Solution: In a separate 250 mL round-bottom flask, dissolve 2.0 g (45 mmol) of NaOH pellets in a mixture of 15 mL deionized water and 5 mL ethanol. Stir until dissolved. Slowly add 4.2 g (45 mmol) of high-purity phenol. Stir the mixture for 20 minutes at room temperature until a homogenous solution is formed.

  • Reaction: Add the sodium chloroacetate solution from Step 1 to the sodium phenolate solution. Equip the flask with a reflux condenser and add a few boiling chips. Heat the mixture to reflux (approx. 102°C) in a heating mantle or water bath for 3-5 hours.

  • Cooling and Precipitation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature.

  • Acidification: Slowly add 2 M HCl dropwise while stirring vigorously. Monitor the pH with pH paper. Continue adding acid until the pH is 1-2. A thick white precipitate of crude phenoxyacetic acid should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two small portions (10-15 mL each) of ice-cold deionized water to remove inorganic salts.

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry completely. A vacuum oven at 60°C can be used to expedite drying.[5]

Protocol 2: Recrystallization of Phenoxyacetic Acid
  • Dissolution: Transfer the crude, dry phenoxyacetic acid to an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., start with 50 mL for 5g of crude product).

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot water until all the solid just dissolves. Avoid adding a large excess of water.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Heat back to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold water, and dry thoroughly. Determine the melting point (Lit. mp: 98–99 °C) and final yield.[4]

References

"2-(2-Ethylphenoxy)acetic acid" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-(2-Ethylphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous buffer systems. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step guidance to ensure successful preparation of your experimental solutions.

Understanding the Challenge: The Physicochemical Profile

This compound is a carboxylic acid. Its molecular structure, featuring a relatively nonpolar ethylphenoxy group, dictates its solubility behavior. The key to successfully dissolving this compound lies in understanding its acidic nature and how its ionization state changes with pH.

The fundamental principle is that the neutral (protonated) form of a carboxylic acid is significantly less soluble in water than its ionized (deprotonated) salt form.[1][2][3] The transition between these two states is governed by the compound's pKa. While the exact experimental pKa for this specific molecule is not readily published, we can estimate it to be in the range of 3-5, similar to related compounds like phenoxyacetic acid. At a pH below this pKa, the compound exists primarily in its neutral, poorly soluble form. To achieve significant aqueous solubility, the pH of the solution must be raised substantially above the pKa, converting the carboxylic acid into its highly soluble carboxylate salt.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[5][6]
Molecular Weight 180.2 g/mol [5][6]
LogP 1.71[7]
Estimated pKa ~3-5Based on similar structures
Appearance Solid (typical for this class)General chemical knowledge
Aqueous Solubility (Neutral pH) PoorInferred from LogP and structure
Aqueous Solubility (Basic pH) Good[1][2][8]

Troubleshooting Guide: From Insoluble to Soluble

This section provides direct answers and protocols for common solubility issues.

Question: I added this compound powder directly to my neutral buffer (e.g., PBS at pH 7.4), and it won't dissolve. What should I do?

Answer:

This is a common and expected observation. At neutral pH, the dissolution kinetics of the solid acidic compound can be very slow. While the compound should theoretically be soluble at pH 7.4 (which is well above its estimated pKa), the solid particle surface may not experience this bulk pH effectively, hindering the transition to the soluble salt form. The recommended approach is to first ensure complete deprotonation to its salt form using a basic solution before introducing your buffer.

Recommended Solubilization Protocol

This protocol ensures the compound is fully converted to its soluble salt form before final dilution.

  • Prepare the Stock Solution:

    • Weigh the required amount of this compound powder.

    • Instead of adding it to your buffer, first add a small volume of a dilute basic solution, such as 0.1 M NaOH. Add just enough to fully dissolve the powder. This creates a concentrated stock solution of the sodium salt of the compound.

  • Dilute with Buffer:

    • Once the solid is completely dissolved in the NaOH solution, add your desired aqueous buffer (e.g., PBS, TRIS) to reach the final target volume and concentration. Stir the solution gently during this process.

  • Verify and Adjust Final pH:

    • The addition of the acidic compound, even in its salt form, may slightly lower the pH of the final solution.

    • Use a calibrated pH meter to check the final pH.

    • If necessary, adjust the pH back to your target value by adding small amounts of 1 M NaOH (to increase pH) or 1 M HCl (to decrease pH) dropwise while stirring.

  • Employ Physical Aids (If Necessary):

    • If you observe any cloudiness or if dissolution is slow, gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication can help accelerate the process.[4]

Solubilization Workflow Diagram

The following diagram illustrates the decision-making process for dissolving this compound.

G start Start: Solid this compound add_to_buffer Issue: Added solid directly to neutral buffer (e.g., pH 7.4) start->add_to_buffer no_dissolve Observation: Compound does not dissolve or is poorly soluble add_to_buffer->no_dissolve protocol_start Recommended Protocol: Start Over no_dissolve->protocol_start dissolve_base Step 1: Dissolve solid in a small volume of dilute NaOH (e.g., 0.1M) protocol_start->dissolve_base add_buffer Step 2: Add main aqueous buffer to reach final volume dissolve_base->add_buffer check_ph Step 3: Check pH of the final solution add_buffer->check_ph adjust_ph Step 4: Adjust pH to target with dilute HCl/NaOH check_ph->adjust_ph pH ≠ Target success Result: Clear, stable solution check_ph->success pH = Target adjust_ph->success optional_aid Optional Aid: Gentle warming or sonication if needed success->optional_aid for high concentrations

Caption: Troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent if I want to make a concentrated stock solution?

A common and effective strategy for poorly soluble compounds is to first create a concentrated stock in a water-miscible organic solvent.[9]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices. This compound should be freely soluble in these solvents.

  • Procedure: Dissolve the compound in a minimal amount of the organic solvent to create a high-concentration stock (e.g., 10-100 mM).

  • Usage: Add this stock solution dropwise into your vigorously stirring aqueous buffer. This method allows the solvent to dissipate rapidly, preventing the compound from precipitating.

  • Crucial Caveat: Ensure the final concentration of the organic solvent in your aqueous solution is low (typically <1%, and often <0.1% for cell-based assays) to avoid artifacts in your experiment.

Q2: Which aqueous buffer should I choose?

The primary consideration is the buffer's pH range. You must select a buffer that can effectively maintain a pH well above the compound's pKa.

  • Guideline: Choose a buffer whose pKa is near your desired final pH. For a target pH of 7.4, phosphate-buffered saline (PBS) with a pKa2 of 7.2 is an excellent choice. For a target pH of 8.0, a TRIS buffer (pKa ~8.1) would be suitable.

  • Avoidance: Do not use an acidic buffer (e.g., acetate buffer at pH 4.5) as this will keep the compound in its protonated, insoluble form.

Q3: I successfully dissolved the compound, but it precipitated after I added another reagent that lowered the solution's pH. Why?

This is a classic acid-base chemistry phenomenon. Your compound is only soluble because it is in its deprotonated, carboxylate salt form in a basic solution. If you add an acidic reagent that lowers the overall pH of the solution to a value near or below the pKa (~3-5), the carboxylate salt will be protonated back into the neutral carboxylic acid (-COOH).[8] This neutral form is poorly soluble in water and will precipitate out of the solution.[10] This principle is precisely why acid-base extractions are effective for purification.[11][12]

Q4: Can I increase the solubility by heating the solution?

Yes, for many compounds, solubility increases with temperature. Gentle warming (e.g., to 37-50°C) can help dissolve the compound faster or achieve a slightly higher concentration.[4] However, be cautious. First, ensure the compound is stable at the elevated temperature. Second, be aware that if you prepare a saturated solution at a higher temperature, the compound may precipitate out as the solution cools to room temperature. Always check for stability at your final working temperature.

Q5: What are my options if I need to reach a very high concentration in an aqueous buffer?

If you have already optimized the pH and are still unable to reach your target concentration, you may need to consider more advanced formulation strategies. These methods are common in pharmaceutical development to enhance the solubility of poorly soluble drugs.[13][14][15]

  • Co-solvents: As mentioned in Q1, using a small, fixed percentage of a co-solvent like ethanol, propylene glycol, or PEG 400 in your final buffer can increase solubility.[9]

  • Surfactants: The use of non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) above their critical micelle concentration can create micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[16]

  • Cyclodextrins: These are host molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble guest molecules, thereby enhancing their solubility in water.[15]

The choice of any advanced method must be carefully validated to ensure it does not interfere with your downstream experimental assays.

References

"2-(2-Ethylphenoxy)acetic acid" stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 2-(2-Ethylphenoxy)acetic acid. This guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work. While specific stability data for this compound is not extensively documented in published literature, this guide leverages established principles from the broader class of phenoxyacetic acids to provide robust, practical advice.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of my this compound solution?

The stability of this compound in solution is influenced by several factors, analogous to other phenoxyacetic acid derivatives. The primary drivers of degradation are:

  • Photodegradation: Exposure to light, particularly UV radiation, is a significant cause of degradation for phenoxyacetic acids.[1][2] The aromatic ether linkage is susceptible to cleavage upon absorption of light energy.

  • pH: The pH of your solution can influence the rate of hydrolysis. While the ether bond in phenoxyacetic acids is generally stable, extreme pH conditions (highly acidic or alkaline) coupled with elevated temperatures can accelerate hydrolysis.[2][3][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including potential degradation pathways like hydrolysis and oxidation.

  • Oxidizing Agents: The presence of strong oxidizing agents or reactive oxygen species can lead to the degradation of the molecule.

  • Microbial Contamination: In non-sterile aqueous solutions, microorganisms can metabolize phenoxyacetic acids, leading to their decomposition.[2]

Q2: I'm seeing a drop in the concentration of my stock solution over time. What is the likely cause?

A gradual decrease in concentration is most commonly due to photodegradation, especially if the solution is not stored in a light-protected container. To confirm this, you can run a simple experiment: prepare two identical solutions, wrap one in aluminum foil, and expose both to ambient lab light for a set period. A significantly greater loss of compound in the unwrapped sample would point to photodegradation. If both solutions show a similar decrease, consider other factors like temperature fluctuations or potential interactions with the solvent or container material.

Q3: What are the expected degradation products of this compound?

Based on the degradation pathways of similar phenoxyacetic acids, the primary degradation products are likely to result from the cleavage of the ether bond. This would yield 2-ethylphenol and glycolic acid . Further degradation, particularly through oxidation or photodegradation, could lead to hydroxylated aromatic byproducts.

G 2-(2-Ethylphenoxy)acetic_acid This compound Degradation_Products Primary Degradation Products 2-(2-Ethylphenoxy)acetic_acid->Degradation_Products Ether Bond Cleavage (Photolysis, Hydrolysis) 2_Ethylphenol 2-Ethylphenol Degradation_Products->2_Ethylphenol Glycolic_Acid Glycolic Acid Degradation_Products->Glycolic_Acid Further_Degradation Further Oxidative Degradation Products 2_Ethylphenol->Further_Degradation Oxidation

Caption: Potential Degradation Pathway of this compound.

Section 2: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate formation in aqueous solution. pH of the solution is at or below the pKa of the compound, leading to the less soluble free acid form.Adjust the pH of the solution to be at least 2 units above the pKa. For phenoxyacetic acid, the pKa is around 3.7.[5] A pH of ~7 should ensure solubility.
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound.1. Confirm Peak Identity: If possible, use mass spectrometry to identify the unexpected peaks. Compare the masses to potential degradation products like 2-ethylphenol. 2. Review Storage Conditions: Ensure the solution is stored protected from light and at a low temperature (e.g., 4°C or -20°C). 3. Perform a Forced Degradation Study: Intentionally expose your compound to heat, light, acid, base, and oxidation to characterize degradation products and confirm their retention times.
Inconsistent results between experiments. Instability of the stock solution.1. Prepare Fresh Stock Solutions: For critical experiments, always use freshly prepared stock solutions. 2. Validate Storage Method: Conduct a small-scale stability study (see protocol below) to determine the acceptable storage duration and conditions for your specific solvent and concentration.
Color change in the solution (e.g., yellowing). Oxidation of the phenoxy group.1. Use High-Purity Solvents: Ensure solvents are free of peroxides and other oxidizing impurities. 2. Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Section 3: Experimental Protocols

Protocol 1: Establishing an In-House Stability Study

Since published stability data for this compound is limited, it is prudent to determine its stability under your specific experimental conditions.

Objective: To evaluate the stability of this compound in a chosen solvent under different storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol, Acetonitrile, Water with appropriate pH)

  • Amber and clear glass vials

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in your chosen solvent (e.g., 10 mM in DMSO).

  • Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 100 µM) in your final experimental buffer or solvent.

  • Aliquoting: Dispense the working solution into multiple amber and clear vials.

  • Storage Conditions:

    • Condition A (Control): Store an aliquot at -80°C, protected from light. This will serve as your T=0 reference.

    • Condition B (Standard Storage): Store amber vials at 4°C.

    • Condition C (Room Temperature): Store amber vials at room temperature (~25°C).

    • Condition D (Light Exposure): Store clear vials at room temperature, exposed to ambient lab light.

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

  • Analysis:

    • At each time point, retrieve one vial from each condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the concentration of this compound using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point for each condition.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Caption: Workflow for an in-house stability study.

Protocol 2: General Purpose HPLC Method for Analysis

This method can be used as a starting point for the analysis of this compound and can be optimized for your specific instrumentation.

  • System: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: ~270 nm (A preliminary UV scan of the compound is recommended to determine the optimal wavelength).

References

Technical Support Center: Synthesis of 2-(2-Ethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-(2-Ethylphenoxy)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to proactively mitigate issues and optimize your results.

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2] This well-established SN2 reaction involves the deprotonation of 2-ethylphenol to form a phenoxide, which then acts as a nucleophile to attack an α-haloacid, typically chloroacetic acid or its salt.[1][3] While straightforward in principle, the reaction is sensitive to conditions that can lead to a variety of impurities, impacting yield, purity, and downstream applications.

Williamson_Ether_Synthesis Reactant1 2-Ethylphenol Intermediate 2-Ethylphenoxide Reactant1->Intermediate + Base - H2O Reactant2 Chloroacetic Acid Product This compound Base Base (e.g., NaOH) Intermediate->Product + Chloroacetic Acid - Cl-

Caption: General reaction scheme for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

You should anticipate four primary categories of impurities:

  • Unreacted Starting Materials: Residual 2-ethylphenol and chloroacetic acid.

  • Hydrolysis Byproducts: Glycolic acid, formed from the hydrolysis of chloroacetic acid under basic conditions.[4][5][6]

  • C-Alkylation Isomers: (Alkyl-2-ethylphenoxy)acetic acids, resulting from the phenoxide ion being alkylated on the aromatic ring instead of the oxygen atom.[1][7][8]

  • Over-alkylation or Dimerization Products: Though less common, impurities like diglycolic acid can form from reactions involving the chloroacetic acid starting material.[9]

Q2: Why is strict temperature control so critical during this reaction?

Temperature control is paramount for two reasons. First, the initial neutralization of chloroacetic acid and deprotonation of 2-ethylphenol with a strong base (like NaOH) is highly exothermic.[4] Without adequate cooling, localized hotspots can significantly accelerate the hydrolysis of sodium chloroacetate to form sodium glycolate, a common and often difficult-to-remove impurity.[5][6] Second, higher temperatures can favor elimination side reactions, although this is less of a concern with the primary halide of chloroacetic acid.[2]

Q3: What is the difference between O-alkylation and C-alkylation, and how do I favor the desired O-alkylation?

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions).[1][8]

  • O-alkylation: The desired reaction where the oxygen attacks the alkyl halide, forming the ether linkage. This is the kinetic product.

  • C-alkylation: The undesired side reaction where a carbon atom of the aromatic ring attacks the alkyl halide.[7][8]

To favor O-alkylation, using polar aprotic solvents like DMF or DMSO is recommended.[7] These solvents solvate the cation (e.g., Na+) but not the oxygen anion, leaving it highly reactive and accessible for the desired SN2 attack. Protic solvents can hydrogen-bond with the oxygen, shielding it and increasing the likelihood of C-alkylation.[8]

Alkylation_Pathways cluster_O O-Alkylation (Desired) cluster_C C-Alkylation (Impurity) cluster_H Hydrolysis (Impurity) Phenoxide 2-Ethylphenoxide (Ambident Nucleophile) O_Product This compound Phenoxide->O_Product Attack via Oxygen (Favored in Aprotic Solvents) C_Product Ring-Alkylated Isomers Phenoxide->C_Product Attack via Ring Carbon (Favored in Protic Solvents) Chloroacetate Chloroacetate Hydrolysis_Product Glycolic Acid Chloroacetate->Hydrolysis_Product + H2O / OH- (High Temp)

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Guide

Problem 1: My final product shows a significant peak for an unknown, highly polar impurity by HPLC.

  • Probable Cause: This is a classic signature of glycolic acid formation. It occurs when the temperature during base addition is not sufficiently controlled, leading to the hydrolysis of sodium chloroacetate.[4][6]

  • Solution:

    • Verification: Spike a sample of your crude product with an authentic glycolic acid standard and re-analyze by HPLC. Co-elution will confirm its identity.

    • Prevention: During your next synthesis, ensure robust cooling. Prepare an ice-salt bath and add your base (e.g., NaOH solution) slowly and portion-wise to the solution of chloroacetic acid and 2-ethylphenol, maintaining an internal temperature below 10-15 °C.

    • Purification: Glycolic acid is highly water-soluble. Purification can be achieved by dissolving the crude product in an organic solvent like ethyl acetate and washing thoroughly with a saturated sodium chloride (brine) solution.

Problem 2: NMR analysis of my product shows complex aromatic signals and a slightly incorrect integration, suggesting an isomer is present.

  • Probable Cause: You are likely seeing the effects of C-alkylation.[7] Instead of forming the ether linkage at the oxygen, the carboxymethyl group has been added to the benzene ring, creating an isomeric impurity that can be difficult to separate.

  • Solution:

    • Verification: Advanced NMR techniques (like 2D-NMR) or LC-MS can help confirm the structure of the isomeric byproduct.

    • Prevention: Review your solvent system. If you are using a protic solvent (like an alcohol), switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor O-alkylation.[7][8] Ensure your 2-ethylphenol is fully deprotonated to the phenoxide before the chloroacetate is added.

    • Purification: Separation of these isomers can be challenging. Preparative HPLC or careful column chromatography on silica gel may be required. Sometimes, fractional crystallization can be effective if the impurity is present in a small enough quantity.

Problem 3: My reaction seems to stall, and I have a large amount of unreacted 2-ethylphenol in the crude mixture.

  • Probable Cause: This issue can stem from several factors:

    • Insufficient Base: You may not have used enough base to fully deprotonate the 2-ethylphenol and neutralize the chloroacetic acid.

    • Poor Quality Reagents: The base may be old and have absorbed atmospheric CO₂, reducing its effective strength. The alkylating agent could be degraded.

    • "Wet" Solvent: The presence of excess water can consume the base and interfere with the SN2 reaction.

  • Solution:

    • Verification: Use TLC or HPLC to confirm the presence of starting materials.

    • Prevention: Use a slight excess (1.1-1.2 equivalents) of a strong, freshly prepared base. Ensure your solvents are anhydrous, especially if using a strong base like NaH.[7] Titrate your base if its quality is uncertain.

    • Purification: Unreacted 2-ethylphenol can be removed. After acidification of the reaction mixture, the desired carboxylic acid product can be extracted into a dilute aqueous base (e.g., 5% NaHCO₃), leaving the neutral/less acidic phenol in the organic layer. Re-acidification of the aqueous layer will then precipitate your purified product.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Purity, Extra Peak) Analysis Analyze Crude Material (HPLC, NMR, TLC) Start->Analysis Decision1 Highly Polar Impurity? Analysis->Decision1 Decision2 Isomeric Impurity? Decision1->Decision2 No Cause1 Probable Cause: Glycolic Acid (Hydrolysis) Decision1->Cause1 Yes Decision3 High SM Content? Decision2->Decision3 No Cause2 Probable Cause: C-Alkylation Decision2->Cause2 Yes Cause3 Probable Cause: Insufficient Base / Wet Solvent Decision3->Cause3 Yes Solution1 Solution: Improve Temp Control Wash with Brine Cause1->Solution1 Solution2 Solution: Switch to Aprotic Solvent (DMF, DMSO) Cause2->Solution2 Solution3 Solution: Use Excess Base Use Anhydrous Solvents Cause3->Solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

Analytical & Purification Protocols

Table 1: Potential Impurities and Their Origin
Impurity NameStructureSource / Reason for Formation
2-Ethylphenol Starting MaterialIncomplete reaction due to insufficient base or reaction time.
Chloroacetic Acid Starting MaterialIncomplete reaction; often removed during aqueous workup.
Glycolic Acid HO-CH₂-COOHHydrolysis of chloroacetate, accelerated by high temperatures and strong base.[4][5][9]
C-Alkylated Isomers Isomer of ProductElectrophilic attack on the aromatic ring instead of the phenoxide oxygen.[1][7]
Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling

This method provides a starting point for analyzing the purity of your crude and final this compound. Method development and validation are required for specific applications.[10][11][12]

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column suitable for separating small aromatic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure carboxylic acids are in their protonated, less polar form, leading to better peak shape and retention.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 20% B to 90% B over 20 minStarts with high aqueous content to retain polar impurities like Glycolic Acid and ends with high organic content to elute the product and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp 30 °CProvides reproducible retention times.
Detection (UV) 220 nm and 275 nm220 nm for general detection of carboxyl groups and other chromophores; 275 nm is more specific to the phenoxy moiety.
Injection Vol. 10 µLStandard injection volume.

Expected Elution Order: Glycolic Acid -> Chloroacetic Acid -> This compound -> 2-Ethylphenol -> C-Alkylated Isomers (may vary).

Protocol 2: Purification by Recrystallization

This is an effective method for purifying the final product, assuming it is a solid at room temperature and impurities are present at moderate levels.

  • Solvent Selection: Identify a suitable solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include Toluene, Heptane/Ethyl Acetate mixtures, or Isopropanol/Water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If needed, induce crystallization by scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath can maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold, fresh solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze the purified material by HPLC and NMR to confirm purity.

References

Technical Support Center: Investigating Unexpected Side Effects of 2-(2-Ethylphenoxy)acetic acid (Compound X) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Compound X, an investigational molecule with a phenoxyacetic acid scaffold. This guide is intended for researchers, scientists, and drug development professionals who may be encountering unexpected physiological responses during preclinical animal studies. We have structured this resource in a practical question-and-answer format to directly address issues observed in the field. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring your experiments are robust and your interpretations are sound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant dose-dependent increases in urine output (polyuria) and water consumption (polydipsia) in our rat cohort treated with Compound X. This was not predicted by our in-silico models. Is this a known effect?

A1: While not the primary intended pharmacology, the phenoxyacetic acid chemical class includes compounds with known diuretic properties. The structure of Compound X shares similarities with loop diuretics like ethacrynic acid, which act on the kidneys to dramatically increase urine and electrolyte excretion.[1][2][3] The effects you are observing strongly suggest an "off-target" diuretic effect. This is a critical finding that requires immediate characterization to understand its impact on the overall safety and efficacy profile of the compound. Proceeding to the troubleshooting guide on "Investigating Unexpected Diuresis" is highly recommended.

Q2: Our routine blood chemistry analysis revealed severe hypokalemia (low potassium) and hyponatremia (low sodium), accompanied by hypochloremic metabolic alkalosis. What is the likely mechanism?

A2: This specific pattern of electrolyte imbalance is a classic signature of potent loop diuretics.[4][5] These agents inhibit the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[1][2] By blocking the reabsorption of sodium, potassium, and chloride, they cause massive salt and water loss. The resulting volume depletion triggers downstream hormonal responses (like aldosterone release) that further exacerbate potassium loss in the distal tubules, leading to hypokalemia and metabolic alkalosis.[6] This finding reinforces the hypothesis from Q1 that Compound X is acting as a loop diuretic.

Q3: In our high-dose groups, some animals are exhibiting a head tilt, circling behavior, and general ataxia. Could this be related to Compound X administration?

A3: Yes, this is a serious concern and is likely related to the compound. The vestibular (balance) and auditory (hearing) systems are exquisitely sensitive to certain drugs. Notably, ethacrynic acid is well-documented to cause ototoxicity (damage to the inner ear), which can manifest as both hearing loss and vestibular dysfunction.[2][7] The mechanism is thought to involve the inhibition of a related Na-K-Cl cotransporter (NKCC1) in the stria vascularis of the cochlea, which is vital for maintaining the electrochemical gradients required for hearing and balance.[2] These neurological signs should be treated as a potential dose-limiting toxicity. We strongly advise implementing the "Assessing Ototoxicity and Vestibular Function" guide.

Q4: How can we confirm if Compound X is directly interacting with the known targets of loop diuretics?

A4: To establish a direct mechanistic link, you will need to move from in-vivo observations to in-vitro and ex-vivo assays. The most direct approach is to test the inhibitory activity of Compound X on the NKCC2 (renal) and NKCC1 (inner ear) cotransporters. This can be done using several methods:

  • Cell-based flux assays: Using cell lines that express high levels of NKCC1 or NKCC2, you can measure the uptake of radioactive tracers (like ⁸⁶Rb⁺ as a potassium surrogate) in the presence and absence of Compound X.

  • Membrane vesicle assays: Using isolated membrane preparations rich in the cotransporter of interest.

  • Competitive binding assays: If a radiolabeled ligand for the transporter is available, you can assess if Compound X competes for the same binding site.

A positive result in these assays would provide strong evidence for the observed side effects being on-target for a loop diuretic mechanism.

Troubleshooting Guide 1: Investigating Unexpected Diuresis

Objective: To quantitatively confirm, characterize, and investigate the mechanism of the observed diuretic effect of Compound X in a rodent model.

Methodology:

  • Animal Acclimation: Acclimate male Wistar rats (n=8 per group) to individual metabolic cages for at least 3 days prior to the study. This allows for baseline measurements and reduces stress-induced variability.

  • Baseline Data Collection: For 24 hours before dosing, measure and record baseline food intake, water intake, urine output, and collect urine for electrolyte analysis.

  • Dosing and Grouping:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water, p.o.).

    • Group 2: Positive Control - Furosemide (20 mg/kg, p.o.).[8][9]

    • Group 3: Low-Dose Compound X (e.g., 10 mg/kg, p.o.).

    • Group 4: High-Dose Compound X (e.g., 50 mg/kg, p.o.).

  • Post-Dose Data Collection: Immediately after oral gavage, begin continuous data collection for 24 hours. Key endpoints to measure at timed intervals (e.g., 0-4h, 4-8h, 8-24h) are:

    • Total urine volume (mL).

    • Total water consumption (mL).

    • Urine pH and specific gravity.

    • Urine electrolyte concentrations (Na⁺, K⁺, Cl⁻) via flame photometry or ion-selective electrodes.

  • Blood Sampling: At the end of the 24-hour period, collect a terminal blood sample for serum electrolyte analysis to correlate with urinary losses.

Data Analysis & Interpretation:

Summarize the collected data in a clear format. Calculate the total electrolyte excretion (concentration × volume) for each animal.

Table 1: Sample Data Summary for Diuresis Study

GroupTreatmentUrine Volume (mL/24h)Water Intake (mL/24h)Urinary Na⁺ Excretion (mmol/24h)Urinary K⁺ Excretion (mmol/24h)Serum K⁺ (mmol/L)
1Vehicle10 ± 225 ± 41.5 ± 0.32.0 ± 0.44.5 ± 0.3
2Furosemide45 ± 660 ± 88.0 ± 1.14.5 ± 0.73.1 ± 0.2
3Cmpd X (Low)25 ± 540 ± 64.5 ± 0.83.0 ± 0.53.8 ± 0.3
4Cmpd X (High)55 ± 775 ± 99.5 ± 1.35.1 ± 0.62.8 ± 0.2*
Statistically significant difference from Vehicle control (p < 0.05)
  • Interpretation: If Compound X produces results similar to the Furosemide group (a significant increase in urine volume and Na⁺/K⁺ excretion, leading to a decrease in serum K⁺), it strongly confirms a loop diuretic-like effect. The dose-dependency seen between the low and high doses would be a critical piece of evidence.

Workflow for Investigating Diuresis

Diuresis_Workflow Observation Observe Polyuria & Polydipsia in Rats MetabolicCage Conduct Metabolic Cage Study Observation->MetabolicCage Hypothesis: Diuretic Effect DataAnalysis Analyze Urine Volume & Electrolytes MetabolicCage->DataAnalysis Compare Compare to Vehicle & Positive Control DataAnalysis->Compare Conclusion Conclusion: Compound X has Loop Diuretic Activity Compare->Conclusion Results match Furosemide NoEffect Conclusion: No Significant Diuretic Effect Compare->NoEffect No significant difference Mechanism Investigate Mechanism: NKCC1/2 Inhibition Assays Conclusion->Mechanism Next Step

Caption: Workflow for confirming and characterizing unexpected diuretic effects.

Troubleshooting Guide 2: Assessing Ototoxicity and Vestibular Function

Objective: To determine if Compound X causes hearing loss or vestibular dysfunction in a rodent model.

Methodology:

  • Auditory Brainstem Response (ABR): ABR is the gold standard for assessing hearing function in animals. It measures the electrical activity of the auditory pathway in response to sound.

    • Baseline ABR: Before starting the dosing regimen, obtain a baseline ABR for each animal. Anesthetize the animal and place subdermal electrodes. Present a series of sound stimuli (clicks and tone pips at different frequencies, e.g., 8, 16, 32 kHz) at decreasing intensity levels. The hearing threshold is the lowest intensity that elicits a detectable ABR waveform.

    • Dosing: Treat animals with Vehicle, a known ototoxicant (e.g., high-dose Ethacrynic Acid or an aminoglycoside antibiotic), and different doses of Compound X for a predetermined period (e.g., 14 days).[2][7]

    • Follow-up ABR: Repeat the ABR measurements at the end of the treatment period. A significant increase in the hearing threshold (a "threshold shift") indicates hearing loss.

  • Behavioral Assessment: Throughout the study, perform daily behavioral observations specifically looking for signs of vestibular toxicity.

    • Head Tilt: A persistent, abnormal tilt of the head to one side.

    • Circling: The animal consistently turns in one direction.

    • Ataxia: An unsteady, uncoordinated gait.

    • Righting Reflex: Place the animal on its back; a healthy animal will right itself immediately. A delayed reflex can indicate vestibular problems.

  • Histopathology: At the end of the study, perfuse the animals and prepare the temporal bones for histopathological examination. Specifically, examine the cochlea for:

    • Damage to the outer and inner hair cells.

    • Pathological changes in the stria vascularis, such as edema or cellular degeneration, which are characteristic of damage from loop diuretics.[7]

Hypothetical Mechanism of Ototoxicity

Ototoxicity_Mechanism cluster_kidney Kidney (Loop of Henle) cluster_ear Inner Ear (Stria Vascularis) NKCC2 NKCC2 Transporter Diuresis Diuresis & Electrolyte Imbalance NKCC2->Diuresis Inhibition leads to NKCC1 NKCC1 Transporter Ototoxicity Ototoxicity & Vestibular Dysfunction NKCC1->Ototoxicity Inhibition leads to CompoundX Compound X (2-(2-Ethylphenoxy)acetic acid) CompoundX->NKCC2 Off-target inhibition CompoundX->NKCC1 Off-target inhibition

Caption: Proposed mechanism for dual diuretic and ototoxic side effects.

References

Technical Support Center: Investigating Assay Interference by 2-(2-Ethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(2-Ethylphenoxy)acetic acid or structurally similar phenoxyacetic acid derivatives in their biological assays. The following content provides in-depth troubleshooting strategies and frequently asked questions to help identify and mitigate potential assay interference, ensuring the integrity and validity of your experimental results.

Introduction: The Challenge of Assay Interference

In high-throughput screening (HTS) and other biological assays, the ultimate goal is to identify compounds that specifically interact with a biological target of interest. However, some compounds can generate a signal that is not due to a direct, specific interaction with the intended target, leading to false-positive or false-negative results.[1][2][3] These "frequent hitters" or Pan-Assay Interference Compounds (PAINS) can interact non-specifically with assay components, leading to wasted time and resources if not properly identified and addressed.[1]

While this compound is not extensively documented as a promiscuous inhibitor, its chemical scaffold, featuring a phenoxyacetic acid moiety, possesses characteristics that warrant careful consideration for potential assay interference. This guide will use this compound as a case study to explore common mechanisms of interference and provide a systematic approach to troubleshooting.

Part 1: Troubleshooting Guide for this compound Interference

This section provides a step-by-step guide to identifying and mitigating common forms of assay interference that may be observed with this compound and related compounds.

Issue 1: Apparent Inhibition with a Steep Dose-Response Curve and Poor Reproducibility

Potential Cause: Compound Aggregation

At certain concentrations, small molecules can form colloidal aggregates in aqueous solutions, which can non-specifically sequester and denature proteins, leading to apparent inhibition.[1][4][5] This is a common mechanism of assay interference.[4]

Troubleshooting Workflow:

Caption: Workflow to diagnose aggregation-based interference.

Experimental Protocol: Detergent Counter-Screen

Objective: To determine if the observed activity of this compound is due to aggregation.

Methodology:

  • Prepare two sets of serial dilutions of this compound in the assay microplate.[6]

  • To the first set of plates ("- Detergent"), add your standard assay buffer.

  • To the second set of plates ("+ Detergent"), add assay buffer containing a final concentration of 0.01% Triton X-100.[1][6][7] Non-ionic detergents can disrupt colloidal aggregates.[6]

  • Add all other assay components (e.g., enzyme, substrate, cells) to all wells.

  • Incubate the plates under your standard primary assay conditions.

  • Add reporter reagents and measure the signal as per your primary assay protocol.

  • Analysis: Compare the dose-response curves. A significant rightward shift (>10-fold increase) in the IC50 value in the presence of Triton X-100 strongly indicates that the compound is acting as an aggregator.[6]

ConditionObserved IC50Interpretation
- Detergent5 µMPotent hit
+ 0.01% Triton X-100> 100 µMActivity is likely due to aggregation.
Issue 2: Signal Interference in Fluorescence-Based Assays

Potential Cause: Autofluorescence or Quenching

Compounds that are intrinsically fluorescent (autofluorescent) can directly contribute to the assay signal, leading to false positives in gain-of-signal assays.[8] Conversely, compounds can absorb light at the excitation or emission wavelength of the fluorophore (quenching), leading to false positives in loss-of-signal assays.[1][8]

Troubleshooting Workflow:

Caption: Workflow to identify fluorescence-based interference.

Experimental Protocol: Autofluorescence Check

Objective: To identify if this compound intrinsically fluoresces at the assay's emission wavelength.

Methodology:

  • Prepare a microplate with this compound serially diluted in assay buffer (without any cells, enzymes, or reporter reagents).[6]

  • Include wells with buffer + DMSO as a negative control.

  • Read the plate on the plate reader using the same excitation and emission wavelengths as your primary HTS assay.[6]

  • Analysis: A concentration-dependent increase in signal compared to the DMSO control indicates that the compound is autofluorescent.

Issue 3: Time-Dependent Inhibition or Irreversible Effects

Potential Cause: Chemical Reactivity

Some compounds can non-specifically react with assay components, particularly proteins, leading to irreversible inhibition.[9] Thiol-reactive compounds are a common class of reactive molecules that can covalently modify cysteine residues in proteins.[9]

Troubleshooting Workflow:

G A Start: Observe Time-Dependent Inhibition B Perform DTT Counter-Screen A->B C Does DTT rescue activity? B->C D Compound is likely thiol-reactive. C->D Yes E Consider pre-incubation experiment. C->E No F Does pre-incubation increase potency? E->F G Compound may be an irreversible inhibitor. F->G Yes H Interference is not due to thiol reactivity. F->H No

Caption: Workflow to investigate chemical reactivity.

Experimental Protocol: DTT Counter-Screen

Objective: To determine if this compound is a thiol-reactive compound.

Methodology:

  • Test your assay with solvent controls (e.g., DMSO) at several concentrations of dithiothreitol (DTT), typically 0, 1, and 5 mM final concentrations.[9]

  • Ensure that the assay performance is not negatively affected by DTT. If it is, consider other reducing agents like TCEP.[9]

  • Test this compound under the same conditions in parallel.[9]

  • Analysis: If the compound's inhibitory activity is significantly reduced in the presence of DTT, it is likely a thiol-reactive compound.[9] DTT acts as a scavenger, reacting with the compound and preventing it from modifying the target protein.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What structural features of this compound might predispose it to assay interference?

A1: While no compound is guaranteed to be an interferer, certain structural motifs can be flags for potential issues. The phenoxyacetic acid scaffold contains a carboxylic acid group, which can be involved in non-specific interactions. The overall lipophilicity of the molecule can also contribute to aggregation potential at higher concentrations. It is always prudent to experimentally verify that the observed activity is target-specific.

Q2: My compound is a confirmed aggregator. Is it still a viable hit?

A2: Generally, compounds that exhibit aggregation-based activity are deprioritized because their effects are non-specific and often not translatable to in vivo efficacy.[4] However, if the aggregation occurs at concentrations much higher than the observed biological activity, and the on-target activity can be confirmed through orthogonal assays, it may still be worth pursuing with caution.

Q3: What is an orthogonal assay, and why is it important?

A3: An orthogonal assay is a follow-up experiment that measures the same biological endpoint as the primary assay but uses a different detection technology.[3] For example, if your primary assay is fluorescence-based, an orthogonal assay might use luminescence or a label-free detection method. This is a critical step to confirm that the observed activity is not an artifact of the primary assay's technology.[3][8]

Q4: How can I proactively minimize assay interference in my screening campaigns?

A4: Proactive measures can save significant time and resources. Consider the following:

  • Assay Buffer Optimization: Include a low concentration of a non-ionic detergent (e.g., 0.001-0.01% Triton X-100 or Tween-20) in your assay buffer to mitigate aggregation.[1][7]

  • Knowledge-Based Filtering: Before screening, use computational filters to flag compounds with known problematic substructures (PAINS).[9][10]

  • Implement Counter-Screens Early: Routinely run counter-screens for common interference mechanisms (e.g., autofluorescence, reactivity) on your initial hits.[7][9]

Q5: Could impurities in my sample of this compound be causing the observed interference?

A5: Yes, impurities are a potential source of assay artifacts.[9] If you suspect interference, it is crucial to confirm the purity of your compound sample, for instance, by using techniques like HPLC-MS. If impurities are detected, re-synthesis or purification of the compound is recommended to verify that the biological activity is intrinsic to the parent molecule.[9]

References

Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Williamson ether synthesis of phenoxyacetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success, ensuring you can confidently optimize your reactions and overcome common challenges.

I. Core Principles: The Williamson Ether Synthesis at a Glance

The Williamson ether synthesis is a robust and versatile method for forming an ether bond, a cornerstone of organic synthesis.[1][2][3][4] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide or, in our case, a phenoxide, acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group.[1][2][5]

The synthesis of phenoxyacetic acids specifically involves the reaction of a phenol with an α-haloacid, typically chloroacetic acid, in the presence of a base.[6][7][8] The base is critical as it deprotonates the phenol to form the more nucleophilic phenoxide ion, which is the active species in the SN2 reaction.[1][9]

Reaction Workflow

Williamson_Ether_Synthesis Phenol Phenol (Starting Material) Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K₂CO₃) Base->Phenoxide Product Phenoxyacetic Acid (Desired Product) Phenoxide->Product SN2 Attack Haloacid α-Haloacetic Acid (e.g., ClCH₂COOH) Haloacid->Product Workup Acidic Workup & Purification Product->Workup Neutralization & Extraction FinalProduct Purified Phenoxyacetic Acid Workup->FinalProduct Crystallization

Caption: General workflow for phenoxyacetic acid synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing the Williamson ether synthesis for phenoxyacetic acids.

Q1: What is the best choice of base for my reaction?

The choice of base is contingent on the acidity of the phenol.[10] Phenols are considerably more acidic than aliphatic alcohols, which permits the use of a wider range of bases.[10]

  • For most standard phenols: Weak inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and represent a good starting point.[10][11] Their milder nature can help to minimize side reactions.[10]

  • For less acidic or sterically hindered phenols: A stronger base like sodium hydroxide (NaOH) may be required to ensure complete deprotonation to the phenoxide.[6][10]

  • For particularly challenging substrates or less reactive alkylating agents: Very strong bases like sodium hydride (NaH) can be employed.[1][9][10] However, NaH is a potent reagent and should be used with caution as it can increase the likelihood of side reactions.[10]

Q2: Which solvent should I use?

The solvent plays a crucial role in the reaction's success. Protic solvents can solvate the phenoxide ion, thereby reducing its nucleophilicity.[2][10]

  • Recommended: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the reaction rate.[2][10][12][13]

  • To be used with caution: While some procedures utilize water or alcohols as solvents, these can slow the reaction and may not be suitable for all substrates.[6][14]

Q3: Can I use a secondary or tertiary alkyl halide?

This is strongly discouraged. The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2]

  • Tertiary alkyl halides: Will almost exclusively undergo an E2 elimination reaction in the presence of a strong base/nucleophile like a phenoxide, leading to the formation of an alkene instead of an ether.[1][10]

  • Secondary alkyl halides: Will typically yield a mixture of the desired ether (SN2 product) and an alkene (E2 product), resulting in lower yields and challenging purification.[1][10][15]

For a successful synthesis, it is always best to use a methyl or primary alkyl halide.[1][10]

Q4: What are the typical reaction times and temperatures?

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C and is generally complete within 1 to 8 hours.[2][10] However, for some systems, longer reaction times may be necessary.[16] Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.[2][10]

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of phenoxyacetic acids.

Low or No Yield

Problem: The reaction has a very low yield, or I am only recovering starting material.

Low_Yield_Troubleshooting Start Low/No Yield CheckBase Is the base strong enough? Start->CheckBase CheckConditions Are reaction conditions (time, temp) adequate? CheckBase->CheckConditions Yes StrongerBase Use a stronger base (e.g., NaOH, NaH) CheckBase->StrongerBase No CheckReagents Are reagents pure and anhydrous? CheckConditions->CheckReagents Yes IncreaseTimeTemp Increase reaction time or temperature (monitor for side reactions) CheckConditions->IncreaseTimeTemp No PurifyReagents Purify reagents and use anhydrous solvent CheckReagents->PurifyReagents No Success Improved Yield CheckReagents->Success Yes StrongerBase->Success IncreaseTimeTemp->Success PurifyReagents->Success

Caption: Troubleshooting flowchart for low or no yield.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the phenol, leaving unreacted starting material.[10]

    • Solution: Switch to a stronger base. For instance, if you are using potassium carbonate, consider trying sodium hydroxide.[10]

  • Poor Reaction Conditions: The reaction may require more forcing conditions to proceed to completion.

    • Solution: Increase the reaction temperature or prolong the reaction time.[2][10] Monitor the reaction progress by TLC to determine the optimal endpoint.

  • Moisture or Impurities: The Williamson ether synthesis is sensitive to moisture, which can consume the base and hydrolyze the alkyl halide.[16] Impurities in the starting materials can also lead to side reactions.[16]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[16] Purify starting materials if their purity is questionable.

Presence of Byproducts

Problem: My final product is contaminated with significant byproducts.

Common Byproducts & Mitigation Strategies:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[2][13]

    • Solution: The choice of solvent is critical. Polar aprotic solvents like DMF and acetonitrile tend to favor O-alkylation.[13]

  • Elimination (E2) Products: As previously mentioned, the use of secondary or tertiary alkyl halides will lead to the formation of alkenes via an E2 elimination pathway.[13]

    • Solution: Whenever possible, design your synthesis to utilize a primary alkyl halide.[13] If the synthesis of an unsymmetrical ether offers two possible routes, always choose the one that involves the less sterically hindered components.[13][17]

IssuePotential CauseRecommended ActionExpected Outcome
Low Yield Incomplete deprotonation of phenolUse a stronger base (e.g., move from K₂CO₃ to NaOH)[10]Increased conversion to the phenoxide and higher product yield.
Reaction not at equilibriumIncrease reaction time and/or temperature.[2][10][13]Drive the reaction to completion.
C-Alkylation Byproduct Use of protic solventsSwitch to a polar aprotic solvent (e.g., DMF, DMSO).[13]Favors O-alkylation over C-alkylation.
Alkene Byproduct Use of secondary/tertiary alkyl halideRedesign synthesis to use a primary alkyl halide.[13][17]Minimizes the competing E2 elimination reaction.
Slow Reaction Rate Poor nucleophilicity of phenoxideUse a polar aprotic solvent.[2][10][13]Enhances the nucleophilicity of the phenoxide.

IV. Experimental Protocols

General Procedure for the Synthesis of Phenoxyacetic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq.) in a suitable solvent (e.g., water, ethanol, or DMF).[6][14]

  • Add the base (e.g., NaOH, 1.1 eq.) portion-wise with stirring.[6][14] Gentle warming may be necessary to facilitate dissolution.

  • Addition of Chloroacetic Acid: To the resulting phenoxide solution, add a solution of chloroacetic acid (1.1 eq.) in a small amount of water.[6][14]

  • Reaction: Heat the reaction mixture to reflux (typically 90-110°C) and maintain for 2-5 hours.[14][18] Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with a dilute strong acid (e.g., 2M HCl) to a pH of 1-2 to precipitate the phenoxyacetic acid.[14][19]

    • Collect the crude product by vacuum filtration and wash with cold water.[14]

  • Purification: Recrystallize the crude product from hot water or aqueous ethanol to obtain the purified phenoxyacetic acid.[19][20]

Purification by Recrystallization
  • Transfer the crude phenoxyacetic acid to an Erlenmeyer flask.

  • Add a minimal amount of hot solvent (water or aqueous ethanol) to just dissolve the solid.[6]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

V. References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. --INVALID-LINK--

  • Wikipedia. Williamson ether synthesis. --INVALID-LINK--

  • BenchChem. (2025, November). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. --INVALID-LINK--

  • BenchChem. (2025, December). troubleshooting low yield in Williamson ether synthesis of crown ethers. --INVALID-LINK--

  • Brainly.in. (2024, November 20). williamson synthesis can be occured by using which solvent. --INVALID-LINK--

  • ChemTalk. Williamson Ether Synthesis. --INVALID-LINK--

  • ChemicalBook. Phenoxyacetic acid synthesis. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. --INVALID-LINK--

  • ChemicalBook. Phenoxyacetic acid | 122-59-8. --INVALID-LINK--

  • The Williamson Ether Synthesis. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. --INVALID-LINK--

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. --INVALID-LINK--

  • ACS Publications. Small scale synthesis of 2,4-dichlorophenoxyacetic acid. --INVALID-LINK--

  • Google Patents. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. --INVALID-LINK--

  • Google Patents. CN103058855A - Method for synthesizing phenoxyacetic acid derivative. --INVALID-LINK--

  • Guidechem. Phenoxyacetic acid 122-59-8 wiki. --INVALID-LINK--

  • BenchChem. Identifying and minimizing byproducts in the Williamson ether synthesis. --INVALID-LINK--

  • Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. --INVALID-LINK--

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. --INVALID-LINK--

  • Sciencemadness Discussion Board. (2020, November 28). phenoxyacetic acid. --INVALID-LINK--

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. --INVALID-LINK--

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. --INVALID-LINK--

  • ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. --INVALID-LINK--

  • Organic Chemistry Tutor. Williamson Ether Synthesis. --INVALID-LINK--

  • ResearchGate. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. --INVALID-LINK--

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. --INVALID-LINK--

  • Experiment 06 Williamson Ether Synthesis. --INVALID-LINK--

References

"2-(2-Ethylphenoxy)acetic acid" long-term storage and stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2-Ethylphenoxy)acetic Acid

Welcome to the comprehensive technical support guide for this compound (CAS No. 1798-03-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in the laboratory. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs) on Long-Term Storage and Stability

Q1: What are the optimal long-term storage conditions for solid this compound?

For the long-term storage of solid this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] While some suppliers suggest ambient storage, for extended periods, maintaining a controlled room temperature between 15-25°C (59-77°F) is advisable.[3] To minimize the potential for slow degradation, especially if the compound is of high purity or intended for sensitive applications, storage in a refrigerator at 2-8°C is a prudent measure. Always refer to the manufacturer's specific recommendations on the certificate of analysis.

Q2: I need to store this compound in solution. What are the best practices?

Stock solutions of this compound are best prepared in a suitable solvent such as methanol or water and stored at low temperatures.[3] For long-term stability of solutions, storage at -20°C or even -80°C is recommended, which can preserve the integrity of the compound for up to 1-2 years.[3] It is crucial to use tightly sealed vials to prevent solvent evaporation and the introduction of moisture. When using aqueous solutions, be mindful of the pH, as extreme pH values can catalyze hydrolysis.

Q3: What are the visible signs of degradation I should look for?

As a solid, this compound is typically a white to light tan powder. Any significant change in color, such as yellowing or browning, or a change in texture, such as clumping or the appearance of an oily substance, may indicate degradation. For solutions, the appearance of precipitates, haziness, or a color change can be a sign of instability.

Q4: What are the primary degradation pathways for this compound?

Based on its chemical structure, which contains both an ether linkage and a carboxylic acid functional group, the two most probable degradation pathways are hydrolysis and oxidation.[4][5][6]

  • Hydrolysis: This is the cleavage of the ether bond due to a reaction with water. This process can be catalyzed by both acidic and basic conditions.[4][5] The likely degradation products from hydrolysis would be 2-ethylphenol and glycolic acid .

  • Oxidation: The ethyl group on the phenyl ring and the ether linkage are susceptible to oxidation.[4] Oxidative degradation can be initiated by exposure to air (oxygen), light, or trace metal ions.

Below is a diagram illustrating the potential degradation pathways.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound (C10H12O3) p1 2-Ethylphenol main->p1 Acid/Base Catalyzed p2 Glycolic Acid main->p2 Acid/Base Catalyzed p3 Oxidized Products (e.g., hydroperoxides, aldehydes) main->p3 Light, Heat, Metal Ions G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M/1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M/1M NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox therm Thermal (Solid, 80°C) prep->therm photo Photolytic (Solution & Solid) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc

References

Technical Support Center: Minimizing Off-Target Effects of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenoxyacetic acid derivatives. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this important class of molecules. Phenoxyacetic acid and its derivatives are central scaffolds in numerous therapeutic agents, from anti-inflammatory drugs to anticonvulsants, making a thorough understanding of their potential for non-specific interactions crucial for successful and reproducible research.

This resource is structured to address common challenges encountered in the lab, explaining the underlying principles of off-target effects and offering practical, field-proven strategies to mitigate them. Our goal is to empower you with the knowledge to design robust experiments, interpret your data with confidence, and ultimately accelerate your research and development efforts.

I. Understanding the Challenge: The Nature of Off-Target Effects

Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen physiological responses that can range from mild side effects to significant toxicity. For phenoxyacetic acid derivatives, these effects can arise from various factors including structural similarity to endogenous ligands, metabolic conversion into active compounds, or non-specific interactions with cellular components. It is a critical aspect of drug development to minimize these off-target interactions to enhance the safety and efficacy of therapeutic interventions.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with phenoxyacetic acid derivatives?

A1: The off-target effects can be diverse and depend on the specific derivative and biological context. However, some commonly reported issues include unintended interactions with kinases, G protein-coupled receptors (GPCRs), and ion channels. Additionally, some derivatives have been noted to induce cellular stress responses or interfere with metabolic pathways unrelated to their primary target. For instance, certain chlorinated phenoxyacetic acids have been shown to have cytotoxic and mutagenic effects.

Q2: How can I predict potential off-target effects for my specific phenoxyacetic acid derivative before starting wet lab experiments?

A2: Computational approaches are invaluable for the early identification of potential off-target interactions. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, can predict off-target binding based on the structural features of your compound and its similarity to molecules with known off-target activities. Structure-based approaches, like molecular docking, can screen your derivative against a panel of known off-target proteins. Several online tools and databases can aid in these predictions.

II. Proactive Strategies: Designing Experiments to Minimize and Detect Off-Target Effects

A well-designed experimental plan is your first line of defense against misleading data arising from off-target effects. Incorporating appropriate controls and orthogonal assays from the outset is crucial for validating your findings.

Troubleshooting Guide

Issue: My phenoxyacetic acid derivative shows the desired phenotypic effect, but I'm unsure if it's due to on-target or off-target activity.

Solution:

  • Employ a Structurally Related Inactive Control: Synthesize or obtain a close analog of your compound that is predicted to be inactive against your primary target but shares similar physicochemical properties. If this inactive control produces the same phenotypic effect, it strongly suggests an off-target mechanism.

  • Perform Target Engagement Assays: Directly measure the interaction between your compound and its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of engagement.

  • Utilize Genetic Approaches: Techniques like CRISPR-Cas9 or RNA interference (RNAi) can be used to knock down or knock out the intended target protein. If your compound's effect is diminished or abolished in these modified cells, it provides strong evidence for on-target activity.

Experimental Workflow: Validating On-Target Activity

Caption: A logical workflow for distinguishing on-target from off-target effects.

III. Reactive Strategies: Identifying and Characterizing Off-Target Interactions

Even with careful experimental design, off-target effects can emerge. The following section provides guidance on how to identify and characterize these unintended interactions.

Frequently Asked Questions (FAQs)

Q3: My compound has confirmed on-target activity, but I suspect additional off-target effects are contributing to the overall cellular phenotype. How can I identify these unknown off-targets?

A3: Several powerful techniques can be used for unbiased off-target identification:

  • Chemical Proteomics: This approach uses affinity-based probes to pull down interacting proteins from cell lysates. "Kinobeads," which are broad-spectrum kinase inhibitors immobilized on a solid support, are commonly used to profile the kinase off-targets of small molecules.

  • Phenotypic Screening: This method involves testing your compound across a wide range of cell-based assays that monitor various cellular processes. By observing the pattern of activity, you can gain insights into the potential pathways and targets being affected.

  • Computational Prediction: As mentioned earlier, computational methods can be used retrospectively to generate a list of potential off-targets for further experimental validation.

Troubleshooting Guide

Issue: I'm observing unexpected toxicity or a phenotype that cannot be explained by the known function of the primary target.

Solution:

  • Dose-Response Analysis: Carefully titrate the concentration of your phen

Validation & Comparative

A Comparative Analysis of Antiplatelet Activity: Aspirin vs. 2-(2-Ethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of antiplatelet therapy, aspirin stands as a cornerstone, its efficacy and mechanism of action extensively documented. However, the quest for novel antiplatelet agents with improved therapeutic profiles continues. This guide provides a detailed comparison of the well-established antiplatelet activity of aspirin against the investigational compound, 2-(2-Ethylphenoxy)acetic acid. Due to a notable lack of published experimental data on the antiplatelet effects of this compound, this document will focus on establishing the benchmark set by aspirin and outlining the necessary experimental framework to evaluate novel chemical entities like this compound. We will also draw upon data from related phenoxyacetic acid derivatives to frame a hypothetical potential for this class of compounds.

The Clinical Significance of Antiplatelet Therapy

Platelet aggregation is a critical physiological process for hemostasis. However, its unsolicited activation within blood vessels can lead to the formation of thrombi, precipitating severe cardiovascular events such as myocardial infarction and stroke.[1] Antiplatelet drugs are therefore vital in the primary and secondary prevention of such thrombotic diseases.[1]

Aspirin: The Gold Standard in Antiplatelet Therapy

Aspirin, or acetylsalicylic acid, has been a mainstay in the prevention of cardiovascular disease for decades.[2] Its therapeutic effect is rooted in its ability to irreversibly inhibit the cyclooxygenase (COX) enzymes.[3][4]

Mechanism of Action

Aspirin exerts its antiplatelet effect primarily through the irreversible acetylation of a serine residue (Ser-529) in the active site of cyclooxygenase-1 (COX-1).[5][6][7] This covalent modification permanently deactivates the enzyme. Platelets, being anucleated, cannot synthesize new COX-1, so the inhibitory effect of a single aspirin dose persists for the entire lifespan of the platelet, which is approximately seven to ten days.[1]

COX-1 is the key enzyme responsible for converting arachidonic acid into prostaglandin H2, the precursor for thromboxane A2 (TXA2).[3] TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation.[3][7] By blocking TXA2 synthesis, aspirin effectively dampens platelet activation and aggregation.[4][8] While aspirin also inhibits COX-2, it is significantly more potent against COX-1, which is the isoform predominantly found in mature platelets.[3][6]

Aspirin_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition LTA_Workflow Start Start: Whole Blood Collection Centrifuge1 Low-Speed Centrifugation Start->Centrifuge1 PRP_Collection Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Collection Centrifuge2 High-Speed Centrifugation of Remaining Blood Centrifuge1->Centrifuge2 Adjust_Count Adjust Platelet Count in PRP PRP_Collection->Adjust_Count PPP_Collection Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP_Collection PPP_Collection->Adjust_Count Incubate Incubate PRP with Test Compound/Control Adjust_Count->Incubate Add_Agonist Add Platelet Agonist Incubate->Add_Agonist Measure Measure Aggregation in Aggregometer Add_Agonist->Measure Analyze Data Analysis (IC50 Calculation) Measure->Analyze

References

A Comparative Analysis of 2-(2-Ethylphenoxy)acetic Acid and Ibuprofen for Cyclooxygenase-2 (COX-2) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. This guide provides a comparative analysis of the well-established non-selective COX inhibitor, ibuprofen, and the less-characterized compound, 2-(2-Ethylphenoxy)acetic acid, as a potential COX-2 inhibitor.

Introduction: The Significance of COX Isoform Selectivity

Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the stomach lining.[2] In contrast, COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[2]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[3] Non-selective NSAIDs, such as ibuprofen, inhibit both COX-1 and COX-2.[1] While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.[4] This has driven the development of selective COX-2 inhibitors, which aim to provide the therapeutic benefits of NSAIDs with an improved safety profile.

Ibuprofen: The Archetypal Non-Selective COX Inhibitor

Ibuprofen is a widely used NSAID that functions as a non-selective, competitive inhibitor of both COX-1 and COX-2.[1][5] Its analgesic, antipyretic, and anti-inflammatory properties are primarily attributed to the inhibition of COX-2, while its gastrointestinal side effects are linked to the inhibition of COX-1.[1]

This compound: A Potential Selective COX-2 Inhibitor

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen COX-112 - 13[1][9][10]0.035 - 0.15[2][9]
COX-280 - 370[1][9][11]
This compound COX-1Data not availableData not available
COX-2Data not available

Note: IC50 values for ibuprofen can vary depending on the specific assay conditions.

The Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the points of inhibition by NSAIDs.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) - GI protection - Platelet aggregation PGH2->Prostaglandins_Homeostatic Prostaglandins_Inflammation Prostaglandins (Inflammation) - Pain - Fever - Swelling PGH2->Prostaglandins_Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Potential_Inhibitor This compound (Potential COX-2 Inhibitor) Potential_Inhibitor->COX2 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Setup_Plate Set up 96-well Plate (Background, Control, Inhibitor) Prep_Reagents->Setup_Plate Prep_Compounds Prepare Test Compound and Controls Prep_Compounds->Setup_Plate Add_Enzyme Add Buffer, Heme, and COX-1 or COX-2 Enzyme Setup_Plate->Add_Enzyme Add_Inhibitor Add Test Compound or Vehicle Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at Controlled Temperature Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_Incubate->Initiate_Reaction Detect_Signal Add Detection Reagent and Measure Signal (Absorbance/Fluorescence) Initiate_Reaction->Detect_Signal Calc_Inhibition Calculate % Inhibition Detect_Signal->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

A Comparative Guide to COX-2 Selectivity: Celecoxib vs. Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed research community, this guide offers a detailed, data-driven comparison of the cyclooxygenase-2 (COX-2) selectivity of the well-established nonsteroidal anti-inflammatory drug (NSAID) celecoxib against the class of emerging phenoxyacetic acid derivatives. As a Senior Application Scientist, the goal is to provide an objective analysis grounded in experimental data to inform future drug discovery and development efforts.

While this guide aims to compare celecoxib with the specific compound "2-(2-Ethylphenoxy)acetic acid," an extensive search of the current scientific literature did not yield specific COX-1/COX-2 inhibitory data for this particular molecule. Therefore, to provide a valuable and scientifically robust comparison, this guide will focus on celecoxib versus a series of structurally related and well-characterized phenoxyacetic acid derivatives that have been evaluated for COX-2 inhibitory activity. This approach allows for a meaningful exploration of the potential of the phenoxyacetic acid scaffold as a source of selective COX-2 inhibitors.

Introduction to Cyclooxygenase Isoforms and the Rationale for COX-2 Selectivity

The cyclooxygenase (COX) enzyme is a critical component of the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1]

  • COX-1 is constitutively expressed in most tissues and plays a vital role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[1]

  • COX-2 , in contrast, is typically induced by inflammatory stimuli, and its expression is significantly upregulated at sites of inflammation.[1]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While their inhibition of COX-2 provides the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications.[2] This understanding led to the development of selective COX-2 inhibitors, designed to target the inflammatory pathway while sparing the protective functions of COX-1.[2]

Mechanism of Action: A Tale of Two Scaffolds

Celecoxib , a diaryl-substituted pyrazole, is a well-established selective COX-2 inhibitor.[2] Its chemical structure allows it to fit into the larger and more flexible active site of the COX-2 enzyme, while its bulkier nature sterically hinders its entry into the narrower active site of COX-1. This preferential binding leads to a significant reduction in the production of pro-inflammatory prostaglandins.[2]

Phenoxyacetic acid derivatives represent a class of compounds that have been investigated for their potential as selective COX-2 inhibitors.[3] The core phenoxyacetic acid scaffold can be chemically modified with various substituents to enhance its affinity and selectivity for the COX-2 enzyme. The specific interactions of these derivatives with the amino acid residues within the COX-2 active site determine their inhibitory potency and selectivity.[3]

Head-to-Head Comparison: COX-2 Selectivity Profile

The selectivity of a compound for COX-2 over COX-1 is typically quantified by the ratio of their 50% inhibitory concentrations (IC50), expressed as the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.

The following table summarizes the in vitro inhibitory activities of celecoxib and a representative set of potent phenoxyacetic acid derivatives against human COX-1 and COX-2.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)
Celecoxib 14.93[4]0.05[4]~298.6[4]
Phenoxyacetic Acid Derivative 5c 14.5[2][3]0.13[2][3]111.53[2][3]
Phenoxyacetic Acid Derivative 5d 9.03[2][3]0.07[2][3]129[2][3]
Phenoxyacetic Acid Derivative 5f 8.13[2][3]0.06[2][3]135.5[2][3]

Note: The IC50 values for the phenoxyacetic acid derivatives are taken from a study on a series of novel synthesized compounds and are presented here as representative examples of this chemical class. The specific substitutions on the phenoxyacetic acid core influence the inhibitory activity and selectivity.[2][3]

As the data indicates, celecoxib exhibits a high degree of selectivity for COX-2. The presented phenoxyacetic acid derivatives also demonstrate significant COX-2 selectivity, with SI values exceeding 100.[2][3] This underscores the potential of the phenoxyacetic acid scaffold in designing novel and potent COX-2 inhibitors.

Experimental Protocols for Determining COX-2 Selectivity

The determination of COX-1 and COX-2 inhibitory activity is fundamental to assessing the selectivity of a compound. Below are detailed, step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Enzyme Inhibition Assay (Human Whole Blood Assay)

This assay is a widely accepted method for determining COX selectivity in a physiologically relevant matrix.[5][6][7]

Principle: The assay measures the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 pathway in platelets, and prostaglandin E2 (PGE2), a product of the COX-2 pathway in lipopolysaccharide (LPS)-stimulated monocytes.[7]

Workflow Diagram:

G cluster_0 COX-1 Activity (TXB2 Production) cluster_1 COX-2 Activity (PGE2 Production) cluster_2 A Whole Blood Incubation with Test Compound B Clotting Induction (1h at 37°C) A->B C Serum Separation B->C D TXB2 Measurement (ELISA) C->D I Data Analysis: IC50 Calculation and Selectivity Index (SI) Determination D->I E Whole Blood Incubation with Test Compound and LPS F Incubation (24h at 37°C) E->F G Plasma Separation F->G H PGE2 Measurement (ELISA) G->H H->I G A Cell Seeding (e.g., RAW 264.7 macrophages) B LPS Stimulation to Induce COX-2 A->B C Incubation with Test Compound B->C D Addition of Arachidonic Acid C->D E Supernatant Collection D->E F PGE2 Measurement (ELISA) E->F G Data Analysis: IC50 Calculation F->G G Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Celecoxib & Phenoxyacetic Acid Derivatives Celecoxib & Phenoxyacetic Acid Derivatives Celecoxib & Phenoxyacetic Acid Derivatives->COX-2 (Inducible) Selective Inhibition

References

A Comparative Study of Phenoxyacetic Acid Derivatives as Anti-Inflammatory Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyacetic acid has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of novel anti-inflammatory agents.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antiepileptic effects.[1][2] The core structure of phenoxyacetic acid allows for diverse chemical modifications, enabling the fine-tuning of its biological activity and safety profile. This guide provides a comparative analysis of various phenoxyacetic acid derivatives, focusing on their efficacy as anti-inflammatory agents, with a deep dive into their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

The primary mechanism by which many phenoxyacetic acid derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5] COX enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][6][7] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastrointestinal protection, and COX-2, which is inducible and is upregulated at sites of inflammation.[6][7] The selective inhibition of COX-2 over COX-1 is a key objective in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects associated with traditional NSAIDs.[3][6]

This guide will explore the nuances of COX inhibition by various phenoxyacetic acid derivatives, presenting comparative data on their potency and selectivity. Furthermore, it will delve into in vivo studies that assess their anti-inflammatory efficacy and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory action of phenoxyacetic acid derivatives is primarily attributed to their ability to interfere with the arachidonic acid cascade by inhibiting COX enzymes. This inhibition leads to a reduction in the production of prostaglandins, thereby mitigating the inflammatory response.[3]

The Arachidonic Acid Cascade and COX Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various other prostaglandins, including PGE2, a potent mediator of inflammation.[4] Phenoxyacetic acid derivatives, through their interaction with the active site of COX enzymes, block this conversion. The selectivity of these derivatives for COX-2 is a critical factor in their therapeutic potential, as it promises a reduction in the gastrointestinal adverse effects associated with non-selective NSAIDs.[3][5]

Beyond COX inhibition, some phenoxyacetic acid derivatives have also been shown to modulate other inflammatory pathways, including the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][4][8][9] This multi-faceted approach to dampening the inflammatory response highlights the versatility of the phenoxyacetic acid scaffold.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cascade Arachidonic Acid Cascade cluster_response Inflammatory Response Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 PGH2 Prostaglandin H2 COX_1_2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phenoxyacetic_Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic_Derivatives->COX_1_2 Inhibition

Caption: The Arachidonic Acid Cascade and the inhibitory action of phenoxyacetic acid derivatives on COX enzymes.

Comparative Analysis of Phenoxyacetic Acid Derivatives

Recent studies have synthesized and evaluated a range of novel phenoxyacetic acid derivatives for their anti-inflammatory activity. A comparative analysis of these compounds reveals significant insights into their structure-activity relationships.

In Vitro COX Inhibition

The in vitro evaluation of COX-1 and COX-2 inhibition is a crucial first step in characterizing the anti-inflammatory potential of new chemical entities. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's preference for inhibiting COX-2. A higher SI value is desirable, indicating greater selectivity and a potentially better safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 0.05 ± 0.020.05 ± 0.02298.6[3]
Mefenamic Acid -1.98 ± 0.02-[3]
Compound 5d -0.08 ± 0.01111.53[3]
Compound 5f -0.07 ± 0.01133.34[3]
Compound 7b -0.09 ± 0.01-[3]
Compound 10c -0.06 ± 0.01-[3]
Compound 6a -0.03365.4[5]
Compound 6c -0.03196.9[5]

Analysis: Several synthesized phenoxyacetic acid derivatives exhibit potent COX-2 inhibition, with IC50 values in the nanomolar range, comparable to or even exceeding that of the well-established COX-2 inhibitor, Celecoxib.[3][5] Notably, compounds 5d, 5f, 7b, 10c, 6a, and 6c demonstrate significant COX-2 inhibitory activity.[3][4][5] The introduction of a bromo group at position 4 of the phenoxy ring in some derivatives was found to influence COX-1 inhibition.[3] The high selectivity indices of compounds 5f, 6a, and 6c suggest a favorable gastrointestinal safety profile.[3][5]

In Vivo Anti-Inflammatory Efficacy

The in vivo anti-inflammatory activity of promising compounds is often evaluated using the carrageenan-induced paw edema model in rats. This model is a well-established and reliable method for assessing the efficacy of acute anti-inflammatory agents.[4]

CompoundPaw Thickness Inhibition (%)Paw Weight Inhibition (%)Reference
Celecoxib 41.6568.15[2]
Mefenamic Acid ---
Compound 5f 63.3568.26[3][4]
Compound 7b 46.5164.84[3][4]

Analysis: Compounds 5f and 7b demonstrated significant in vivo anti-inflammatory effects, with compound 5f showing a particularly high inhibition of paw thickness and weight, comparable to Celecoxib.[3][4] Histopathological examination further revealed that these compounds significantly reduced inflammatory cell infiltration in the paw tissue.[3] Importantly, these potent derivatives did not cause stomach ulcers, underscoring their improved safety profile.[4]

Modulation of Pro-Inflammatory Cytokines

In addition to their effects on the COX pathway, select phenoxyacetic acid derivatives have been shown to reduce the levels of key pro-inflammatory cytokines.

CompoundTNF-α Reduction (%)PGE2 Reduction (%)Reference
Celecoxib 59.2660.16[4]
Mefenamic Acid 37.04-[3]
Compound 5f 61.0460.58[4]
Compound 7b 64.8857.07[2][4]

Analysis: Compounds 5f and 7b exhibited a marked reduction in the levels of TNF-α and PGE2, with their efficacy being comparable to that of Celecoxib.[2][4] This demonstrates their ability to target multiple facets of the inflammatory response, which could translate to broader therapeutic benefits.

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, this section provides detailed methodologies for the key experiments discussed.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the two COX isoforms.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or a vehicle control for a specified time at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Quantification: The production of PGE2 is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compounds, a reference drug (e.g., Celecoxib), or a vehicle control are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation.

  • Measurement of Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or digital calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

carrageenan_workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Acclimatize Wistar Rats Grouping Group Animals (Control, Test, Reference) Animal_Acclimatization->Grouping Dosing Administer Compound/ Vehicle/Reference Grouping->Dosing Inflammation_Induction Inject Carrageenan (Sub-plantar) Dosing->Inflammation_Induction 1 hour post-dosing Measurement Measure Paw Volume/ Thickness at Intervals Inflammation_Induction->Measurement Hourly for 5 hours Calculation Calculate % Inhibition of Edema Measurement->Calculation Statistical_Analysis Perform Statistical Analysis Calculation->Statistical_Analysis Results Evaluate Efficacy Statistical_Analysis->Results

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

The phenoxyacetic acid scaffold holds significant promise for the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The derivatives discussed in this guide demonstrate potent and selective COX-2 inhibition, coupled with significant in vivo anti-inflammatory activity and a favorable safety profile. The ability of some of these compounds to also modulate pro-inflammatory cytokines suggests a broader mechanism of action that warrants further investigation.

Future research in this area should focus on:

  • Optimizing Selectivity: Further structural modifications to enhance COX-2 selectivity and minimize any residual COX-1 inhibition.

  • Pharmacokinetic Profiling: Comprehensive studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates.

  • Long-Term Safety Studies: Chronic toxicity studies to ensure the long-term safety of these compounds for potential clinical use.

  • Exploring Broader Applications: Investigating the potential of these derivatives in other inflammatory conditions and diseases where inflammation plays a key role, such as cancer and neurodegenerative disorders.[6]

By leveraging the insights from comparative studies and employing rigorous experimental protocols, the field of drug discovery can continue to advance the development of safer and more effective anti-inflammatory therapies based on the versatile phenoxyacetic acid scaffold.

References

Validating the Purity of "2-(2-Ethylphenoxy)acetic acid" for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Purity in Preclinical Research

This guide provides a comprehensive framework for validating the purity of "2-(2-Ethylphenoxy)acetic acid," grounded in the principles of orthogonal analysis. We will explore a suite of analytical techniques, detailing the causality behind their selection and presenting a self-validating workflow. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure that their test material meets the stringent quality standards required for preclinical studies, aligning with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[1][3][4]

Understanding Potential Impurities

The validation strategy begins with a theoretical assessment of potential impurities derived from the synthesis of this compound. A common synthetic route involves the reaction of 2-ethylphenol with a haloacetic acid ester (e.g., ethyl bromoacetate) followed by hydrolysis.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-ethylphenol and haloacetic acid/ester.

  • Byproducts: Isomeric phenoxyacetic acids (e.g., 4-ethylphenoxyacetic acid if the starting material contains isomeric impurities), or products from side reactions.

  • Intermediates: Residual 2-(2-Ethylphenoxy)acetate ester if hydrolysis is incomplete.

  • Reagents and Solvents: Residual catalysts or solvents used in the synthesis and purification steps.[1][2][5]

The Orthogonal Approach: A Multi-Technique Validation Strategy

Relying on a single analytical method is insufficient for a comprehensive purity assessment, as it may be blind to certain impurities.[6][7] An orthogonal approach, which employs multiple, independent analytical techniques based on different measurement principles, provides a more robust and reliable characterization of a compound's purity.[6][8][9] For this compound, a strategic combination of chromatographic and spectroscopic methods is essential.

Logical Framework for Orthogonal Purity Validation

The following diagram illustrates how different analytical techniques provide complementary information to build a complete purity profile.

G cluster_0 Purity Validation Workflow cluster_1 Primary Assay & Quantification cluster_2 Impurity Identification & Profiling cluster_3 Structural Confirmation & Unknowns cluster_4 Elemental & Solvent Analysis Compound Test Compound: This compound HPLC HPLC-UV (Purity %, Known Impurities) Compound->HPLC LCMS LC-MS (Mass Confirmation, Trace Impurities) Compound->LCMS NMR ¹H & ¹³C NMR (Structural Identity, Residual Solvents) Compound->NMR Other GC / Elemental Analysis (Volatile Solvents, Inorganic Impurities) Compound->Other Result Comprehensive Purity Certificate HPLC->Result LCMS->Result NMR->Result Other->Result

Caption: Orthogonal workflow for comprehensive purity validation.

Comparison of Key Analytical Techniques

The selection of analytical methods should be deliberate, with each technique chosen to provide specific and complementary information.

Technique Principle Information Gained Strengths Limitations
HPLC-UV Differential partitioning between a mobile and stationary phase with UV detection.[8]Quantitative purity (area %), detection and quantification of known, UV-active impurities.High precision and robustness for quantification; widely available.Requires impurities to have a UV chromophore; co-eluting peaks can lead to inaccurate results.[8]
LC-MS HPLC separation followed by mass spectrometry detection.Molecular weight confirmation of the main peak and impurities; high sensitivity for trace-level contaminants.[10]Excellent for identifying unknown impurities by mass; confirms peak identity.[6][7]Response can be non-linear and vary between compounds, making it less suitable for direct quantification without standards.
¹H & ¹³C NMR Nuclear magnetic resonance spectroscopy measures the magnetic properties of atomic nuclei.Unambiguous structural confirmation; identification and quantification of impurities (including non-UV active ones) and residual solvents.Provides structural information that chromatographic methods cannot; inherently quantitative with an internal standard.Lower sensitivity compared to MS; complex mixtures can be difficult to interpret.
GC-HS Gas chromatography with headspace sampling.Detection and quantification of residual volatile organic solvents.[5]High sensitivity for volatile compounds.Not suitable for non-volatile impurities or the primary compound itself.
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N, etc.Confirms the elemental composition and helps detect inorganic impurities or salts.Provides fundamental confirmation of the empirical formula.Does not provide information on organic impurities.

Experimental Protocols: A Self-Validating System

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
  • Causality: This is the primary method for determining purity as an area percentage. A reverse-phase C18 column is selected due to the moderate polarity of this compound. The mobile phase, a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid, ensures good peak shape for the carboxylic acid.[11]

  • Step-by-Step Protocol:

    • System Preparation: Use a validated HPLC system with a UV detector (e.g., PDA or DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm (based on UV scan of the analyte).

    • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A:B to a concentration of 1 mg/mL.

    • Injection: Inject 10 µL.

    • Analysis: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Trustworthiness Check: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. Acceptance criteria should be set for parameters like retention time repeatability (<1% RSD), peak area precision (<2% RSD), and theoretical plates (>2000) to ensure the system is performing correctly.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Causality: LC-MS is used orthogonally to confirm the molecular weight of the main peak and to identify masses of any observed impurities, which is critical for meeting ICH guidelines for impurity characterization.[1][12]

  • Step-by-Step Protocol:

    • System: Couple the HPLC system from Protocol 1 to a mass spectrometer (e.g., a single quadrupole or TOF).

    • Ionization Source: Use Electrospray Ionization (ESI) in negative mode, as the carboxylic acid moiety is readily deprotonated.

    • Mass Range: Scan from m/z 50 to 500. The expected [M-H]⁻ ion for C₁₀H₁₂O₃ is m/z 179.07.

    • Analysis: Run the same gradient as the HPLC method. Correlate the UV peaks with the mass spectra. Any peak that is not the main component should be examined for its mass to tentatively identify it.

  • Trustworthiness Check: The system should be calibrated before the run. The presence of the correct [M-H]⁻ ion for the main peak validates the primary component's identity.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
  • Causality: NMR provides definitive structural confirmation. It is the most powerful tool for identifying unknown impurities and quantifying residual solvents, which are common process-related impurities.

  • Step-by-Step Protocol:

    • System: A 400 MHz or higher NMR spectrometer.

    • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent like DMSO-d₆ or CDCl₃.

    • Acquisition: Acquire a standard proton (¹H) NMR spectrum.

    • Analysis:

      • Confirm the characteristic peaks for this compound: signals for the ethyl group (triplet and quartet), the aromatic protons, the methylene (-O-CH₂-) protons, and the carboxylic acid proton.

      • Integrate all signals. The relative integrals should correspond to the number of protons in the structure.

      • Look for small, unassigned peaks. These could be impurities.

      • Identify characteristic solvent peaks (e.g., acetone, ethyl acetate) and quantify them against the main compound's signals if necessary.

  • Trustworthiness Check: The observed chemical shifts and coupling constants should match the expected structure. The absence of significant unassigned peaks provides high confidence in the compound's purity and identity.

Setting Acceptance Criteria for In Vivo Studies

For preclinical in vivo studies, a high level of purity is paramount.[13][14][15] While specific limits can depend on the study's nature and duration, a general guideline is:

  • Purity (by HPLC): ≥98%.

  • Individual Unidentified Impurity: ≤0.10%.

  • Total Impurities: ≤1.0%.

  • Residual Solvents: Must be below the limits defined in ICH Q3C guidelines.[1]

These thresholds are based on ICH guidelines for new drug substances, which provide a well-established framework for safety and quality.[3][12] Any impurity exceeding the identification threshold (typically 0.10%) should be structurally characterized.[1][12]

Conclusion

Validating the purity of "this compound" for in vivo studies is a critical, multi-step process that underpins the reliability of preclinical research. A single analytical result is merely a data point; true validation comes from the convergence of evidence from orthogonal techniques. By integrating quantitative chromatographic methods (HPLC) with highly specific spectroscopic methods (LC-MS and NMR), researchers can build a comprehensive purity profile. This rigorous, self-validating approach ensures that the compound administered is indeed the compound intended, thereby upholding the principles of scientific integrity and producing data that is both reproducible and trustworthy.

References

A Comparative Guide to the Efficacy of Prostacyclin Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the efficacy of prominent prostacyclin analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug development. While the initial inquiry focused on 2-(2-Ethylphenoxy)acetic acid, the available scientific literature does not currently establish it as a recognized prostacyclin analog. Therefore, this guide will focus on a comparative analysis of well-established and clinically relevant prostacyclin analogs: Epoprostenol, Iloprost, Beraprost, Treprostinil, and the selective IP receptor agonist, Selexipag.

Our analysis is grounded in experimental data, examining the molecular mechanisms, receptor binding affinities, and functional outcomes of these compounds. We will delve into the critical signaling pathways and provide standardized protocols for key in vitro assays to empower researchers in their evaluation of current and novel prostacyclin pathway modulators.

The Prostacyclin Signaling Pathway: A Therapeutic Target

Prostacyclin (PGI2) is a lipid mediator that exerts its effects through the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2][3] Activation of the IP receptor is a cornerstone of therapeutic strategies for conditions like pulmonary arterial hypertension (PAH) due to its potent vasodilatory, anti-platelet aggregatory, and anti-proliferative effects.[1][4][5][6]

Upon agonist binding, the IP receptor primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][7] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[5][7]

Prostacyclin Signaling Pathway Prostacyclin_Analog Prostacyclin Analog IP_Receptor IP Receptor (GPCR) Prostacyclin_Analog->IP_Receptor Binds G_Protein Gαs/βγ IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Effects Physiological Effects: - Vasodilation - Inhibition of Platelet Aggregation - Anti-proliferation PKA->Physiological_Effects Leads to

References

A Researcher's Guide to the Pharmacokinetic Comparison of 2-(2-Ethylphenoxy)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound series is a critical step in lead optimization and candidate selection. This guide provides a comprehensive framework for the comparative pharmacokinetic analysis of 2-(2-Ethylphenoxy)acetic acid and its structural analogs. While specific pharmacokinetic data for this compound is not extensively available in public literature, this guide will equip you with the foundational knowledge, detailed experimental protocols, and data interpretation strategies necessary to conduct such a study. We will draw upon established methodologies and data from the broader class of phenoxyacetic acids to illustrate key concepts and potential outcomes.

Introduction: The Significance of Pharmacokinetic Profiling

The journey of a drug from administration to elimination is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. These pharmacokinetic (PK) parameters determine the onset, intensity, and duration of a drug's therapeutic effect. For a chemical series like the phenoxyacetic acids, subtle structural modifications can lead to significant alterations in their PK profiles, ultimately impacting their efficacy and safety.

This compound and its analogs, such as 2-(2-methylphenoxy)acetic acid and 2-(2-chlorophenoxy)acetic acid, represent a class of compounds with potential biological activities. A comparative pharmacokinetic study is essential to understand how the nature of the substituent at the ortho position of the phenoxy ring influences the compound's fate in the body. This understanding is crucial for establishing a structure-pharmacokinetic relationship (SPR) and guiding the design of molecules with optimized drug-like properties.

Designing a Comparative Pharmacokinetic Study

A well-designed in vivo pharmacokinetic study is paramount for generating reliable and reproducible data. Rodent models, particularly rats and mice, are commonly used in preclinical drug development for this purpose due to their physiological similarities to humans, cost-effectiveness, and established experimental protocols.[1]

Rationale for Experimental Choices

The selection of the animal model, route of administration, and dosing are critical decisions that directly impact the quality of the pharmacokinetic data.

  • Animal Model: Sprague-Dawley or Wistar rats are often preferred for oral pharmacokinetic studies due to their larger size, which facilitates serial blood sampling, and their well-characterized metabolic pathways.[2] Mice can also be used, especially when compound availability is limited.[2]

  • Route of Administration: Oral administration via gavage is the most common route for assessing the potential of orally delivered drugs.[3] An intravenous (IV) administration group is also essential to determine the absolute bioavailability of the compounds.

  • Dosing: The dose selection should be based on preliminary toxicity and efficacy studies. It is crucial to use a dose that is well-tolerated and results in plasma concentrations that are quantifiable by the chosen analytical method.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G cluster_prestudy Pre-Study Preparation cluster_study In-Vivo Study cluster_analysis Sample & Data Analysis a Compound Synthesis & Characterization b Dose Formulation a->b d Animal Dosing (Oral Gavage/IV) b->d c Animal Acclimatization c->d e Serial Blood Sampling d->e f Plasma Preparation e->f g Bioanalytical Method (LC-MS/MS) f->g h Pharmacokinetic Data Analysis g->h

Caption: Workflow for a typical in vivo pharmacokinetic study.

Detailed Experimental Protocols

Scientific integrity is built on the foundation of meticulous and reproducible methodologies. The following protocols provide a step-by-step guide for conducting a comparative pharmacokinetic study.

Protocol for Oral Gavage in Rats

Oral gavage ensures the precise administration of a specific volume of a test compound directly into the stomach.[3][4]

Materials:

  • Test compounds (this compound and its analogs)

  • Vehicle for formulation (e.g., 0.5% carboxymethylcellulose in water)

  • Gavage needles (appropriate size for the rat's weight)[4]

  • Syringes

  • Animal balance

Procedure:

  • Animal Preparation: Fast the rats overnight (approximately 12 hours) with free access to water to ensure an empty stomach, which minimizes variability in absorption.

  • Dose Calculation and Formulation: Prepare the dosing solution of each compound in the chosen vehicle at the desired concentration. The dosing volume is typically 5-10 mL/kg of the animal's body weight.[3]

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten the neck and esophagus.[5]

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal will often swallow, which helps guide the needle. Do not force the needle if resistance is met.[5]

  • Dose Administration: Once the needle is in the stomach (pre-measured to the last rib), slowly administer the dose.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 15-30 minutes.[6]

Protocol for Blood Sampling

Serial blood sampling is performed to determine the plasma concentration-time profile of the test compounds.

Materials:

  • Micro-centrifuge tubes containing an anticoagulant (e.g., EDTA)

  • Capillary tubes or syringes with appropriate gauge needles

  • Centrifuge

Procedure:

  • Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.

  • Blood Collection: Collect a small volume of blood (typically 100-200 µL) from the tail vein or saphenous vein.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[7]

Workflow:

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing a Plasma Sample Thawing b Protein Precipitation (e.g., with acetonitrile) a->b c Centrifugation b->c d Supernatant Transfer c->d e Injection into HPLC d->e f Chromatographic Separation e->f g Mass Spectrometric Detection f->g h Peak Integration g->h i Quantification using Calibration Curve h->i

Caption: Workflow for LC-MS/MS bioanalysis of plasma samples.

Data Analysis and Interpretation

The plasma concentration-time data is used to calculate key pharmacokinetic parameters that describe the ADME properties of the compounds.

Key Pharmacokinetic Parameters

The following table defines the essential pharmacokinetic parameters to be determined.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Elimination half-life, the time it takes for the plasma concentration to decrease by half.
CL/F Apparent total clearance of the drug from plasma after oral administration.
Vd/F Apparent volume of distribution after oral administration.
F (%) Absolute oral bioavailability, calculated by comparing the AUC after oral and IV administration.
Comparative Pharmacokinetic Data of Phenoxyacetic Acid Herbicides in Rats

While specific data for this compound is unavailable, the following table presents pharmacokinetic data for related phenoxyacetic acid herbicides in rats, which can serve as a reference for what might be expected in a comparative study.

CompoundDose (mg/kg)Cmax (mg/L)Tmax (h)t1/2 (h)AUC (mg·h/L)Reference
2,4-D60218.45.2515.14,105[3]
2,4-D300601.917.590.820,726[3]
MCPA5--~6-[3]

Note: Data for MCPA is limited in the provided search results.

This data for 2,4-dichlorophenoxyacetic acid (2,4-D) in rats demonstrates dose-dependent pharmacokinetics, where a 5-fold increase in dose leads to a disproportionately larger increase in Cmax and AUC, and a significantly longer half-life.[3] This suggests that elimination pathways may become saturated at higher doses.

Structure-Pharmacokinetic Relationship (SPR) Analysis

The primary goal of a comparative pharmacokinetic study is to establish a relationship between the chemical structure of the analogs and their pharmacokinetic behavior. By comparing the PK parameters of this compound with its methyl and chloro analogs, researchers can deduce the impact of these substituents on ADME properties.

Hypothetical SPR Considerations:

  • Lipophilicity: The ethyl group is more lipophilic than a methyl group or a chloro atom. Increased lipophilicity can sometimes lead to better absorption, but it can also result in increased plasma protein binding and a larger volume of distribution.

  • Metabolism: The ethyl group may be susceptible to metabolic transformations such as hydroxylation, which could provide an additional clearance pathway compared to the methyl or chloro analogs.

  • Electronic Effects: The electronic nature of the substituent can influence the pKa of the carboxylic acid, which in turn can affect its solubility and absorption characteristics.

Conclusion

This guide provides a comprehensive roadmap for conducting a scientifically sound pharmacokinetic comparison of this compound and its analogs. While the absence of existing data for the target compounds necessitates a de novo study, the detailed protocols and conceptual framework presented here will enable researchers to generate high-quality, interpretable data. By systematically evaluating the ADME properties of a compound series, drug development professionals can make informed decisions to advance candidates with the most promising pharmacokinetic profiles.

References

An In Silico Comparative Analysis of 2-(2-Ethylphenoxy)acetic Acid and Known COX-2 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in silico comparison of "2-(2-Ethylphenoxy)acetic acid" with established selective COX-2 inhibitors. Designed for researchers, scientists, and drug development professionals, this document details the methodologies for a comparative molecular docking study, presents a framework for analyzing potential binding affinities, and discusses the structural basis for selective COX-2 inhibition.

Introduction: The Significance of Selective COX-2 Inhibition and In Silico Screening

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2] Unlike the constitutively expressed COX-1 isoform which plays a role in protecting the gastrointestinal lining, COX-2 is primarily upregulated at sites of inflammation.[2] This distinction has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4][5]

However, the journey of coxibs has been complex, with some, like Rofecoxib (Vioxx), being withdrawn from the market due to cardiovascular concerns.[6][7][8] This underscores the critical need for rigorous evaluation of new chemical entities targeting COX-2. Molecular docking, a powerful computational technique, has become an indispensable tool in modern drug discovery.[9][][11] It allows for the rapid, cost-effective prediction of the binding modes and affinities of small molecules to a protein target at the atomic level, thereby prioritizing promising candidates for further experimental validation.[][11][12]

This guide outlines a robust in silico workflow to compare the potential COX-2 inhibitory activity of a novel compound, "this compound," against well-established inhibitors: Celecoxib, Rofecoxib, and Etoricoxib.

Causality in Experimental Design: A Validated Docking Protocol

The reliability of any in silico study hinges on a meticulously designed and validated protocol. The following experimental design is structured to ensure the scientific integrity and reproducibility of the docking comparison.

Step 1: Retrieval and Preparation of the COX-2 Protein Structure

The foundation of a structure-based drug design project is a high-quality, experimentally determined protein structure.

  • Rationale: The X-ray crystal structure of the target protein provides the precise three-dimensional coordinates of its atoms, defining the geometry of the active site where inhibitors bind.

  • Protocol:

    • The crystal structure of human COX-2 in complex with an inhibitor is obtained from the RCSB Protein Data Bank (PDB). A suitable entry, such as PDB ID: 5KIR (human COX-2 bound to Rofecoxib) or 3LN1 (murine COX-2 with Celecoxib), is selected.[6][13][14]

    • Using molecular modeling software such as Biovia Discovery Studio or UCSF Chimera, the protein structure is prepared for docking.[15][16] This critical step involves:

      • Removing water molecules and any co-crystallized ligands.[16]

      • Adding polar hydrogen atoms, which are crucial for forming hydrogen bonds.[17]

      • Assigning appropriate atomic charges using a force field like CHARMm or AMBER.

      • Repairing any missing residues or side chains in the crystal structure.

Step 2: Ligand Preparation

The accuracy of the docking simulation is equally dependent on the correct preparation of the small molecules (ligands).

  • Rationale: Ligands must be represented in their correct three-dimensional, low-energy conformations with appropriate protonation states and charges to accurately simulate their interaction with the protein.

  • Protocol:

    • The 3D structures of the known COX-2 inhibitors—Celecoxib, Rofecoxib, and Etoricoxib—and the test compound, "this compound," are obtained from chemical databases like PubChem.[18]

    • Ligand preparation is performed using tools like AutoDock Tools or the LigPrep module in Maestro.[17][19][20][21] This process includes:

      • Generating a low-energy 3D conformation.

      • Assigning Gasteiger charges.

      • Defining rotatable bonds to allow for conformational flexibility during docking.

Step 3: Defining the Binding Site and Grid Generation

The docking simulation must be focused on the region of the protein where the inhibitors are known to bind.

  • Rationale: The active site of COX-2 is a hydrophobic channel. Defining a "grid box" around this site confines the computational search space, increasing the efficiency and accuracy of the docking algorithm.

  • Protocol:

    • The binding pocket is identified based on the position of the co-crystallized ligand in the PDB structure or from published literature identifying key active site residues.

    • A grid box is generated that encompasses this active site. The dimensions of the grid are set to be large enough to accommodate the ligands and allow them to rotate and translate freely within the binding pocket.

Step 4: Molecular Docking Simulation

This is the core computational experiment where the binding of each ligand to the protein is simulated.

  • Rationale: Docking algorithms systematically sample different orientations and conformations of the ligand within the active site and use a scoring function to estimate the binding affinity for each pose.[11]

  • Protocol:

    • A docking program such as AutoDock Vina is used for the simulation.[22]

    • The prepared protein and ligand files, along with the grid parameters, are used as input.

    • The docking algorithm, often a Lamarckian Genetic Algorithm in AutoDock, is run to generate a set of possible binding poses for each ligand, ranked by their predicted binding energy.

Step 5: Analysis and Validation of Docking Results
  • Rationale: The primary validation step, known as "redocking," involves docking the co-crystallized ligand back into its own protein structure. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystal structure pose, validates the docking protocol.[23]

  • Protocol:

    • Redocking: The co-crystallized inhibitor (e.g., Rofecoxib for PDB ID 5KIR) is docked into the prepared COX-2 structure. The RMSD is calculated to validate the protocol.

    • Comparative Analysis: The docking results for "this compound" and the known inhibitors are analyzed based on:

      • Binding Energy (kcal/mol): A more negative value suggests a stronger, more stable interaction.[24][25]

      • Inhibition Constant (Ki): Estimated from the binding energy, a lower Ki indicates a more potent inhibitor.

      • Intermolecular Interactions: The types and number of interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key active site residues are examined. Visualization tools like PyMOL or Discovery Studio are used for this purpose.[24][26]

Visualizing the In Silico Workflow

The following diagram illustrates the comprehensive workflow for the comparative docking analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Retrieval (e.g., PDB ID: 5KIR) PrepProtein 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Ligands 2. Ligand Structure Retrieval (PubChem) PrepLigands 4. Ligand Preparation (Energy minimization, add charges) Ligands->PrepLigands Grid 5. Grid Generation (Define Active Site) PrepProtein->Grid Dock 6. Molecular Docking (e.g., AutoDock Vina) PrepLigands->Dock Grid->Dock Results 7. Analyze Docking Results (Binding Energy, Interactions) Dock->Results Compare 8. Comparative Analysis (Test Compound vs. Known Inhibitors) Results->Compare Conclusion 9. Conclusion & Hypothesis Generation Compare->Conclusion

Caption: A flowchart of the in silico molecular docking workflow.

Comparative Data Summary

The following table presents a hypothetical but plausible set of results from the docking simulation, comparing "this compound" with the reference COX-2 inhibitors.

CompoundBinding Energy (kcal/mol)Estimated Ki (µM)Key Interacting ResiduesNumber of H-Bonds
Celecoxib -10.80.045His90, Arg513, Val523, Phe5182
Rofecoxib -10.40.078His90, Arg513, Val523, Ser3532
Etoricoxib -11.20.027Arg513, Val523, Tyr385, Ser5301
This compound -8.52.35Arg120, Tyr355, Val3491

Note: These are representative values for illustrative purposes. Actual results would be generated from the docking software.

Analysis of Putative Binding Interactions

The established selective COX-2 inhibitors, like Celecoxib and Rofecoxib, typically exhibit a characteristic binding mode.[6][27] Their sulfonamide or methyl sulfone moieties insert into a specific, hydrophilic side pocket within the COX-2 active site, interacting with key residues such as His90 and Arg513.[3][6][23] This side pocket is sterically hindered in COX-1 by the presence of Isoleucine at position 523, which is replaced by a smaller Valine in COX-2, forming the structural basis for selectivity.[3]

Based on our hypothetical data, "this compound" displays a weaker binding affinity (-8.5 kcal/mol) compared to the established inhibitors. Its predicted interactions with Arg120 and Tyr355 suggest it may bind in the main channel of the active site, similar to traditional NSAIDs, rather than extending into the selectivity side pocket. The carboxylic acid group is likely responsible for the hydrogen bond with Arg120, a common interaction for many NSAIDs.

The following diagram illustrates the key interactions that define selective COX-2 inhibition.

G cluster_main Main Channel cluster_side Selectivity Pocket COX2 COX-2 Active Site Celecoxib Celecoxib TestCompound This compound Arg120 Arg120 Tyr355 Tyr355 Val349 Val349 His90 His90 Arg513 Arg513 Val523 Val523 Celecoxib->His90 H-bond Celecoxib->Arg513 H-bond Celecoxib->Val523 Hydrophobic TestCompound->Arg120 H-bond TestCompound->Tyr355 Hydrophobic

Caption: Key interactions in the COX-2 active site.

Conclusion and Future Directions

This in silico comparative guide demonstrates a structured approach to evaluating a novel compound against known COX-2 inhibitors. The hypothetical docking results suggest that "this compound" is predicted to have a lower binding affinity for the COX-2 active site than established drugs like Celecoxib, Rofecoxib, and Etoricoxib. Its interaction profile appears more characteristic of a non-selective NSAID rather than a selective coxib.

These computational predictions are a crucial first step, providing a clear, data-driven hypothesis. However, they are not a substitute for experimental validation. The next logical steps would involve in vitro enzyme assays to determine the IC50 values of "this compound" for both COX-1 and COX-2, which would confirm or refute the in silico predictions regarding its potency and selectivity. This iterative cycle of computational modeling and experimental testing is fundamental to modern, efficient drug discovery.

References

A Comparative Guide to the Genotoxicity of Phenoxyacetic Acids: Context for 2-(2-Ethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Phenoxyacetic Acids and Genotoxicity

Phenoxyacetic acids are a class of organic compounds characterized by a phenyl ring ether-linked to an acetic acid moiety. Variations in substitution on the phenyl ring give rise to a wide range of compounds with diverse applications. Several chlorinated derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), have been extensively used as herbicides.[1]

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage. Such damage can lead to carcinogenesis, making genotoxicity a critical endpoint in the safety assessment of any new chemical entity. Regulatory bodies worldwide mandate a battery of genotoxicity tests before a new compound can be approved for use.[2][3]

Comparative Genotoxicity of Key Phenoxyacetic Acids

The genotoxicity of phenoxyacetic acids has been a subject of extensive research, with some conflicting results depending on the compound and the test system used.[4][5] A summary of findings for key analogues provides a basis for understanding the potential genotoxic profile of 2-(2-Ethylphenoxy)acetic acid.

CompoundAmes Test (Bacterial Reverse Mutation)In Vitro Mammalian Cell AssaysIn Vivo Mammalian AssaysOverall Genotoxicity Profile
2,4-Dichlorophenoxyacetic acid (2,4-D) Generally negative.[6]Mixed results. Some studies show induction of DNA damage and sister chromatid exchanges in CHO cells.[7] Other studies report no significant effects.Evidence of DNA damage and increased micronuclei in rodents, particularly with chronic exposure.[8]Considered potentially genotoxic, with in vivo effects being more pronounced.[7][8]
4-chloro-2-methylphenoxyacetic acid (MCPA) Non-mutagenic.[9]Can induce chromosomal aberrations in human lymphocytes at high, cytotoxic concentrations.[9]No evidence of clastogenicity in mouse bone marrow micronucleus tests.[9] Weakly mutagenic to hamster bone marrow cells in some studies.[10]Generally considered not genotoxic in vivo, with in vitro effects only at high concentrations.[9][11]
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) Generally considered non-mutagenic in the Ames test.[12]Can induce sister chromatid exchanges in Chinese hamster cells.[12]Teratogenic and fetocidal in mice and rats.[13] Its use was discontinued due to contamination with the highly toxic dioxin, TCDD.[1][14][15]Genotoxicity is often confounded by dioxin contamination. The pure compound shows some evidence of genotoxicity.[12]
Mecoprop (MCPP) Data is limited, but generally considered non-mutagenic.[16][17]Limited data available.Classified as slightly toxic.[18]Suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential.[17]
This compound No data available.No data available.No data available.Unknown.

Expert Insights: The variability in genotoxicity results for phenoxyacetic acids highlights the importance of a comprehensive testing strategy. For instance, 2,4-D often shows negative results in bacterial assays but demonstrates genotoxic potential in mammalian systems, particularly in vivo.[6][7][8] This suggests that metabolic activation or different cellular environments play a crucial role in its mechanism of action. The case of 2,4,5-T underscores the critical need to consider impurities, as the presence of dioxin significantly impacted its toxicological profile.[1][12][14] For this compound, the absence of data necessitates a full suite of genotoxicity assays to determine its safety profile.

Standardized Genotoxicity Testing Protocols

A standard battery of genotoxicity tests is required to assess the potential of a substance to induce genetic damage. These tests evaluate different endpoints, including gene mutations, chromosomal damage (clastogenicity), and changes in chromosome number (aneugenicity).[2][3]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[19][20]

Methodology:

  • Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[20][21]

  • Exposure: Cells are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9 mix), for a period covering approximately 1.5 normal cell cycles.[19]

  • Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

  • Microscopic Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as breaks, deletions, and exchanges.[19]

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in the bone marrow of rodents.[22][23]

Methodology:

  • Animal Dosing: The test substance is administered to rodents (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).[22][23] At least five animals per sex per group are typically used.[24]

  • Sample Collection: Bone marrow is collected at appropriate time points after treatment.[22]

  • Slide Preparation: Bone marrow smears are prepared and stained.

  • Microscopic Analysis: Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[22]

Caption: Workflow for the In Vivo Micronucleus Test.

Bacterial Reverse Mutation Assay (Ames Test)

This widely used in vitro test detects gene mutations (point mutations) induced by a chemical.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Conclusion and Future Directions

Based on the available information for analogous compounds, a thorough investigation using a standard battery of genotoxicity tests is imperative. This should include, at a minimum, a bacterial reverse mutation assay, an in vitro mammalian cell chromosomal aberration or micronucleus test, and an in vivo mammalian micronucleus test. The results of these studies will be crucial for a comprehensive risk assessment and for ensuring the safety of this compound in its intended applications.

References

A Head-to-Head Technical Comparison: Fenoprofen vs. 2-(2-Ethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Inflammation and Drug Discovery

Introduction

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the profen class, characterized by a propionic acid moiety, is a cornerstone of pain and inflammation management. Fenoprofen, a well-established member of this class, has a long history of clinical use for treating conditions like rheumatoid arthritis and osteoarthritis.[1][2][3] Its mechanism and clinical profile are well-documented. In contrast, 2-(2-Ethylphenoxy)acetic acid is a structurally related aryloxyalkanoic acid derivative, yet its pharmacological profile remains largely unexplored in publicly available literature.

This guide provides a direct, data-driven comparison of these two molecules. For fenoprofen, we will synthesize established data. For this compound, we will highlight its known chemical properties and the conspicuous absence of pharmacological data, thereby identifying a knowledge gap and potential opportunity for novel discovery. This comparative analysis is designed for researchers, scientists, and drug development professionals seeking to understand the established pharmacology of a classic NSAID alongside a structurally analogous but uncharacterized compound.

Part 1: Physicochemical and Structural Properties

A molecule's fundamental chemical and physical properties dictate its formulation, absorption, distribution, and ultimately, its interaction with biological targets. Fenoprofen is a chiral compound, with the (S)-enantiomer possessing the desired pharmacological activity.[4] this compound, lacking a stereocenter, is achiral.

PropertyFenoprofenThis compound
IUPAC Name 2-(3-phenoxyphenyl)propanoic acid[4]This compound[5]
Synonyms Fenoprofenum, (±)-m-Phenoxyhydratropic acid(2-ethylphenoxy)acetic acid
Molecular Formula C₁₅H₁₄O₃[6]C₁₀H₁₂O₃[5]
Molecular Weight 242.27 g/mol [6]180.20 g/mol [5][7]
CAS Number 29679-58-1[8]1798-03-4[5]
Structure
alt text
alt text
pKa 4.5[6][9]Data not available
LogP (XLogP3) 3.3[6]2.4 (Predicted)
Solubility Slightly soluble in water (as calcium salt); Soluble in alcohol (~15 mg/mL)[9]Data not available

Part 2: Pharmacological Profile & Mechanism of Action

The primary therapeutic effects of most NSAIDs, including fenoprofen, are mediated through the inhibition of cyclooxygenase (COX) enzymes.

Fenoprofen: A Non-Selective COX Inhibitor

Fenoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[1][10][11][12][13] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][14]

  • COX-1 Inhibition: This is responsible for both the desired anti-platelet effects and the common gastrointestinal side effects associated with NSAIDs, as COX-1 is constitutively expressed and maintains the protective gastric mucosal lining.[10]

  • COX-2 Inhibition: This is primarily responsible for the anti-inflammatory and analgesic effects, as COX-2 is induced at sites of inflammation.[4][10]

The inhibition of prostaglandin synthesis reduces the sensitization of nociceptors, leading to pain relief, and mitigates vasodilation and edema associated with the inflammatory response.[3]

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 gi_protection GI Mucosal Protection Platelet Aggregation cox1->gi_protection cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation thromboxane->gi_protection fenoprofen Fenoprofen fenoprofen->cox1 Inhibits fenoprofen->cox2 Inhibits

Caption: Mechanism of action of Fenoprofen via inhibition of COX-1 and COX-2.

This compound: An Unknown Profile

A thorough search of scientific literature and pharmacological databases reveals no published data on the mechanism of action of this compound. It is not characterized as an anti-inflammatory agent, and its potential for COX inhibition is unknown. Its primary context in the literature is as a chemical intermediate in organic synthesis.[15][16][17] Therefore, any anti-inflammatory or analgesic activity would need to be determined through empirical testing.

Part 3: Comparative Efficacy and Potency

The efficacy of an NSAID is quantified by its half-maximal inhibitory concentration (IC₅₀) against the COX isoforms. A lower IC₅₀ value indicates greater potency.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
Fenoprofen 1.8 - 12.91.1 - 18.5~0.7 - 1.6 (Varies by assay)
This compound Data Not AvailableData Not AvailableData Not Available
Note: Fenoprofen IC₅₀ values are synthesized from multiple literature sources and can vary based on the specific assay conditions (e.g., enzyme source, substrate concentration).

The data clearly establishes fenoprofen as a potent, non-selective inhibitor of both COX enzymes. The lack of data for this compound makes a direct efficacy comparison impossible and underscores its status as an uncharacterized molecule in a pharmacological context.

Part 4: Safety and Toxicology Summary

Fenoprofen

As a conventional NSAID, fenoprofen carries class-specific warnings.

  • Gastrointestinal Risk: Inhibition of COX-1 in the gastric mucosa can lead to dyspepsia, ulceration, and bleeding.[2][10][14]

  • Cardiovascular Risk: NSAIDs can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke.[9][12] This risk may be elevated with duration of use.

  • Renal Effects: Prostaglandins play a role in maintaining renal blood flow. NSAID use can lead to renal impairment, particularly in at-risk patients.[14][18]

This compound

Toxicological data is limited to hazard statements provided by chemical suppliers.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][19] These are standard warnings for many laboratory chemicals and do not provide insight into systemic, mechanism-based toxicity.

Part 5: Standardized Experimental Protocols for Comparison

To empirically compare these two compounds, a standardized set of in vitro assays is required. The following protocols provide a self-validating framework for determining inhibitory potency, solubility, and permeability.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)

This assay determines the IC₅₀ of a test compound against purified COX-1 and COX-2 enzymes.

Caption: Experimental workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0). Reconstitute purified ovine COX-1 or human recombinant COX-2, heme, and arachidonic acid according to supplier instructions.[20][21] Keep enzymes on ice.

  • Compound Dilution: Prepare a stock solution of each test compound (Fenoprofen, this compound) in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final concentrations in the assay will be 1/10th of these.

  • Assay Plate Setup: In a 96-well plate, add 10 µL of the appropriate compound dilution, DMSO (for enzyme control), or a known inhibitor (inhibitor control) to designated wells in triplicate.

  • Enzyme Incubation: Add 150 µL of a master mix containing Assay Buffer, Heme, ADHP (a fluorogenic probe), and the COX enzyme to each well.[21]

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin reading the plate kinetically in a fluorometer (Excitation: ~535 nm, Emission: ~587 nm) at 37°C for 10-15 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate (slope) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control (vehicle).[22]

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses a compound's ability to passively diffuse across an artificial lipid membrane, predicting its permeability across the intestinal barrier.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 (Acceptor buffer) and pH 5.0 (Donor buffer). Prepare the PAMPA lipid solution (e.g., 2% w/v lecithin in dodecane).

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute stocks into the Donor buffer to a final concentration of 100 µM.

  • Plate Preparation:

    • Donor Plate: Add 150 µL of each compound solution to a 96-well filter plate.

    • Acceptor Plate: Add 300 µL of the Acceptor buffer (pH 7.4) to a 96-well acceptor plate.

  • Membrane Formation: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate.

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.

  • Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)

    • Where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Conclusion and Future Directions

This guide provides a comprehensive comparison between the well-characterized NSAID, fenoprofen, and the pharmacologically unknown compound, this compound.

  • Fenoprofen is a potent, non-selective COX-1/COX-2 inhibitor with a clearly defined mechanism of action, established clinical utility, and a well-understood safety profile consistent with its drug class.[1][6][10][11]

  • This compound is a structurally distinct, achiral aryloxyalkanoic acid. Based on available information, it is a chemical reagent with no published data supporting any pharmacological activity, including anti-inflammatory effects or COX inhibition.[5][15][23]

The direct comparison reveals a significant knowledge gap. While fenoprofen serves as a benchmark, this compound represents an opportunity for primary research. The logical next step for any research program interested in novel anti-inflammatory agents would be to subject this compound to the standardized in vitro screening protocols detailed in this guide. Such an investigation would definitively characterize its activity (or lack thereof) at the primary NSAID targets and determine if its physicochemical properties warrant further exploration as a potential therapeutic agent.

References

A Comparative Benchmarking Guide: Evaluating the Antithrombotic Potential of 2-(2-Ethylphenoxy)acetic acid Against Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of safer and more effective antithrombotic therapies, the landscape of anticoagulant and antiplatelet agents is continually evolving. This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 2-(2-Ethylphenoxy)acetic acid, against established, commercially available antithrombotic drugs. We will delve into the mechanistic underpinnings of current therapies, propose a rigorous, multi-faceted experimental plan to evaluate our target compound, and present a clear roadmap for data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of cardiovascular therapeutics.

Introduction: The Unmet Need in Antithrombotic Therapy

Thrombotic disorders, including myocardial infarction, ischemic stroke, and venous thromboembolism, remain a leading cause of morbidity and mortality worldwide. While current antithrombotic agents are effective, they are not without limitations, most notably the significant risk of bleeding complications.[1][2] This delicate balance between preventing thrombosis and inducing hemorrhage necessitates the development of novel agents with improved therapeutic indices. This compound represents a promising scaffold for exploration, and a systematic, head-to-head comparison with market leaders is the critical first step in elucidating its therapeutic potential.

Mechanisms of Action: A Comparative Overview

A thorough understanding of the molecular pathways targeted by current antithrombotic drugs is essential for contextualizing the potential mechanism of a new chemical entity.

Commercially Available Antithrombotic Drugs
  • Aspirin: Aspirin exerts its antiplatelet effect through the irreversible inhibition of cyclooxygenase-1 (COX-1), thereby preventing the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[3][4][5] This action effectively reduces platelet aggregation for the lifespan of the platelet.[5]

  • Clopidogrel: Clopidogrel is a prodrug that is metabolized to an active form, which then irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[6][7][8] This prevents ADP-mediated platelet activation and aggregation.[9]

  • Warfarin: As a vitamin K antagonist, warfarin inhibits the enzyme vitamin K epoxide reductase complex 1 (VKORC1).[10][11] This action interferes with the vitamin K-dependent synthesis of several clotting factors, namely Factors II, VII, IX, and X, as well as regulatory proteins C and S.[12][13][14]

  • Rivaroxaban: Rivaroxaban is a direct, selective inhibitor of Factor Xa (FXa), a critical enzyme in the common pathway of the coagulation cascade.[15][16][17] By inhibiting FXa, rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing clot formation.[18][19]

Hypothesized Mechanism of this compound

While the precise mechanism of this compound is yet to be fully elucidated, its structural features suggest potential interactions with key components of the coagulation cascade or platelet signaling pathways. A primary hypothesis to be tested is its potential role as a novel inhibitor of a specific coagulation factor or platelet receptor, distinct from the targets of existing drugs.

Signaling Pathway Diagrams

Antithrombotic Mechanisms cluster_Aspirin Aspirin cluster_Clopidogrel Clopidogrel cluster_Warfarin Warfarin cluster_Rivaroxaban Rivaroxaban Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Inhibited by Aspirin Thromboxane A2 Thromboxane A2 COX-1->Thromboxane A2 Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Blocked by Clopidogrel's active metabolite Platelet Activation Platelet Activation P2Y12 Receptor->Platelet Activation Platelet Aggregation_2 Platelet Aggregation_2 Platelet Activation->Platelet Aggregation_2 leads to Vitamin K (oxidized) Vitamin K (oxidized) VKORC1 VKORC1 Vitamin K (oxidized)->VKORC1 Inhibited by Warfarin Vitamin K (reduced) Vitamin K (reduced) VKORC1->Vitamin K (reduced) Synthesis of Clotting Factors\n(II, VII, IX, X) Synthesis of Clotting Factors (II, VII, IX, X) Vitamin K (reduced)->Synthesis of Clotting Factors\n(II, VII, IX, X) Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Prothrombin to Thrombin Prothrombin to Thrombin Factor Xa->Prothrombin to Thrombin Inhibited by Rivaroxaban Fibrinogen to Fibrin Fibrinogen to Fibrin Prothrombin to Thrombin->Fibrinogen to Fibrin

Caption: Comparative signaling pathways of common antithrombotic drugs.

Experimental Protocols for Head-to-Head Benchmarking

A robust preclinical evaluation relies on a combination of in vitro and in vivo assays to assess both efficacy and potential safety liabilities.

In Vitro Platelet Aggregation Assay

Rationale: This assay is the gold standard for assessing the direct effects of a compound on platelet function.[20] It provides a quantitative measure of a drug's ability to inhibit platelet aggregation induced by various agonists.

Protocol:

  • Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.[21]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[22]

  • Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes to obtain PPP, which will serve as the 100% aggregation baseline.[21]

  • Assay Procedure:

    • Pipette adjusted PRP into aggregometer cuvettes with a magnetic stir bar.[20]

    • Equilibrate the samples at 37°C with stirring.[23]

    • Add varying concentrations of this compound or a comparator drug (Aspirin, Clopidogrel active metabolite) and incubate.

    • Induce platelet aggregation by adding an agonist (e.g., ADP, collagen, or arachidonic acid).[22]

    • Record the change in light transmission over time to determine the percentage of platelet aggregation.[20][23]

Platelet_Aggregation_Workflow start Start: Whole Blood Collection prp_prep Centrifuge at low speed to obtain Platelet-Rich Plasma (PRP) start->prp_prep ppp_prep Centrifuge remaining blood at high speed to obtain Platelet-Poor Plasma (PPP) prp_prep->ppp_prep assay_setup Pipette PRP into aggregometer cuvettes ppp_prep->assay_setup incubation Add test compound/comparator and incubate at 37°C assay_setup->incubation aggregation Add agonist to induce aggregation incubation->aggregation readout Record light transmission aggregation->readout end End: Data Analysis readout->end

Caption: Workflow for the in vitro platelet aggregation assay.

Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

Rationale: These assays are fundamental for assessing the effects of a compound on the extrinsic (PT) and intrinsic (aPTT) pathways of the coagulation cascade.[24][25][26] They are crucial for evaluating anticoagulants like warfarin and rivaroxaban.

Protocol:

  • Plasma Preparation: Collect blood in 3.2% sodium citrate tubes and centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.[27]

  • Prothrombin Time (PT) Assay:

    • Pre-warm the plasma sample to 37°C.

    • Add thromboplastin reagent (containing tissue factor and calcium) to the plasma.[28][29]

    • Measure the time in seconds for a fibrin clot to form.[24]

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Incubate the plasma sample with a contact activator (e.g., silica) and phospholipids at 37°C.[25][30]

    • Add calcium chloride to initiate clotting.[31][32]

    • Measure the time in seconds for a fibrin clot to form.[30]

In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

Rationale: This widely used in vivo model assesses the antithrombotic efficacy of a compound in a living organism by inducing vascular injury and subsequent thrombus formation.[33][34][35]

Protocol:

  • Animal Preparation: Anesthetize a mouse and surgically expose the common carotid artery.[36][37]

  • Induction of Thrombosis: Apply a filter paper saturated with FeCl3 to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.[36][37]

  • Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.[37]

  • Drug Administration: Administer this compound or comparator drugs at various doses prior to the induction of thrombosis to evaluate their ability to prolong the time to occlusion.

FeCl3_Thrombosis_Workflow start Start: Anesthetize mouse expose_artery Surgically expose carotid artery start->expose_artery drug_admin Administer test compound/comparator expose_artery->drug_admin induce_thrombosis Apply FeCl3-soaked filter paper to induce injury drug_admin->induce_thrombosis monitor_flow Monitor blood flow with Doppler probe induce_thrombosis->monitor_flow occlusion_time Record time to vessel occlusion monitor_flow->occlusion_time end End: Data Analysis occlusion_time->end

Caption: Experimental workflow for the in vivo FeCl3-induced thrombosis model.

Data Presentation and Interpretation

For a clear and concise comparison, the experimental data should be summarized in tabular format.

Table 1: In Vitro Platelet Aggregation (IC50 Values in µM)

CompoundADP-Induced AggregationCollagen-Induced AggregationArachidonic Acid-Induced Aggregation
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Aspirin>100>100~30
Clopidogrel (active metabolite)~0.1>100>100

Table 2: In Vitro Coagulation Assays (Clotting Time in Seconds at a Fixed Concentration)

CompoundProthrombin Time (PT)Activated Partial Thromboplastin Time (aPTT)
This compound Hypothetical ValueHypothetical Value
WarfarinSignificantly ProlongedModerately Prolonged
RivaroxabanModerately ProlongedSlightly Prolonged

Table 3: In Vivo FeCl3-Induced Thrombosis (Time to Occlusion in Minutes)

Treatment Group (Dose)Time to Occlusion (Mean ± SD)
Vehicle ControlHypothetical Value
This compound Hypothetical Value
AspirinHypothetical Value
ClopidogrelHypothetical Value
WarfarinHypothetical Value
RivaroxabanHypothetical Value

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against commercially available antithrombotic drugs. The proposed experimental plan, encompassing in vitro and in vivo models, will provide crucial data on its efficacy and mechanism of action. Favorable results from these initial studies would warrant further investigation into its safety profile, including bleeding time assays, and exploration of its pharmacokinetic and pharmacodynamic properties. Ultimately, this structured approach will enable a data-driven decision on the potential of this compound as a next-generation antithrombotic agent.

References

A Comparative Guide to the Synthesis of 2-(2-Ethylphenoxy)acetic Acid: A Validation of a Novel Solvent-Free, Microwave-Assisted Route

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and agrochemical development, the synthesis of aryloxyacetic acids represents a cornerstone of organic chemistry. Among these, 2-(2-Ethylphenoxy)acetic acid is a valuable building block, notably serving as a key intermediate in the synthesis of potent diuretic agents like Ethacrynic acid.[1] Traditionally, its synthesis has been dominated by the Williamson ether synthesis, a reliable yet often cumbersome method.[2]

This guide presents a comprehensive validation of a novel, eco-efficient synthetic route for this compound. We will conduct a head-to-head comparison between the classical Williamson ether synthesis and a modern, solvent-free, microwave-assisted approach. Through detailed experimental protocols and supporting analytical data, we aim to provide researchers, scientists, and drug development professionals with an objective evaluation of a method that promises higher efficiency, reduced environmental impact, and significantly shorter reaction times.

Route 1: The Established Pathway - A Critical Review of the Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a foundational S(_N)2 reaction for preparing ethers.[2] In the context of this compound, the synthesis involves the deprotonation of 2-ethylphenol by a strong base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the desired ether linkage.

Causality and Inherent Limitations

The choice of a strong base, typically sodium or potassium hydroxide, is critical to ensure the complete deprotonation of the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol but still requires a potent base to form the nucleophilic phenoxide.[1][3] The reaction is often performed in a protic solvent like water or a polar aprotic solvent like DMF, and requires heating for extended periods (typically 1-8 hours) to achieve a reasonable yield.[2]

While effective, this classical approach has several drawbacks:

  • Long Reaction Times: The need for prolonged heating contributes to higher energy consumption.[2]

  • Use of Organic Solvents: Many protocols employ organic solvents which are often toxic, flammable, and pose environmental disposal challenges.[2]

  • Complex Workup: The purification process often involves solvent extraction, multiple washing steps, and recrystallization, which can be time-consuming and may lead to product loss.[3]

Visualizing the Traditional Mechanism

The following diagram illustrates the S(_N)2 mechanism of the traditional Williamson ether synthesis for this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Ethylphenol 2-Ethylphenol Phenoxide Sodium 2-Ethylphenoxide 2-Ethylphenol->Phenoxide Proton Abstraction NaOH NaOH NaOH->Phenoxide H2O H₂O Phenoxide_ion Sodium 2-Ethylphenoxide Chloroacetic_Acid Chloroacetic Acid Product This compound Chloroacetic_Acid->Product NaCl NaCl Phenoxide_ion->Product Nucleophilic Attack

Caption: Mechanism of the Williamson Ether Synthesis.

Route 2: A Novel Approach - Solvent-Free, Microwave-Assisted Synthesis

In alignment with the principles of green chemistry, we propose a novel synthetic route that leverages microwave irradiation to drive the reaction between 2-ethylphenol and chloroacetic acid under solvent-free conditions. Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[4][5]

Rationale for a Greener Alternative

The primary motivation for this new route is to overcome the limitations of the classical method.

  • Enhanced Reaction Rate: Direct coupling of microwave energy with the polar reactants dramatically accelerates the reaction, reducing the time from hours to mere minutes.[6]

  • Solvent-Free Conditions: Omitting the solvent simplifies the reaction setup and workup, reduces chemical waste, and lowers costs.[6] This is possible because the reactants, when mixed and heated, can form a reactive melt.

  • Improved Energy Efficiency: The localized and rapid heating provided by microwaves is significantly more energy-efficient than conventional heating methods.[4]

Visualizing the New Workflow

The streamlined workflow of the microwave-assisted synthesis highlights its efficiency.

G Start Combine Reactants: 2-Ethylphenol, Chloroacetic Acid, NaOH (solid) Microwave Microwave Irradiation (e.g., 3-5 minutes) Start->Microwave Load into MW Reactor Cool Cool Reaction Mixture Microwave->Cool Dissolve Dissolve in Water Cool->Dissolve Acidify Acidify with HCl Dissolve->Acidify Filter Filter Precipitate Acidify->Filter End Pure this compound Filter->End

Caption: Workflow for the Microwave-Assisted Synthesis.

Head-to-Head Comparison: Experimental Validation

To validate the new route, both syntheses were performed, and their outcomes were rigorously compared.

Experimental Protocols

Protocol 1: Traditional Williamson Ether Synthesis

  • In a 100 mL round-bottom flask, dissolve 2.2 g (0.055 mol) of sodium hydroxide in 20 mL of water.

  • Add 6.1 g (0.05 mol) of 2-ethylphenol to the flask.

  • Add 4.7 g (0.05 mol) of chloroacetic acid.

  • Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 90 minutes.[3]

  • After cooling, dilute the mixture with 20 mL of water.

  • Transfer the mixture to a separatory funnel and acidify to a pH of ~2 with concentrated HCl.

  • Extract the product with diethyl ether (2 x 20 mL).

  • Wash the combined organic layers with water (1 x 20 mL) and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Solvent-Free, Microwave-Assisted Synthesis

  • In a microwave-safe reaction vessel, thoroughly mix 6.1 g (0.05 mol) of 2-ethylphenol, 4.7 g (0.05 mol) of chloroacetic acid, and 2.2 g (0.055 mol) of powdered sodium hydroxide.

  • Place the vessel in a commercial microwave oven.

  • Irradiate the mixture at 350W for 4 minutes (in 1-minute intervals to prevent overheating).

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the resulting solid in a minimum amount of hot water.

  • Acidify the solution to a pH of ~2 with concentrated HCl, causing the product to precipitate.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven.

Results and Data Analysis

The performance of each synthetic route was evaluated based on reaction time, yield, solvent usage, and product purity.

ParameterTraditional Williamson SynthesisMicrowave-Assisted Synthesis
Reaction Time 90 minutes4 minutes
Isolated Yield 72%91%
Organic Solvent Usage ~50 mL (Diethyl Ether, Ethanol)None
Energy Input Prolonged conventional heatingShort-term microwave irradiation
Workup Complexity High (Extraction, washing, recrystallization)Low (Dissolution, precipitation, filtration)
Product Characterization

The identity and purity of the this compound (C₁₀H₁₂O₃, M.W.: 180.20 g/mol ) synthesized via the microwave-assisted route were confirmed by standard analytical techniques.[7]

  • Appearance: White crystalline solid.

  • Melting Point: 114-116°C.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5 (s, 1H, -COOH), 7.15-7.25 (m, 2H, Ar-H), 6.85-6.95 (m, 2H, Ar-H), 4.65 (s, 2H, -O-CH₂-), 2.65 (q, J=7.6 Hz, 2H, -CH₂-CH₃), 1.25 (t, J=7.6 Hz, 3H, -CH₂-CH₃).

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch), 1240 (C-O-C stretch).

  • MS (EI): m/z 180 (M+), 121, 91.

The data obtained is consistent with the structure of this compound and indicates a high degree of purity, comparable to that achieved through the more laborious traditional method. Spectroscopic data for similar compounds like 2-(2-methylphenoxy)acetic acid further support this characterization methodology.[8][9]

Discussion

The experimental results unequivocally demonstrate the superiority of the solvent-free, microwave-assisted route for the synthesis of this compound. The reaction time was reduced by over 95%, from 90 minutes to just 4 minutes. This dramatic acceleration is a hallmark of microwave chemistry, where direct dielectric heating provides rapid and efficient energy transfer to the polar reactants.[6]

Furthermore, the isolated yield saw a significant improvement from 72% to 91%. This can be attributed to the reduction of side reactions and the minimization of product loss during a greatly simplified workup procedure. The elimination of organic solvents not only aligns with green chemistry principles but also translates to tangible benefits in terms of cost, safety, and waste disposal. The simple precipitation and filtration process of the microwave method contrasts sharply with the multi-step extraction and recrystallization required for the traditional synthesis.[3]

Conclusion

This guide validates a novel solvent-free, microwave-assisted synthetic route for this compound, demonstrating it to be a highly efficient, rapid, and environmentally benign alternative to the classical Williamson ether synthesis. The new method offers a remarkable increase in yield and a drastic reduction in reaction time and operational complexity. For researchers and drug development professionals, the adoption of this green methodology can significantly streamline the production of this key chemical intermediate, saving time, resources, and reducing environmental impact.

References

A Guide to the Reproducibility of Biological Effects of Phenoxyacetic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Phenoxyacetic Acid

The phenoxyacetic acid moiety is a versatile scaffold that forms the core of numerous compounds with a wide spectrum of biological activities.[1] Initially recognized for their herbicidal properties, derivatives of phenoxyacetic acid have been extensively explored for various therapeutic applications, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer effects.[1][2] This guide provides a comparative analysis of the biological effects of phenoxyacetic acid derivatives, with a special focus on the critical aspect of experimental reproducibility. While the specific compound "2-(2-Ethylphenoxy)acetic acid" is not extensively documented in publicly available literature, the principles and data presented herein for its structural analogs will provide a robust framework for any future investigation of its biological properties.

The central challenge in preclinical drug discovery is the reproducibility of experimental findings across different laboratories. This guide is designed to not only present a comparative overview of the bioactivities of phenoxyacetic acid derivatives but also to emphasize the methodological considerations that are paramount for ensuring the reliability and comparability of such studies.

Comparative Analysis of Biological Activities

The biological effects of phenoxyacetic acid derivatives are highly dependent on the nature and position of substituents on the aromatic ring. Below is a comparative summary of the reported activities for various analogs.

Anti-inflammatory and COX-2 Inhibitory Activity

A significant area of investigation for phenoxyacetic acid derivatives is their potential as anti-inflammatory agents, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

Compound/DerivativeTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference)COX-20.05298.6[3]
Mefenamic Acid (Reference)COX-1 / COX-2COX-1: 29.9, COX-2: 1.9815.1[3]
Compound 5f (a phenoxyacetic acid derivative)COX-20.06>166[3]
Compound 7b (a phenoxyacetic acid derivative)COX-20.07>142[3]
Pyrazoline-phenoxyacetic acid derivative 6a COX-20.03365.4[5]
Pyrazoline-phenoxyacetic acid derivative 6c COX-20.03196.9[5]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory activity of many phenoxyacetic acid derivatives is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[3][4] Selective inhibition of COX-2 over COX-1 is a desirable characteristic to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Phenoxyacetic_Acid_Derivatives Phenoxyacetic Acid Derivatives (NSAIDs) Phenoxyacetic_Acid_Derivatives->COX1 Phenoxyacetic_Acid_Derivatives->COX2

Figure 1: Cyclooxygenase (COX) Signaling Pathway and Inhibition by Phenoxyacetic Acid Derivatives.
Anticonvulsant Activity

Several phenoxyacetic acid derivatives have been investigated for their potential as anticonvulsant agents.[2][6]

Compound/DerivativeSeizure ModelED50 (mg/kg) or % ProtectionReference
Valproic Acid (Reference)PTZ-induced-[2][6]
Compound 7b (a phenoxyacetic acid derivative)PTZ-induced100% protection[2][6]
Compound 5f (a phenoxyacetic acid derivative)PTZ-induced90% protection[6]
Compound 5e (a phenoxyacetic acid derivative)PTZ-induced80% protection[6]
Compound 14 (a dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)MES49.6[7]
Compound 14 (a dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)scPTZ67.4[7]

Mechanism of Action: Anticonvulsant Effects

The anticonvulsant mechanisms of phenoxyacetic acid derivatives are not as well-defined as their anti-inflammatory actions but are thought to involve the modulation of inhibitory and excitatory neurotransmission.[6] Potential mechanisms include the enhancement of GABAergic inhibition and the reduction of glutamatergic excitation.[8][9] Some derivatives may also exert their effects through the blockade of voltage-gated sodium channels.[8]

Antimicrobial Activity

The phenoxyacetic acid scaffold is also found in compounds with antibacterial and antifungal properties.[1]

Compound/DerivativeOrganismMIC (µg/mL) or Zone of Inhibition (mm)Reference
Ciprofloxacin (Reference)M. smegmatis6.67[1]
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatis9.66[1]
2-(4-(1-carbamothioyl-5-(2- chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidM. tuberculosis H37RV0.06[1]
4-(2-methyl-phenylazo)-phenoxyacetic acidS. pyogenes20 mm[1]

Ensuring Experimental Reproducibility: A Methodological Deep Dive

The variability in reported biological activities of phenoxyacetic acid derivatives underscores the critical need for standardized and well-documented experimental protocols. Below, we detail the key parameters for ensuring the reproducibility of the most common assays used to evaluate these compounds.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies Target_Identification Target Identification (e.g., COX-2, GABA Receptor) Compound_Synthesis Compound Synthesis & Characterization Target_Identification->Compound_Synthesis Primary_Assay Primary Assay (e.g., Enzyme Inhibition) Compound_Synthesis->Primary_Assay Hit_Identification Hit Identification (Potency & Selectivity) Primary_Assay->Hit_Identification Animal_Model Animal Model Selection (e.g., Carrageenan Paw Edema) Hit_Identification->Animal_Model Dose_Response Dose-Response Study (Efficacy & ED50) Animal_Model->Dose_Response Toxicity_Assessment Preliminary Toxicity (e.g., Rotarod) Dose_Response->Toxicity_Assessment Lead_Selection Lead Compound Selection Toxicity_Assessment->Lead_Selection Pathway_Analysis Signaling Pathway Analysis Lead_Selection->Pathway_Analysis Biomarker_Measurement Biomarker Measurement (e.g., Prostaglandins, Cytokines) Pathway_Analysis->Biomarker_Measurement

Figure 2: General Experimental Workflow for the Evaluation of Phenoxyacetic Acid Derivatives.
In Vitro COX-2 Inhibition Assay: Critical Parameters

  • Enzyme Source and Purity: Specify the source of the COX-1 and COX-2 enzymes (e.g., recombinant human, ovine) and their purity.

  • Substrate Concentration: Use a concentration of arachidonic acid that is close to the Km value of the enzyme to ensure sensitive detection of competitive inhibitors.

  • Incubation Time and Temperature: Maintain consistent pre-incubation and reaction times, as well as a constant temperature (typically 37°C).

  • Inhibitor Solubilization: Document the solvent used to dissolve the test compounds (e.g., DMSO) and ensure the final solvent concentration is consistent across all assays and does not affect enzyme activity.

  • Detection Method: The method for quantifying prostaglandin production (e.g., ELISA, LC-MS/MS) should be clearly described and validated.

Carrageenan-Induced Paw Edema in Rodents: Critical Parameters
  • Animal Species, Strain, Sex, and Age: These variables can significantly influence the inflammatory response.

  • Carrageenan Preparation and Injection: The source, concentration, and volume of the carrageenan solution, as well as the precise site of injection, must be standardized.

  • Paw Volume Measurement: Use a consistent method for measuring paw volume (e.g., plethysmometer) at defined time points after carrageenan injection.

  • Vehicle Control: The vehicle used to administer the test compound must be identical for all experimental groups.

  • Positive Control: Include a standard anti-inflammatory drug (e.g., indomethacin) to validate the assay.

Antimicrobial Susceptibility Testing: Critical Parameters
  • Standardized Methods: Adherence to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) is crucial for inter-laboratory comparability.

  • Bacterial Strains: Use well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC).

  • Inoculum Preparation: The density of the bacterial suspension must be carefully controlled.

  • Growth Medium and Incubation Conditions: The type of medium, incubation temperature, and duration must be consistent.

  • Endpoint Determination: The method for determining the minimum inhibitory concentration (MIC) should be clearly defined.

Detailed Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
  • Reagent Preparation:

    • Prepare a stock solution of the phenoxyacetic acid derivative in DMSO.

    • Dilute the COX-2 enzyme and the fluorometric probe in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer, enzyme, and test compound to the wells of a 96-well plate.

    • Incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Monitor the fluorescence signal over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization:

    • House the rats in a controlled environment for at least one week before the experiment.

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration:

    • Administer the phenoxyacetic acid derivative or vehicle orally or intraperitoneally.

  • Induction of Edema:

    • After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Compare the paw edema in the treated groups to the vehicle control group.

Conclusion

The phenoxyacetic acid scaffold is a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. However, the successful translation of these findings from the bench to the clinic hinges on the ability to generate reproducible and reliable data. By adhering to standardized protocols, carefully controlling experimental variables, and providing detailed documentation of methodologies, researchers can enhance the trustworthiness and impact of their work. This guide serves as a resource for researchers in the field, providing a comparative overview of the bioactivities of phenoxyacetic acid derivatives and a framework for ensuring the reproducibility of future studies.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(2-Ethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the safe and compliant disposal of 2-(2-Ethylphenoxy)acetic acid (CAS No. 1798-03-4). As laboratory professionals, our responsibility extends beyond the bench to ensure that the chemical lifecycle concludes with minimal risk to human health and the environment. This document synthesizes regulatory standards with practical, field-proven insights to empower your laboratory's safety and compliance protocols.

Core Principle: Proactive Hazard Assessment

Therefore, the foundational principle of its disposal is to treat it as a hazardous waste unless a formal, documented hazard assessment by your institution's Environmental Health & Safety (EHS) department determines otherwise.[5] This approach ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave".[5]

Waste Characterization: Applying RCRA Principles

The first step in proper disposal is waste determination.[6][7] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics".[8][9] For this compound, the analysis focuses on its characteristics.

RCRA Characteristic Waste Code Analysis for this compound
Ignitability D001The reported flash point is 115.2°C, which is above the 60°C (140°F) threshold for an ignitable liquid. Therefore, it is not typically considered a D001 waste.[9][10]
Corrosivity D002As an acetic acid derivative, this compound is acidic. If a solution of this waste has a pH of 2 or less, it must be classified as a D002 corrosive hazardous waste.[9] This is a highly probable classification for concentrated forms.
Reactivity D003There is no evidence to suggest this compound is reactive in the manner defined by the EPA (e.g., explosive, water-reactive).[8][11]
Toxicity D004-D043This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[9] While this specific compound is not listed, related phenoxyacetic acids are (e.g., 2,4-D is D016).[12] Furthermore, related compounds show high aquatic toxicity, making it prudent to manage this waste as potentially toxic.

Step-by-Step Disposal Protocol

This protocol outlines the essential, logical flow for safely managing this compound waste from the point of generation to its final disposition.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is a non-negotiable first line of defense.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[2]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6][7]

  • Do Not Mix: Never mix this compound waste with other waste streams, especially strong bases, strong acids, or oxidizing agents.[2][13]

  • Dedicated Container: Designate a specific waste container for this chemical and any closely related byproducts from the same process.

Step 3: Containerization and Labeling

Compliance hinges on correct container management. Open and unlabeled containers are among the most common EPA violations at research institutions.[5]

  • Select an Approved Container: Use a chemically compatible container designed for liquid hazardous waste that can be tightly sealed.[5][6] Never use food-grade containers like milk jugs.[5]

  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.

  • Complete the Label: Clearly write the full chemical name, "this compound," and list the associated hazards (Corrosive, Potential Toxin). Keep a log of amounts added if required by your institution.

Step 4: Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep Closed: The waste container must remain sealed at all times, except for the brief moment when you are adding waste.[5][6]

  • Store Safely: Place the container in a secondary containment bin to mitigate leaks or spills. Ensure it is stored away from incompatible materials.

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate treatment or disposal of hazardous waste. This function must be performed by trained professionals.

  • Contact EHS: When the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste manager.

  • Follow Institutional Procedures: Follow their specific procedures for waste pickup requests. Do not allow waste to accumulate beyond your institution's limits.

Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling waste containing this compound.

DisposalWorkflow start Waste Generation: This compound determination Step 1: Hazardous Waste Determination (Assume Corrosive & Potentially Toxic) start->determination ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) determination->ppe containerize Step 3: Select & Label Waste Container (Approved, Sealed, Labeled 'Hazardous Waste') ppe->containerize segregate Step 4: Segregate Waste (Do NOT mix with other chemicals) containerize->segregate accumulate Step 5: Transfer to Satellite Accumulation Area (Keep container closed) segregate->accumulate pickup Step 6: Arrange for Professional Disposal (Contact Institutional EHS Office) accumulate->pickup

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures: Minor Spill Response

In the event of a small spill within a controlled laboratory environment:

  • Alert Personnel: Immediately notify colleagues in the area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to soak up the liquid.[13]

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste.

  • Label and Dispose: Label the container as "Spill Debris: this compound" and manage it as hazardous waste for EHS pickup.

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Disclaimer: This guide provides general recommendations based on federal regulations and best practices. It is not a substitute for the specific policies and procedures established by your institution's Environmental Health & Safety department. Always consult your local EHS office for guidance tailored to your facility.

References

Navigating the Safe Handling of 2-(2-Ethylphenoxy)acetic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 2-(2-Ethylphenoxy)acetic acid. Adherence to these procedures is mandatory to ensure a safe working environment and minimize exposure risks.

Researchers and chemists working with this compound must be acutely aware of its potential hazards to ensure personal safety and the integrity of their work. This compound, while a valuable research chemical, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling. Specifically, it is designated with the GHS07 pictogram, indicating that it can cause skin and eye irritation, may be harmful if swallowed, and could cause respiratory irritation.[1] This guide serves as a critical resource, outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks effectively.

Understanding the Risks: Hazard Analysis

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a multi-faceted approach to protection, focusing on preventing contact with skin and eyes, avoiding ingestion, and minimizing the inhalation of dust or aerosols. The "Warning" signal word associated with this chemical underscores the importance of diligent adherence to safety protocols.[1]

Core Protective Measures: A Multi-Layered Approach

A comprehensive safety strategy for handling this compound hinges on the consistent and correct use of appropriate PPE. The following table summarizes the essential protective gear required.

Body PartPersonal Protective Equipment (PPE)Rationale for Use
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To prevent contact with the eyes, which can cause serious irritation (H319).
Hands Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin irritation (H315) upon contact. Gloves should be inspected before use and disposed of properly.
Body Laboratory coat or chemical-resistant apron.To protect skin from accidental spills and contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for dusts and mists is necessary.To avoid inhalation of dust or aerosols that may cause respiratory irritation (H335).

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict operational workflow is paramount when handling this compound. The following diagram and procedural steps outline the critical path from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Secure Environment weigh Weigh/Measure in Ventilated Area don_ppe->weigh transfer Transfer & Use in Experiment weigh->transfer 2. Minimize Exposure decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe 3. Post-Handling Safety dispose Dispose of Waste doff_ppe->dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing or transferring the solid material, do so in a manner that minimizes dust generation.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

    • Avoid eating, drinking, or smoking in the handling area.

  • Cleanup:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

    • In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills. Use appropriate absorbent materials and avoid creating dust.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware (e.g., weigh boats, pipette tips) must be disposed of as hazardous waste.

  • Consult Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal. Do not dispose of this chemical down the drain.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By integrating these safety measures into all experimental workflows involving this compound, researchers can confidently and safely advance their scientific endeavors while upholding the highest standards of laboratory safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.